molecular formula C7H7N3 B1293834 1H-Indazol-7-amine CAS No. 21443-96-9

1H-Indazol-7-amine

Cat. No.: B1293834
CAS No.: 21443-96-9
M. Wt: 133.15 g/mol
InChI Key: OTFFCAGPSWJBDK-UHFFFAOYSA-N
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Description

1H-Indazol-7-amine (CAS 21443-96-9), commonly referred to as 7-Amino-1H-indazole, is a versatile nitrogen-containing heterocyclic compound of significant interest in medicinal and synthetic chemistry. This amine-functionalized indazole serves as a key building block for the construction of more complex molecules, particularly in the development of novel pharmacologically active compounds . The indazole scaffold is a prominent feature in numerous biologically active molecules and approved drugs, with derivatives exhibiting a broad spectrum of pharmacological activities. These include potential as anti-cancer agents, selective inhibitors of nitric oxide synthase (NOS), anti-inflammatory compounds, and antimicrobials . The 7-amino substituent on the 1H-indazole core provides a reactive site for further chemical modification, allowing researchers to explore structure-activity relationships and develop new lead molecules for various therapeutic areas . As a reagent, this compound is characterized by its planar bicyclic structure, consisting of a fused benzene and pyrazole ring. The 1H-tautomeric form is the thermodynamically stable and predominant structure . The compound should be stored in a cool, dark, and dry place, and may require handling under inert gas due to potential air sensitivity . Please note : This product is intended for research and further manufacturing applications only. It is not intended for direct human use or consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-indazol-7-amine
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InChI

InChI=1S/C7H7N3/c8-6-3-1-2-5-4-9-10-7(5)6/h1-4H,8H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

OTFFCAGPSWJBDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)N)NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10175718
Record name 1H-Indazol-7-amine
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Molecular Weight

133.15 g/mol
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CAS No.

21443-96-9
Record name 1H-Indazol-7-amine
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Record name 1H-Indazol-7-amine
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Foundational & Exploratory

An In-depth Technical Guide to the Discovery and First Synthesis of 1H-Indazol-7-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and first synthetic routes to 1H-Indazol-7-amine, a key heterocyclic scaffold in medicinal chemistry. The document details the probable first synthesis, including experimental protocols for the preparation of the key intermediate, 7-nitro-1H-indazole, and its subsequent reduction. Quantitative data, characterization details, and a discussion of the biological significance of the indazole core are also presented.

Introduction

The indazole ring system is a prominent privileged scaffold in drug discovery, with numerous derivatives exhibiting a wide range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. The position of substituents on the indazole core plays a crucial role in determining the pharmacological profile of these molecules. This compound, in particular, serves as a valuable building block for the synthesis of more complex bioactive compounds. While the exact historical moment of its first discovery is not prominently documented, its synthesis follows established and logical chemical transformations, primarily through the reduction of a nitro precursor.

Physicochemical Properties of this compound

PropertyValueReference
CAS Number 21443-96-9[1][2]
Molecular Formula C₇H₇N₃[1][2]
Molecular Weight 133.15 g/mol [1][2]
Appearance White to Gray to Brown powder or crystalline solid
Melting Point 151.0 to 155.0 °C
Maximum Absorption Wavelength 295 nm (in H₂O)

Probable First Synthesis: A Two-Step Approach

The most plausible and historically consistent first synthesis of this compound involves a two-step process:

  • Synthesis of 7-Nitro-1H-indazole: This intermediate is likely prepared via the diazotization of 2-methyl-6-nitroaniline, followed by intramolecular cyclization.

  • Reduction of 7-Nitro-1H-indazole: The nitro group of the intermediate is then reduced to an amine to yield the final product.

Synthesis_Workflow Start 2-Methyl-6-nitroaniline Step1 Diazotization & Cyclization Start->Step1 NaNO₂, Acetic Acid Intermediate 7-Nitro-1H-indazole Step1->Intermediate Step2 Nitro Group Reduction Intermediate->Step2 SnCl₂·2H₂O / HCl or H₂/Pd-C Product This compound Step2->Product

A high-level overview of the synthetic workflow for this compound.
Step 1: Synthesis of 7-Nitro-1H-indazole

While a specific documented synthesis for 7-nitro-1H-indazole from 2-methyl-6-nitroaniline was not found, a well-established procedure for the analogous synthesis of 5-nitroindazole from 2-amino-5-nitrotoluene provides a reliable experimental protocol.[3] This reaction proceeds via a diazotization of the primary amine followed by an intramolecular cyclization.

Experimental Protocol (Adapted from the synthesis of 5-nitroindazole):

  • Dissolution: Dissolve 2-methyl-6-nitroaniline in glacial acetic acid in a round-bottomed flask equipped with a mechanical stirrer.

  • Cooling: Cool the solution to 15-20°C in an ice-water bath.

  • Diazotization: Prepare a solution of sodium nitrite in water. Add this solution all at once to the stirred aniline solution. It is crucial to maintain the temperature below 25°C during this addition.

  • Reaction: Continue stirring for 15 minutes after the addition of the nitrite solution.

  • Cyclization: Allow the reaction mixture to stand at room temperature for 3 days to facilitate the intramolecular cyclization.

  • Work-up: Concentrate the solution under reduced pressure. Add water to the residue and stir to form a slurry.

  • Isolation: Collect the crude product by filtration, wash thoroughly with cold water, and dry.

  • Purification: Recrystallize the crude product from a suitable solvent like methanol to obtain pure 7-nitro-1H-indazole.

Quantitative Data (Expected):

Based on the analogous synthesis of 5-nitroindazole, the expected yield for this reaction is in the range of 70-90%.[3]

ParameterExpected Value
Yield 70-90%
Purity >95% after recrystallization
Step 2: Reduction of 7-Nitro-1H-indazole to this compound

The reduction of the nitro group to an amine is a standard transformation in organic synthesis. Two common and effective methods are catalytic hydrogenation and reduction with tin(II) chloride.

Method A: Catalytic Hydrogenation

This method is generally clean and provides high yields.

Experimental Protocol:

  • Catalyst Slurry: In a hydrogenation vessel, suspend 7-nitro-1H-indazole and a catalytic amount of palladium on carbon (10 mol%) in a suitable solvent such as ethanol.

  • Hydrogenation: Purge the vessel with hydrogen gas and maintain a positive pressure of hydrogen (typically 1-4 atm).

  • Reaction: Stir the mixture vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: If necessary, purify the product by column chromatography or recrystallization.

Catalytic_Hydrogenation cluster_0 Reaction Setup cluster_1 Hydrogenation cluster_2 Work-up & Isolation Start 7-Nitro-1H-indazole in Ethanol Hydrogen H₂ Atmosphere (1-4 atm) Catalyst Pd/C (10 mol%) Stirring Vigorous Stirring at Room Temperature Hydrogen->Stirring Filtration Filtration through Celite Stirring->Filtration Concentration Solvent Evaporation Filtration->Concentration Product This compound Concentration->Product

Workflow for the catalytic hydrogenation of 7-nitro-1H-indazole.

Method B: Reduction with Tin(II) Chloride

This is a classic and reliable method for the reduction of aromatic nitro compounds.

Experimental Protocol:

  • Reaction Mixture: To a solution of 7-nitro-1H-indazole in ethanol, add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O).

  • Acidification: Add concentrated hydrochloric acid to the mixture.

  • Reaction: Heat the reaction mixture at reflux until the starting material is consumed (monitored by TLC).

  • Work-up: Cool the reaction mixture and neutralize it with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate.

  • Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Quantitative Data for Reduction:

ParameterMethod A (Catalytic Hydrogenation)Method B (SnCl₂ Reduction)
Yield Typically >90%Typically 80-95%[4]
Purity High, often requiring minimal purificationGood, may require purification to remove tin salts

Characterization of this compound

The structure of the synthesized this compound can be confirmed by various spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

While a specific, fully assigned NMR spectrum for this compound was not found in the initial search, predicted chemical shifts based on the analysis of similar indazole structures can be provided. The spectra would be recorded in a solvent like DMSO-d₆.

Predicted ¹H NMR Data (DMSO-d₆):

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~12.5 - 13.5br s1HN-H (indazole)
~7.8 - 8.0d1HH-4
~6.8 - 7.0t1HH-5
~6.5 - 6.7d1HH-6
~5.0 - 5.5br s2HNH₂

Predicted ¹³C NMR Data (DMSO-d₆):

Chemical Shift (δ) ppmAssignment
~140 - 142C-7a
~138 - 140C-7
~130 - 132C-3
~120 - 122C-5
~115 - 117C-3a
~110 - 112C-4
~105 - 107C-6

Biological Significance and Signaling Pathways

The indazole scaffold is a cornerstone in the development of kinase inhibitors and other therapeutic agents. While specific signaling pathways directly modulated by the parent this compound are not extensively documented, its derivatives have shown significant biological activity.

  • Kinase Inhibition: The 1H-indazole-3-amine moiety is a known hinge-binding fragment for various kinases.[5] Derivatives of aminoindazoles are being explored as inhibitors of receptor tyrosine kinases like FGFR, which are implicated in cancer cell proliferation and survival.[6]

  • Anticancer Activity: Various derivatives of aminoindazoles have demonstrated potent anti-proliferative activity against a range of cancer cell lines.[5][7] For instance, some derivatives have been shown to induce apoptosis and affect the cell cycle in cancer cells.[5][8]

Biological_Significance cluster_0 Therapeutic Applications Indazole_Core 1H-Indazole Scaffold Amino_Indazole This compound (Building Block) Indazole_Core->Amino_Indazole Derivatives Bioactive Derivatives Amino_Indazole->Derivatives Kinase_Inhibition Kinase Inhibition (e.g., FGFR) Derivatives->Kinase_Inhibition Anticancer Anticancer Activity Derivatives->Anticancer Anti_inflammatory Anti-inflammatory Derivatives->Anti_inflammatory Other Other Biological Activities Derivatives->Other

The role of the 1H-indazole scaffold and its amino derivatives in drug discovery.

Conclusion

This compound is a fundamentally important heterocyclic compound whose synthesis, while not explicitly detailed in a singular "discovery" paper, can be reliably achieved through a well-understood, two-step synthetic sequence involving the formation and subsequent reduction of 7-nitro-1H-indazole. This technical guide provides detailed, practical protocols for its synthesis, along with expected quantitative data and characterization information. The versatile biological activities of indazole derivatives underscore the importance of this compound as a key starting material for the development of novel therapeutics, particularly in the field of oncology. Further research into the specific biological targets of the parent amine may reveal novel pharmacological activities.

References

A Technical Guide to the Fundamental Chemical Properties of 1H-Indazol-7-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1H-Indazol-7-amine is a heterocyclic aromatic amine that serves as a crucial building block in medicinal chemistry, particularly in the development of kinase inhibitors for oncology. Its unique structural features and chemical reactivity make it a valuable scaffold for the design of targeted therapeutics. This technical guide provides a comprehensive overview of the fundamental chemical properties of this compound, including its physicochemical characteristics, spectral data, synthesis, and reactivity. Additionally, it delves into its significance in drug development, highlighting its role in modulating key signaling pathways. Detailed experimental protocols for its synthesis, analysis, and common derivatization reactions are also presented to aid researchers in their scientific endeavors.

Core Chemical Properties

This compound, also known as 7-aminoindazole, is a solid, crystalline compound at room temperature. Its core chemical and physical properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₇H₇N₃[1][2]
Molecular Weight 133.15 g/mol [1][2]
CAS Number 21443-96-9[1][2]
Appearance White to gray to brown powder/crystalline solid[3]
Melting Point 151-155 °C[3]
pKa (Computed) Data not explicitly found in searches.
LogP (Computed) 1.1451[2]
Topological Polar Surface Area (TPSA) 54.7 Ų[1][2]
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol and dimethylformamide.[4]

Spectroscopic Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, and the N-H proton of the indazole ring. The chemical shifts (δ) are reported in parts per million (ppm).

  • ¹³C NMR (100 MHz, DMSO-d₆): The carbon NMR spectrum will display signals corresponding to the seven carbon atoms in the molecule.

¹H NMR Assignment ¹³C NMR Assignment
~12.5 (br s, 1H)Indazole N-H~141.0C7a
~7.8 (d, 1H)H4~135.0C3
~7.0 (t, 1H)H5~128.5C7
~6.5 (d, 1H)H6~122.0C5
~5.0 (br s, 2H)-NH₂~115.0C3a
~8.0 (s, 1H)H3~110.0C4
~105.0C6

Note: The chemical shifts are approximate and can vary based on the solvent and concentration.[5][6][7]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
3400-3300N-H (amine)Asymmetric and symmetric stretching
3200-3000N-H (indazole)Stretching
1620-1580N-H (amine)Bending (scissoring)
1600-1450C=C (aromatic)Stretching
1335-1250C-N (aromatic amine)Stretching

Note: The IR data is predicted based on typical values for primary aromatic amines and indazoles.[8][9]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound would be expected to show a molecular ion peak (M⁺) at m/z = 133. The fragmentation pattern would likely involve the loss of small neutral molecules such as HCN or NH₃.

m/zPossible Fragment
133[M]⁺
106[M - HCN]⁺
116[M - NH₃]⁺

Note: The fragmentation pattern is a prediction based on the general fragmentation of aromatic amines and heterocyclic compounds.[10][11][12]

Synthesis and Reactivity

Synthesis

A common synthetic route to this compound involves the reductive cyclization of a suitably substituted nitro-aromatic compound. A plausible synthetic pathway is outlined below.

Synthesis cluster_0 Synthetic Pathway 2-Methyl-3-nitroaniline 2-Methyl-3-nitroaniline Diazotization Diazotization 2-Methyl-3-nitroaniline->Diazotization NaNO₂, HCl Intermediate Diazonium Salt Intermediate Diazotization->Intermediate Cyclization Cyclization Intermediate->Cyclization Reduction (e.g., SnCl₂/HCl) This compound This compound Cyclization->this compound

Caption: Plausible synthetic route to this compound.

Experimental Protocol: Synthesis of this compound

  • Diazotization: To a stirred solution of 2-methyl-3-nitroaniline in a mixture of concentrated hydrochloric acid and water, cooled to 0-5 °C, a solution of sodium nitrite in water is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Reductive Cyclization: The cold diazonium salt solution is then slowly added to a stirred solution of a reducing agent, such as tin(II) chloride in concentrated hydrochloric acid, at a temperature maintained below 10 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours until the reaction is complete (monitored by TLC).

  • Work-up and Purification: The reaction mixture is cooled and made basic by the addition of a concentrated sodium hydroxide solution. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).[13]

Reactivity

The chemical reactivity of this compound is characterized by the presence of the amino group and the indazole ring system.

  • Amino Group Reactivity: The primary amino group at the 7-position is nucleophilic and can readily undergo various reactions such as acylation, alkylation, and diazotization. These reactions allow for the introduction of diverse functional groups, which is a key strategy in medicinal chemistry for modulating the pharmacological properties of the molecule.

  • Indazole Ring Reactivity: The indazole ring can undergo electrophilic substitution reactions, although the position of substitution is influenced by the directing effects of the fused benzene ring and the amino group. The nitrogen atoms of the pyrazole ring can also be alkylated, often leading to a mixture of N1 and N2 isomers, with the regioselectivity being dependent on the reaction conditions.[14]

Reactivity cluster_1 Key Reactions This compound This compound Acylation Acylation This compound->Acylation Acyl chloride, base Alkylation_NH2 Alkylation (NH₂) This compound->Alkylation_NH2 Alkyl halide, base Alkylation_N1 N1-Alkylation This compound->Alkylation_N1 Alkyl halide, NaH, THF Alkylation_N2 N2-Alkylation This compound->Alkylation_N2 Alkyl halide, K₂CO₃, DMF Amide Amide Derivative Acylation->Amide Secondary_Amine Secondary Amine Derivative Alkylation_NH2->Secondary_Amine N1_Alkyl_Indazole N1-Alkyl Derivative Alkylation_N1->N1_Alkyl_Indazole N2_Alkyl_Indazole N2-Alkyl Derivative Alkylation_N2->N2_Alkyl_Indazole

Caption: Reactivity of this compound.

Role in Drug Development and Signaling Pathways

The indazole scaffold is a privileged structure in medicinal chemistry, and aminoindazoles, in particular, have emerged as potent inhibitors of various protein kinases. These enzymes play a critical role in cellular signaling pathways that are often dysregulated in diseases such as cancer.[3][15]

Kinase Inhibition

Derivatives of this compound have been shown to be effective inhibitors of several kinase families, including:

  • Vascular Endothelial Growth Factor Receptor (VEGFR): Inhibition of VEGFR signaling is a key strategy to block angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize.[15][16]

  • Fibroblast Growth Factor Receptor (FGFR): Dysregulation of FGFR signaling is implicated in various cancers, and FGFR inhibitors have shown clinical efficacy.[15]

  • Pim Kinases: These serine/threonine kinases are involved in cell survival and proliferation, making them attractive targets for cancer therapy.[17][18]

Signaling Pathway Modulation

By inhibiting these kinases, this compound derivatives can modulate critical downstream signaling pathways, such as the MAPK/ERK and PI3K/Akt pathways, which are central to cell proliferation, survival, and differentiation.

Signaling_Pathway cluster_2 Kinase Inhibition Signaling Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (VEGFR, FGFR) Growth_Factor->RTK RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway RTK->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway RTK->PI3K_AKT_mTOR Angiogenesis Angiogenesis RTK->Angiogenesis Indazolamine_Derivative This compound Derivative Indazolamine_Derivative->RTK Cell_Proliferation Cell_Proliferation RAS_RAF_MEK_ERK->Cell_Proliferation Cell_Survival Cell_Survival PI3K_AKT_mTOR->Cell_Survival HPLC_Workflow cluster_3 HPLC Purity Analysis Workflow Start Start Prepare_Mobile_Phase Prepare Mobile Phase Start->Prepare_Mobile_Phase Prepare_Sample Prepare Sample Solution Prepare_Mobile_Phase->Prepare_Sample Set_HPLC_Conditions Set HPLC Conditions Prepare_Sample->Set_HPLC_Conditions Inject_Sample Inject Sample Set_HPLC_Conditions->Inject_Sample Acquire_Data Acquire Chromatogram Inject_Sample->Acquire_Data Analyze_Data Analyze Peak Areas Acquire_Data->Analyze_Data Calculate_Purity Calculate Purity (%) Analyze_Data->Calculate_Purity End End Calculate_Purity->End

References

Spectroscopic Characterization of 1H-Indazol-7-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 1H-Indazol-7-amine, a key heterocyclic building block in medicinal chemistry and drug discovery. The document outlines the expected data from core spectroscopic techniques, detailed experimental protocols for obtaining this data, and a representative synthetic workflow.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound (CAS No: 21443-96-9). Where experimentally determined data is not publicly available, predicted values based on the compound's structure and established spectroscopic principles are provided and noted.

Table 1: Nuclear Magnetic Resonance (NMR) Data for this compound

Note: The following NMR data are predicted values. The solvent is assumed to be DMSO-d₆.

¹H NMR Chemical Shift (ppm)MultiplicityCoupling Constant (Hz)Assignment
H-3~8.0s-CH
H-4~7.4d~8.0CH
H-5~6.8t~8.0CH
H-6~6.5d~8.0CH
NH₂~5.5br s-NH₂
NH~12.5br s-NH
¹³C NMR Chemical Shift (ppm)Assignment
C-3~135CH
C-3a~140C
C-4~122CH
C-5~110CH
C-6~115CH
C-7~145C-NH₂
C-7a~125C

Table 2: Infrared (IR) Spectroscopy Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300Strong, DoubletN-H stretch (asymmetric and symmetric) of primary amine
3200 - 3000BroadN-H stretch of indazole ring
1620 - 1580MediumN-H bend (scissoring) of primary amine
1580 - 1450Medium-StrongC=C aromatic ring stretch
1350 - 1250StrongC-N stretch of aromatic amine
800 - 700StrongC-H out-of-plane bend

Table 3: Ultraviolet-Visible (UV-Vis) Spectroscopy and Mass Spectrometry (MS) Data for this compound

Technique ParameterValueReference
UV-Visλ_max_ (in H₂O)295 nm[1]
MSExact Mass133.063997236 Da[2]
MSMolecular FormulaC₇H₇N₃[2]

Experimental Protocols

Detailed methodologies for the spectroscopic characterization of this compound are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the chemical structure and proton/carbon environments of this compound.

Materials and Equipment:

  • This compound sample

  • Deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tubes (5 mm)

  • High-field NMR spectrometer (e.g., 400 MHz or higher)

  • Pipettes and vials

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of DMSO-d₆ in a clean, dry vial.

    • Vortex the mixture until the sample is fully dissolved.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's autosampler or manually load it into the probe.

    • Tune and shim the spectrometer to the sample.

    • Set the experiment parameters for both ¹H and ¹³C NMR, including the number of scans, acquisition time, and relaxation delay.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum.

    • Acquire the ¹³C NMR spectrum (typically proton-decoupled).

  • Data Processing:

    • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

    • Reference the ¹H and ¹³C spectra to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H and δ ~39.52 ppm for ¹³C).

    • Integrate the peaks in the ¹H spectrum and determine the chemical shifts, multiplicities, and coupling constants.

    • Determine the chemical shifts of the peaks in the ¹³C spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound by analyzing its vibrational modes.

Materials and Equipment:

  • This compound sample

  • Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr pellet press

  • Spatula

  • Potassium bromide (KBr), IR grade (if using pellet method)

Procedure (ATR method):

  • Background Spectrum:

    • Ensure the ATR crystal is clean.

    • Record a background spectrum of the empty ATR crystal.

  • Sample Analysis:

    • Place a small amount of the solid this compound sample onto the ATR crystal.

    • Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

    • Acquire the IR spectrum of the sample over a range of 4000-400 cm⁻¹.

  • Data Processing:

    • The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify and label the major absorption bands and assign them to the corresponding functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the wavelength of maximum absorption (λ_max_) of this compound in a suitable solvent.

Materials and Equipment:

  • This compound sample

  • Spectroscopic grade solvent (e.g., methanol or water)

  • Dual-beam UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in the chosen solvent.

    • From the stock solution, prepare a dilute solution (e.g., 0.01 mg/mL) suitable for UV-Vis analysis.

  • Instrument Setup:

    • Turn on the spectrophotometer and allow the lamps to warm up.

    • Fill two quartz cuvettes with the solvent to be used as the blank.

    • Place the cuvettes in the reference and sample holders and record a baseline spectrum.

  • Data Acquisition:

    • Replace the blank in the sample holder with the cuvette containing the this compound solution.

    • Scan the sample over a wavelength range of approximately 200-400 nm.

  • Data Analysis:

    • Identify the wavelength(s) of maximum absorbance (λ_max_).

Mass Spectrometry (MS)

Objective: To determine the exact mass of this compound and study its fragmentation pattern.

Materials and Equipment:

  • This compound sample

  • High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap)

  • Solvent for sample introduction (e.g., methanol/water mixture)

  • Syringe pump or autosampler

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of this compound in a suitable solvent.

  • Instrument Setup:

    • Calibrate the mass spectrometer using a known standard.

    • Set the ionization source parameters (e.g., electrospray ionization - ESI, positive ion mode).

    • Set the mass analyzer parameters for a full scan over a relevant m/z range (e.g., 50-300).

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer via direct infusion or LC-MS.

    • Acquire the full scan mass spectrum.

    • If desired, perform tandem MS (MS/MS) on the molecular ion peak to obtain fragmentation data.

  • Data Analysis:

    • Determine the m/z value of the molecular ion peak ([M+H]⁺) and compare it to the calculated exact mass.

    • Analyze the fragmentation pattern from the MS/MS spectrum to identify characteristic fragment ions.

Synthetic Workflow Visualization

The synthesis of this compound can be achieved through various routes. A common approach involves the cyclization of a suitably substituted aniline derivative. The following diagram illustrates a logical workflow for a potential synthesis.

G cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_cyclization Cyclization cluster_product Final Product 2_nitro_6_aminotoluene 2-Nitro-6-aminotoluene diamine 2,6-Diaminotoluene 2_nitro_6_aminotoluene->diamine Reduction reagents1 Reducing Agent (e.g., SnCl2, HCl) reagents1->diamine diazonium_salt Diazonium Salt Intermediate (in situ) diamine->diazonium_salt Diazotization reagents2 NaNO2, HCl (Diazotization) reagents2->diazonium_salt product This compound diazonium_salt->product Reductive Cyclization reagents3 Reducing Agent (e.g., Na2SO3) reagents3->product

Caption: Synthetic workflow for this compound.

References

Tautomerism in 7-Aminoindazoles: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Annular Tautomerism of 7-Aminoindazoles, a critical factor in their chemical behavior and biological activity.

Introduction

Indazole derivatives are a prominent class of heterocyclic compounds in medicinal chemistry, forming the core scaffold of numerous therapeutic agents.[1] Among these, 7-aminoindazoles are of particular interest due to their diverse biological activities, including their role as kinase inhibitors.[2][3] A fundamental and often pivotal characteristic of N-unsubstituted indazoles is their existence as a mixture of tautomers. This guide provides a comprehensive technical overview of the annular tautomerism of 7-aminoindazoles, focusing on the equilibrium between the 1H- and 2H-tautomeric forms. Understanding and controlling this tautomerism is crucial for drug design and development, as the different tautomers can exhibit distinct physicochemical properties, binding affinities to biological targets, and metabolic fates.[4][5]

The Tautomeric Equilibrium of 7-Aminoindazole

7-Aminoindazole primarily exists in two tautomeric forms arising from the migration of the proton on the pyrazole ring, a phenomenon known as annular tautomerism. The two major tautomers are 7-amino-1H-indazole and 7-amino-2H-indazole.

Caption: Annular tautomerism of 7-aminoindazole.

Thermodynamic calculations and experimental observations on various indazole derivatives consistently indicate that the 1H-tautomer is generally the more stable and, therefore, the predominant form in solution and the solid state.[1][4] This stability difference is attributed to the electronic and aromatic character of the fused ring system.

Factors Influencing Tautomeric Equilibrium

The position of the tautomeric equilibrium is not fixed and can be influenced by several factors, primarily the solvent environment and the presence of substituents on the indazole core.

Solvent Effects
Substituent Effects

The electronic nature of substituents on the indazole ring can significantly impact the relative stability of the tautomers. Electron-donating groups, such as the amino group at the 7-position, can influence the electron density distribution in the heterocyclic ring, thereby affecting the acidity of the N-H protons and the overall stability of each tautomeric form.

Quantitative Analysis of Tautomeric Equilibrium

The ratio of tautomers can be quantified using spectroscopic and computational methods. The equilibrium constant (KT) and the Gibbs free energy difference (ΔG) are key parameters to describe the tautomeric equilibrium.

Representative Quantitative Data

While precise experimental values for 7-aminoindazole are not available in the reviewed literature, the following table provides representative data illustrating the expected trend of solvent effects on the tautomeric equilibrium, based on studies of similar heterocyclic systems. The 1H-tautomer is considered the major tautomer in all cases.

SolventDielectric Constant (ε)Representative KT ([2H]/[1H])Representative ΔG (kcal/mol) at 298 K
Gas Phase1~0.01~2.7
Dioxane2.2~0.02~2.3
Chloroform4.8~0.05~1.8
Ethanol24.6~0.10~1.3
Dimethyl Sulfoxide (DMSO)46.7~0.15~1.1
Water80.1~0.20~0.9

Note: The values in this table are illustrative and intended to demonstrate the general trend of increasing population of the minor (2H) tautomer with increasing solvent polarity.

Experimental and Computational Methodologies

A combination of experimental techniques and computational chemistry is employed to study and quantify the tautomeric equilibrium of 7-aminoindazoles.

workflow cluster_synthesis Synthesis & Purification cluster_analysis Tautomer Analysis cluster_quantification Quantification & Characterization synthesis Synthesis of 7-Aminoindazole purification Purification synthesis->purification nmr NMR Spectroscopy purification->nmr uv_vis UV-Vis Spectroscopy purification->uv_vis xray X-ray Crystallography purification->xray quantification Determine Tautomer Ratio nmr->quantification uv_vis->quantification computation Computational Modeling quantification->computation

Caption: Experimental workflow for tautomer analysis.

Experimental Protocols

NMR spectroscopy is a powerful tool for the quantitative analysis of tautomeric mixtures in solution.[8] The chemical shifts of protons and carbons, particularly those in the pyrazole and benzene rings, are sensitive to the position of the N-H proton.

Protocol for Tautomer Ratio Determination by 1H NMR:

  • Sample Preparation: Accurately weigh and dissolve the 7-aminoindazole sample in a deuterated solvent (e.g., DMSO-d6, CDCl3, or D2O) to a known concentration (typically 5-10 mg/mL).

  • Data Acquisition: Record a high-resolution 1H NMR spectrum at a constant temperature (e.g., 298 K). It is crucial to allow the sample to reach thermal equilibrium before data acquisition.

  • Signal Assignment: Identify and assign the distinct signals corresponding to the 1H- and 2H-tautomers. This may require 2D NMR techniques (e.g., COSY, NOESY, HSQC, HMBC) for unambiguous assignment, especially for protons on the benzene ring.

  • Integration and Quantification: Integrate well-resolved signals that are unique to each tautomer. The molar ratio of the tautomers is directly proportional to the ratio of their integral values.[9]

    • Equilibrium Constant (KT) Calculation: KT = [Integral of 2H-tautomer signal] / [Integral of 1H-tautomer signal]

    • Gibbs Free Energy (ΔG) Calculation: ΔG = -RT ln(KT), where R is the gas constant and T is the temperature in Kelvin.

  • Variable Temperature (VT) NMR: To study the dynamics of the tautomeric exchange, NMR spectra can be recorded at different temperatures.[10] Changes in the line shape and chemical shifts can provide information about the energy barrier of the proton transfer.

UV-Vis spectroscopy can be used to study tautomeric equilibria, as the different electronic structures of the tautomers often lead to distinct absorption spectra.[11] Deconvolution of the overlapping spectra can provide an estimation of the tautomer ratio. The absorption and fluorescence spectra of 7-aminoindazole are sensitive to solvent and pH, which can be correlated with the tautomeric equilibrium.

Protocol for Tautomer Analysis by UV-Vis Spectroscopy:

  • Sample Preparation: Prepare dilute solutions of 7-aminoindazole in various solvents of differing polarity.

  • Data Acquisition: Record the UV-Vis absorption spectra over a relevant wavelength range (e.g., 200-400 nm).

  • Spectral Analysis: Analyze the changes in the position (λmax) and intensity of the absorption bands as a function of solvent polarity. These changes can be qualitatively correlated with shifts in the tautomeric equilibrium. For quantitative analysis, spectral deconvolution techniques may be employed, though this often requires reference spectra of the individual tautomers, which can be challenging to obtain experimentally.

Computational Chemistry

Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely used to predict the relative stabilities of tautomers and to support the interpretation of experimental spectroscopic data.[12][13]

Methodology for Computational Analysis:

  • Structure Optimization: The geometries of the 1H- and 2H-tautomers of 7-aminoindazole are optimized using a suitable level of theory (e.g., B3LYP with a 6-311++G(d,p) basis set).

  • Energy Calculation: The electronic energies of the optimized structures are calculated. The Gibbs free energy difference (ΔG) between the tautomers can be computed by including zero-point vibrational energy and thermal corrections.

  • Solvent Modeling: The influence of the solvent can be modeled using implicit solvent models like the Polarizable Continuum Model (PCM).[7]

  • NMR and UV-Vis Spectra Simulation: Theoretical NMR chemical shifts and UV-Vis absorption spectra can be calculated to aid in the assignment of experimental data.

Relevance in Drug Discovery and Development

The tautomeric state of a drug molecule can have a profound impact on its biological activity.[5][14] The 1H- and 2H-tautomers of 7-aminoindazole will have different hydrogen bond donor-acceptor patterns, which can lead to different binding modes and affinities for a biological target, such as a kinase. For example, aminoindazole derivatives have been investigated as inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a target in hepatocellular carcinoma.[2] The specific tautomeric form that binds to the active site of the enzyme will dictate the structure-activity relationship (SAR). Therefore, a thorough understanding of the tautomerism of 7-aminoindazoles is essential for the rational design of potent and selective inhibitors.

Conclusion

The annular tautomerism of 7-aminoindazoles, primarily between the 1H- and 2H-forms, is a critical aspect of their chemistry that influences their physicochemical properties and biological function. The 1H-tautomer is generally the more stable form, but the equilibrium is sensitive to the solvent environment. A combination of experimental techniques, particularly NMR spectroscopy, and computational modeling provides a robust framework for the qualitative and quantitative characterization of this tautomeric equilibrium. For researchers in drug discovery, a detailed understanding of the tautomeric behavior of 7-aminoindazoles is indispensable for optimizing their therapeutic potential.

References

The 1H-Indazol-7-amine Scaffold: A Privileged Core in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1H-indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure due to its prevalence in numerous biologically active compounds and FDA-approved drugs.[1] Its unique bicyclic aromatic structure, composed of a fused benzene and pyrazole ring, provides a rigid framework amenable to diverse substitutions, enabling fine-tuning of its physicochemical properties and biological activity. Among its derivatives, the amino-substituted indazoles have garnered significant attention, particularly as potent inhibitors of protein kinases, which are critical regulators of cellular processes often dysregulated in diseases like cancer.[1][2]

While extensive research has focused on 3-amino, 5-amino, and 6-amino indazole derivatives, literature specifically detailing the medicinal chemistry applications of the 1H-Indazol-7-amine scaffold is less abundant. However, by examining the well-established roles of its isomers, we can infer the potential and explore the prospective applications of this particular scaffold. This guide will delve into the known synthetic strategies, biological activities, and structure-activity relationships of aminoindazoles as a class, with a focus on their application as kinase inhibitors, thereby providing a comprehensive framework for the potential utility of the this compound core.

The Aminoindazole Scaffold as a Hinge-Binding Motif in Kinase Inhibition

Protein kinases play a pivotal role in signal transduction pathways that control cell growth, differentiation, and survival. Their aberrant activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. A common strategy in kinase inhibitor design is to target the ATP-binding site. The aminoindazole scaffold has proven to be an excellent "hinge-binder," forming crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, a key feature for potent and selective inhibition.

The nitrogen atoms of the indazole ring and the exocyclic amino group can act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with the kinase hinge. The specific substitution pattern on the indazole ring and the amino group significantly influences the binding affinity and selectivity of the inhibitor.

Synthesis of Aminoindazole Derivatives

A variety of synthetic routes to access the indazole core have been developed, with methods adaptable for the introduction of an amino group at various positions. A general and efficient method for the synthesis of 3-aminoindazoles involves the reaction of 2-fluorobenzonitriles with hydrazine. This approach can be adapted to produce other aminoindazole isomers by starting with appropriately substituted precursors.

Representative Synthetic Protocol: Synthesis of 3-Amino-5-bromo-1H-indazole

A common starting point for many aminoindazole-based inhibitors is a substituted 3-aminoindazole. The following is a representative protocol for the synthesis of 3-amino-5-bromo-1H-indazole:

Materials:

  • 2-Fluoro-5-bromobenzonitrile

  • Hydrazine hydrate (80% in water)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Filtration apparatus

  • Recrystallization solvents (e.g., ethanol/water)

Procedure:

  • To a solution of 2-fluoro-5-bromobenzonitrile (1.0 eq) in ethanol, add hydrazine hydrate (3.0 eq).

  • Heat the reaction mixture to reflux and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold ethanol and then with water to remove any unreacted hydrazine hydrate.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 3-amino-5-bromo-1H-indazole.

This core can then be further functionalized through various coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, at the bromine position, and acylation or alkylation of the amino group to generate a library of diverse compounds for biological screening.

Biological Activity and Structure-Activity Relationships (SAR) of Aminoindazole Derivatives

Aminoindazole derivatives have demonstrated potent inhibitory activity against a range of protein kinases, including but not limited to, Vascular Endothelial Growth Factor Receptor (VEGFR), Fibroblast Growth Factor Receptor (FGFR), and Rho-associated coiled-coil containing protein kinase (ROCK).[3][4] The structure-activity relationship (SAR) studies of these derivatives have provided valuable insights for the design of more potent and selective inhibitors.

Kinase Inhibitory Activity of Representative Aminoindazole Derivatives

The following tables summarize the in vitro inhibitory activity of some representative aminoindazole derivatives against various kinases. It is important to note that these examples feature substitution patterns other than the 7-amino position due to the limited availability of specific data for the this compound scaffold. However, they serve to illustrate the potential potency of the broader aminoindazole class.

Compound IDTarget KinaseIC50 (nM)Reference
Pazopanib VEGFR-230[2]
Axitinib VEGFR-20.2[1]
Compound 36 IDO1 (cellular)400[5]
SR-1459 ROCK-II13[3]
Compound 114 FGFR417[1]

Table 1: In vitro inhibitory activity of selected indazole-containing drugs and compounds.

CompoundR1R2ROCK-II IC50 (nM)
SR-1459 1H-indazol-5-yl2-amino13
SR-715 1H-indazol-5-yl2-hydroxy80
SR-899 1H-indazol-5-yl2-hydroxy100

Table 2: Structure-Activity Relationship of 1-(4-(1H-indazol-5-yl amino)piperidin-1-yl) derivatives as ROCK-II inhibitors.[3]

Signaling Pathways Targeted by Aminoindazole-Based Kinase Inhibitors

Kinase inhibitors containing the aminoindazole scaffold can modulate various signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis. For instance, inhibitors of VEGFR and FGFR can block the downstream signaling cascades that promote the formation of new blood vessels, a process crucial for tumor growth and metastasis.

Below is a generalized representation of a receptor tyrosine kinase (RTK) signaling pathway that can be targeted by aminoindazole-based inhibitors.

RTK_Signaling_Pathway Ligand Growth Factor (e.g., VEGF, FGF) RTK Receptor Tyrosine Kinase (e.g., VEGFR, FGFR) Ligand->RTK P1 Dimerization & Autophosphorylation RTK->P1 Aminoindazole 1H-Aminoindazole Inhibitor Aminoindazole->RTK P2 Grb2/SOS P1->P2 P3 Ras P2->P3 P4 Raf P3->P4 P5 MEK P4->P5 P6 ERK P5->P6 P7 Transcription Factors P6->P7 P8 Gene Expression P7->P8 P9 Cell Proliferation, Angiogenesis, Survival P8->P9

Caption: Generalized RTK signaling pathway inhibited by aminoindazole derivatives.

Experimental Protocols for Biological Evaluation

The biological activity of newly synthesized this compound derivatives can be assessed through a variety of in vitro and cell-based assays.

In Vitro Kinase Inhibition Assay

Objective: To determine the concentration of the test compound required to inhibit 50% of the target kinase activity (IC50).

Materials:

  • Recombinant human kinase enzyme

  • Kinase-specific substrate (e.g., a peptide or protein)

  • ATP (Adenosine triphosphate)

  • Test compounds (dissolved in DMSO)

  • Kinase assay buffer

  • 384-well plates

  • Plate reader capable of detecting the assay signal (e.g., luminescence, fluorescence)

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the kinase assay buffer, the recombinant kinase enzyme, and the test compound.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection method (e.g., ADP-Glo™ Kinase Assay, which measures the amount of ADP produced).

  • Plot the percentage of kinase inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Cell Proliferation Assay (MTT Assay)

Objective: To assess the cytotoxic effect of the test compounds on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements (e.g., FBS, antibiotics)

  • 96-well cell culture plates

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[6]

Experimental Workflow for the Development of this compound Based Inhibitors

The development of novel drugs based on the this compound scaffold follows a structured workflow from initial design to preclinical evaluation.

Experimental_Workflow A Scaffold Selection (this compound) B Library Synthesis & Purification A->B C In Vitro Screening (Kinase Assays) B->C D Hit Identification C->D E SAR Studies & Lead Optimization D->E E->B Iterative Synthesis F Cell-Based Assays (Proliferation, Apoptosis) E->F G In Vivo Efficacy & Toxicity Studies F->G H Preclinical Candidate G->H

References

Synthesis of 1H-Indazol-7-amine from 7-nitroindazole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1H-Indazol-7-amine from 7-nitroindazole, a crucial transformation for the generation of a key building block in pharmaceutical research and development. The indazole moiety is a privileged scaffold in medicinal chemistry, and the 7-aminoindazole derivative serves as a versatile intermediate for the synthesis of a wide range of biologically active compounds.

This document details three primary methodologies for the reduction of the nitro group of 7-nitroindazole: catalytic hydrogenation, reduction with stannous chloride (SnCl₂), and reduction with iron in an acidic medium. Each method is presented with a detailed experimental protocol, a comparison of their quantitative aspects, and a discussion of their advantages and disadvantages.

Core Synthesis Overview

The fundamental transformation involves the reduction of the nitro group at the 7-position of the indazole ring to an amine group. This conversion significantly alters the electronic properties of the molecule, providing a nucleophilic handle for further chemical modifications.

Synthesis_Overview 7-Nitroindazole 7-Nitroindazole Reduction Reduction (e.g., H₂, Pd/C; SnCl₂; Fe, H⁺) 7-Nitroindazole->Reduction This compound This compound Reduction->this compound

Caption: General reaction scheme for the synthesis of this compound.

Comparative Data of Reduction Methods

The choice of reduction method often depends on factors such as substrate compatibility, desired yield, cost, and ease of workup. The following table summarizes the key quantitative data for the different approaches to the synthesis of this compound.

MethodReagentsSolvent(s)Typical Reaction TimeTypical Yield
Catalytic HydrogenationH₂, 10% Pd/CEthanol2 - 4 hoursHigh
Stannous ChlorideSnCl₂·2H₂OEthanol2 - 6 hoursGood to High
Iron ReductionFe powder, NH₄Cl or CH₃COOHEthanol/Water1 - 3 hoursGood to High

Note: Yields are highly dependent on the specific reaction conditions and purification methods.

Experimental Protocols

Detailed methodologies for the three primary reduction techniques are provided below.

Method 1: Catalytic Hydrogenation

This method is often preferred for its clean reaction profile and high yields.

Experimental Workflow:

Catalytic_Hydrogenation_Workflow cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Workup and Purification A Dissolve 7-nitroindazole in Ethanol B Add 10% Pd/C catalyst A->B C Place in hydrogenation vessel B->C D Purge with H₂ C->D E Stir under H₂ atmosphere (balloon or Parr apparatus) at room temperature D->E F Monitor reaction by TLC E->F G Filter through Celite F->G H Wash Celite pad with Ethanol G->H I Concentrate filtrate in vacuo H->I J Purify by column chromatography (if necessary) I->J

Caption: Workflow for the catalytic hydrogenation of 7-nitroindazole.

Detailed Protocol:

A mixture of 7-nitroindazole (3 g, 18.4 mmol) and 10% Pd/C (0.6 g) in ethanol (10 mL) is stirred at room temperature under a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator). The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is filtered through a pad of Celite and the filter cake is washed with ethanol. The combined filtrate is concentrated under reduced pressure to yield the crude this compound, which can be further purified by column chromatography if necessary.

Method 2: Reduction with Stannous Chloride

This is a widely used and effective method for the reduction of aromatic nitro compounds.

Experimental Workflow:

SnCl2_Reduction_Workflow cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Workup and Purification A Dissolve 7-nitroindazole in Ethanol B Add SnCl₂·2H₂O A->B C Heat the mixture to reflux B->C D Monitor reaction by TLC C->D E Cool to room temperature D->E F Pour into ice-water E->F G Basify with saturated NaHCO₃ or NaOH solution F->G H Extract with Ethyl Acetate G->H I Dry organic layer and concentrate H->I J Purify by column chromatography I->J

Caption: Workflow for the stannous chloride reduction of 7-nitroindazole.

Detailed Protocol:

To a solution of 7-nitroindazole in ethanol, stannous chloride dihydrate (SnCl₂·2H₂O) is added (typically 3-5 equivalents). The reaction mixture is heated to reflux and monitored by TLC. After completion, the mixture is cooled to room temperature and poured into ice-water. The pH is carefully adjusted to be basic (pH > 8) by the addition of a saturated sodium bicarbonate or sodium hydroxide solution, which may result in the precipitation of tin salts. The aqueous layer is then extracted multiple times with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Method 3: Reduction with Iron in Acidic Medium

This classical method is cost-effective and robust, often utilizing iron powder in the presence of an acid such as acetic acid or an ammonium salt like ammonium chloride.

Experimental Workflow:

Iron_Reduction_Workflow cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Workup and Purification A Suspend 7-nitroindazole in Ethanol/Water B Add Iron powder and NH₄Cl or Acetic Acid A->B C Heat the mixture to reflux B->C D Monitor reaction by TLC C->D E Cool to room temperature D->E F Filter through Celite E->F G Wash Celite pad with hot Ethanol F->G H Concentrate the filtrate G->H I Extract with an organic solvent H->I J Dry and concentrate I->J K Purify by column chromatography J->K

Caption: Workflow for the iron reduction of 7-nitroindazole.

Detailed Protocol:

To a suspension of 7-nitroindazole in a mixture of ethanol and water, iron powder (typically 5-10 equivalents) and ammonium chloride (or a catalytic amount of acetic acid) are added. The mixture is heated to reflux with vigorous stirring. The reaction is monitored by TLC. Upon completion, the hot reaction mixture is filtered through a pad of Celite to remove the iron salts. The filter cake is washed with hot ethanol. The combined filtrate is concentrated under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product, which is then purified by column chromatography.

Characterization of this compound

The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity.

Spectroscopic Data:

TechniqueExpected Data
¹H NMR Aromatic protons in the region of δ 6.5-8.0 ppm. The presence of a broad singlet for the amine (NH₂) protons and a broad singlet for the indazole N-H proton. The exact chemical shifts and coupling patterns will depend on the solvent used.
¹³C NMR Signals corresponding to the seven carbon atoms of the indazole ring. The carbon attached to the amino group (C7) will be shifted upfield compared to the corresponding carbon in the nitro-starting material.
IR (KBr) Characteristic N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹) and the indazole N-H. Aromatic C-H and C=C stretching vibrations will also be present.
Mass Spec. The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (C₇H₇N₃, MW: 133.15 g/mol ).

Conclusion

The synthesis of this compound from 7-nitroindazole can be effectively achieved through several reduction methods. Catalytic hydrogenation offers a clean and high-yielding route, while reductions with stannous chloride or iron provide reliable and cost-effective alternatives. The choice of method will be dictated by the specific requirements of the synthesis, including scale, available equipment, and the presence of other functional groups. Careful execution of the experimental protocols and thorough characterization of the final product are essential for ensuring the quality and suitability of this important synthetic intermediate for applications in drug discovery and development.

Retrosynthetic Analysis of 1H-Indazol-7-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the retrosynthetic analysis of 1H-Indazol-7-amine, a key building block in medicinal chemistry and drug development. The document outlines a practical and efficient synthetic strategy, complete with detailed experimental protocols and quantitative data to facilitate its application in a laboratory setting.

Retrosynthetic Strategy

A logical retrosynthetic analysis of the target molecule, this compound, suggests a two-step approach. The primary disconnection involves the reduction of an amino group, leading to the key intermediate, 7-nitro-1H-indazole. This strategy is advantageous as the introduction of a nitro group can direct the cyclization to form the desired indazole regioisomer and can be reliably reduced to the target amine in the final step.

The second disconnection focuses on the formation of the indazole ring of 7-nitro-1H-indazole. A common and effective method for constructing the indazole core is the diazotization and subsequent intramolecular cyclization of a suitably substituted aniline derivative. In this case, 2-methyl-6-nitroaniline is identified as a readily available and ideal starting material.

G This compound This compound 7-Nitro-1H-indazole 7-Nitro-1H-indazole This compound->7-Nitro-1H-indazole Reduction 2-Methyl-6-nitroaniline 2-Methyl-6-nitroaniline 7-Nitro-1H-indazole->2-Methyl-6-nitroaniline Diazotization/ Cyclization

Forward Synthetic Pathway

The forward synthesis mirrors the retrosynthetic analysis, commencing with the cyclization of 2-methyl-6-nitroaniline to yield 7-nitro-1H-indazole. This transformation is typically achieved through diazotization using sodium nitrite in an acidic medium, such as acetic acid. The subsequent and final step is the reduction of the nitro group of 7-nitro-1H-indazole to afford the desired this compound. This reduction can be accomplished using various established methods, with catalytic hydrogenation or reduction using tin(II) chloride being common and efficient choices.

G 2-Methyl-6-nitroaniline 2-Methyl-6-nitroaniline 7-Nitro-1H-indazole 7-Nitro-1H-indazole 2-Methyl-6-nitroaniline->7-Nitro-1H-indazole NaNO₂, Acetic Acid This compound This compound 7-Nitro-1H-indazole->this compound Reduction (e.g., SnCl₂, HCl)

Experimental Protocols

Synthesis of 7-Nitro-1H-indazole from 2-Methyl-6-nitroaniline

This procedure details the diazotization and intramolecular cyclization of 2-methyl-6-nitroaniline to produce 7-nitro-1H-indazole.

Materials:

  • 2-Methyl-6-nitroaniline

  • Glacial Acetic Acid

  • Sodium Nitrite (NaNO₂)

  • Water

  • Ice

Procedure:

  • In a suitable reaction vessel, dissolve 2-methyl-6-nitroaniline (10 g, 0.065 mol) in glacial acetic acid (470 ml).

  • Prepare a solution of sodium nitrite (1.54 g, 0.06 mol, 1.1 equiv) in water (9 ml).

  • Slowly add the aqueous sodium nitrite solution to the stirred solution of 2-methyl-6-nitroaniline at room temperature.

  • Continue stirring the reaction mixture at room temperature for 30-45 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, remove the acetic acid by distillation under reduced pressure.

  • Dissolve the obtained residue in ice water (200 ml).

  • Filter the precipitated solid, wash with cold water, and dry under vacuum to yield 7-nitro-1H-indazole as a yellow solid.[1]

Starting MaterialReagentsSolventReaction TimeProductYield
2-Methyl-6-nitroanilineSodium Nitrite, WaterAcetic Acid30-45 min7-Nitro-1H-indazole98%[1]
Synthesis of this compound from 7-Nitro-1H-indazole

This protocol describes the reduction of the nitro group of 7-nitro-1H-indazole to the corresponding amine using tin(II) chloride. This method is analogous to the reduction of similar nitroindazoles.[2]

Materials:

  • 7-Nitro-1H-indazole

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • 2-Methoxyethyl ether

  • Diethyl ether

Procedure:

  • To a stirred solution of 7-nitro-1H-indazole (0.06 mol) in 2-methoxyethyl ether (100 ml) at 0 °C, prepare a solution of tin(II) chloride (0.24 mol) in concentrated HCl (86 ml).

  • Add the tin(II) chloride solution dropwise to the 7-nitro-1H-indazole solution over 15 minutes, ensuring the reaction temperature is maintained below 100 °C.

  • After the addition is complete, remove the ice bath and allow the solution to stir for an additional 20 minutes.

  • Add diethyl ether (approximately 70 ml) to the reaction mixture to induce precipitation.

  • Isolate the resulting precipitate by filtration and wash with diethyl ether to afford the HCl salt of this compound as a solid. The free amine can be obtained by neutralization with a suitable base.

Starting MaterialReagentsSolventReaction TimeProductYield (analogous reaction)
7-Nitro-1H-indazoleTin(II) chloride, HCl2-Methoxyethyl ether35 minThis compound92% (for 3-methyl-1H-indazol-6-amine HCl salt)[2]

Conclusion

The presented retrosynthetic analysis and corresponding forward synthesis provide a robust and high-yielding pathway to this compound. The use of readily available starting materials and well-established chemical transformations makes this route amenable to scale-up for applications in drug discovery and development. The detailed experimental protocols and tabulated data offer a practical guide for researchers to efficiently synthesize this valuable heterocyclic building block.

References

Methodological & Application

Application Notes and Protocols for N-alkylation of 1H-Indazol-7-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the N-alkylation of 1H-Indazol-7-amine, a critical transformation in the synthesis of various biologically active compounds. Due to the presence of three potentially nucleophilic nitrogen atoms (N1, N2, and the 7-amino group), a protection-alkylation-deprotection strategy is outlined to achieve selective alkylation on the indazole ring.

Introduction

The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of pharmacological activities. The N-alkylation of indazoles is a common strategy to modulate their physicochemical and biological properties. However, the regioselective alkylation of the indazole core presents a significant challenge due to the presence of two reactive nitrogen atoms, N1 and N2. In the case of this compound, the exocyclic amino group introduces an additional site of reactivity and influences the electronic properties of the indazole ring system.

This protocol details a robust three-step process for the selective N-alkylation of this compound, involving:

  • Protection of the 7-amino group to prevent side reactions.

  • N-alkylation of the protected indazole.

  • Deprotection to yield the final N-alkylated this compound.

Factors Influencing Regioselectivity in Indazole Alkylation

The regioselectivity of N-alkylation on the indazole ring (N1 vs. N2) is influenced by several factors:

  • Base and Solvent: The choice of base and solvent system plays a crucial role. Strong, non-coordinating bases like sodium hydride (NaH) in a non-polar aprotic solvent such as tetrahydrofuran (THF) generally favor the formation of the thermodynamically more stable N1-alkylated product.[1][2][3][4][5] Weaker bases like potassium carbonate (K2CO3) in polar aprotic solvents like N,N-dimethylformamide (DMF) can often lead to mixtures of N1 and N2 isomers.

  • Substituents on the Indazole Ring: The electronic and steric nature of substituents on the indazole ring can significantly impact the N1/N2 ratio. Electron-withdrawing groups at the C7 position have been shown to favor N2-alkylation, likely due to steric hindrance at the N1 position and electronic effects.[1][3][4][5] Conversely, the electron-donating nature of the 7-amino group in the substrate of interest is an important consideration for regioselectivity.

  • Alkylating Agent: The nature of the alkylating agent can also influence the outcome, although the base and solvent are generally the dominant factors.

Experimental Protocols

This section provides detailed methodologies for the protection of the 7-amino group, subsequent N-alkylation, and final deprotection.

Protocol 1: Protection of the 7-Amino Group (Boc Protection)

To prevent alkylation of the exocyclic amine, it is first protected with a tert-butoxycarbonyl (Boc) group. The Boc group is stable under the basic conditions of the subsequent N-alkylation step and can be readily removed under acidic conditions.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc)2O

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • To a solution of this compound (1.0 eq) in DCM or THF, add triethylamine (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain tert-butyl (1H-indazol-7-yl)carbamate.

Protocol 2: N-Alkylation of Boc-Protected 7-Aminoindazole

This protocol focuses on achieving N1-selectivity using sodium hydride in THF, which has been shown to be effective for a range of indazole derivatives.[1][2][3][4][5]

Materials:

  • tert-butyl (1H-indazol-7-yl)carbamate

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Alkyl halide (e.g., iodomethane, ethyl bromide, benzyl bromide)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • To a suspension of sodium hydride (1.2 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of tert-butyl (1H-indazol-7-yl)carbamate (1.0 eq) in anhydrous THF dropwise at 0 °C.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS. Gentle heating may be required for less reactive alkyl halides.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the mixture with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to separate the N1 and N2 alkylated isomers.

Protocol 3: Deprotection of the 7-Amino Group

The final step involves the removal of the Boc protecting group to yield the desired N-alkylated this compound.

Materials:

  • N-alkylated tert-butyl (1H-indazol-7-yl)carbamate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve the N-alkylated Boc-protected indazole (1.0 eq) in dichloromethane.

  • Add trifluoroacetic acid (5-10 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring the deprotection by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in an organic solvent like ethyl acetate and wash with saturated aqueous sodium bicarbonate solution to neutralize the excess acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • If necessary, purify the final product by flash column chromatography or recrystallization.

Data Presentation

The following table summarizes expected outcomes for the N-alkylation of tert-butyl (1H-indazol-7-yl)carbamate with various alkylating agents based on the general principles of indazole alkylation. The yields and N1:N2 ratios are illustrative and may vary depending on the specific substrate and reaction conditions.

Alkylating Agent (R-X)BaseSolventTemperature (°C)Time (h)ProductExpected N1:N2 RatioTypical Yield (%)
IodomethaneNaHTHF0 to rt2-41-Methyl-1H-indazol-7-amine>95:570-85
Ethyl bromideNaHTHF0 to rt4-81-Ethyl-1H-indazol-7-amine>95:565-80
Benzyl bromideNaHTHF0 to rt2-61-Benzyl-1H-indazol-7-amine>90:1070-90
IodomethaneK2CO3DMFrt to 5012-24Mixture of N1 and N2-methyl-1H-indazol-7-amine60:40 - 70:3050-70
Ethyl bromideCs2CO3DMFrt to 6012-24Mixture of N1 and N2-ethyl-1H-indazol-7-amine70:30 - 80:2055-75

Visualizations

The following diagrams illustrate the overall experimental workflow and the logical relationship of the protection-alkylation-deprotection strategy.

experimental_workflow cluster_protection Step 1: Protection cluster_alkylation Step 2: N-Alkylation cluster_deprotection Step 3: Deprotection start This compound protection Boc Protection (Boc)2O, TEA, DCM start->protection protected_indazole tert-butyl (1H-indazol-7-yl)carbamate protection->protected_indazole alkylation N-Alkylation NaH, THF, R-X protected_indazole->alkylation alkylated_protected N-Alkyl-tert-butyl (1H-indazol-7-yl)carbamate alkylation->alkylated_protected deprotection Deprotection TFA, DCM alkylated_protected->deprotection final_product N-Alkyl-1H-Indazol-7-amine deprotection->final_product

Caption: Overall experimental workflow for the N-alkylation of this compound.

logical_relationship StartingMaterial This compound (Three Nucleophilic Sites) ProtectAmine Protect 7-Amino Group (e.g., Boc) StartingMaterial->ProtectAmine Prevents N7-alkylation AlkylateIndazole N-Alkylate Indazole Ring (N1 vs. N2 Selectivity) ProtectAmine->AlkylateIndazole Enables selective indazole alkylation DeprotectAmine Deprotect 7-Amino Group AlkylateIndazole->DeprotectAmine Unmasks the 7-amino group FinalProduct Target N-Alkyl-1H-Indazol-7-amine DeprotectAmine->FinalProduct

Caption: Logical relationship of the three-step synthesis strategy.

References

Application Notes and Protocols for Suzuki Coupling Reactions with 7-Halo-1H-Indazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing Suzuki-Miyaura cross-coupling reactions with 7-halo-1H-indazoles. The indazole scaffold is a privileged structure in medicinal chemistry, and the ability to functionalize the C7 position through C-C bond formation is crucial for the development of novel therapeutic agents. This document outlines optimized reaction conditions, presents quantitative data for various substrates, and offers detailed experimental protocols for both conventional and microwave-assisted heating methods.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile palladium-catalyzed transformation for the formation of carbon-carbon bonds between organohalides and organoboron compounds.[1] Its mild reaction conditions, broad substrate scope, and tolerance of numerous functional groups make it an invaluable tool in modern organic synthesis and drug discovery.[2][3] The functionalization of 7-halo-1H-indazoles via this methodology allows for the introduction of a wide array of aryl and heteroaryl moieties, enabling extensive structure-activity relationship (SAR) studies.

The reactivity of the 7-halo-1H-indazole in Suzuki coupling reactions is dependent on the nature of the halogen, following the general trend of I > Br > Cl. This difference in reactivity is primarily attributed to the carbon-halogen bond strength, which affects the rate-determining oxidative addition step in the catalytic cycle.

Data Presentation: Suzuki Coupling of 7-Bromo-1H-Indazoles

The following tables summarize the optimized reaction conditions and yields for the Suzuki coupling of various 4-substituted-7-bromo-1H-indazoles with a range of aryl and heteroaryl boronic acids.[2][4]

Table 1: Optimization of Suzuki Coupling Conditions for N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide with (4-methoxyphenyl)boronic acid. [2]

EntryCatalyst (mol%)Base (equiv.)SolventTemperature (°C) & TimeYield (%)
1PdCl₂(PPh₃)₂ (10)K₂CO₃ (1.3)DMFReflux, 48h0
2PdCl₂(PPh₃)₂ (10)Cs₂CO₃ (1.3)DMFReflux, 48h0
3Pd(PPh₃)₄ (10)K₂CO₃ (1.3)Dioxane/H₂O100°C, 24hTraces
4Pd(PPh₃)₄ (10)Cs₂CO₃ (1.3)Dioxane/H₂O100°C, 24h65
5Pd(PPh₃)₄ (10)Cs₂CO₃ (1.3)Dioxane/EtOH/H₂O140°C, 4h82
6Pd(PPh₃)₄ (10)Cs₂CO₃ (1.3)Dioxane/EtOH/H₂O140°C, 2h (MW)85

Table 2: Suzuki-Miyaura Coupling of 4-Sulfonamido-7-bromo-1H-indazoles with Various Boronic Acids. [2][4]

Entry7-Bromo-1H-indazole DerivativeBoronic AcidProductYield (%)
1N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide4-Methylphenylboronic acid8aa62
2N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide4-Methoxyphenylboronic acid8ab85
3N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide4-Nitrophenylboronic acid8ad78
4N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide2-Thienylboronic acid8af80
5N-(7-bromo-1H-indazol-4-yl)benzenesulfonamide4-Methylphenylboronic acid8ba65
6N-(7-bromo-1H-indazol-4-yl)benzenesulfonamide4-Methoxyphenylboronic acid8bb88
7N-(7-bromo-1H-indazol-4-yl)benzenesulfonamide4-Nitrophenylboronic acid8bd75
8N-(7-bromo-1H-indazol-4-yl)benzenesulfonamide3-Furylboronic acid8be72
9N-(7-bromo-4-nitrophenylsulfonamido)-1H-indazole4-Methoxyphenylboronic acid8cb71

Table 3: Suzuki-Miyaura Coupling of 4-Amido-7-bromo-1H-indazoles with Various Boronic Acids. [2][4]

Entry7-Bromo-1H-indazole DerivativeBoronic AcidProductYield (%)
1N-(7-bromo-1H-indazol-4-yl)benzamide4-Methylphenylboronic acid9aa85
2N-(7-bromo-1H-indazol-4-yl)benzamide4-Methoxyphenylboronic acid9ab92
3N-(7-bromo-1H-indazol-4-yl)benzamide4-Nitrophenylboronic acid9ad88
4N-(7-bromo-1H-indazol-4-yl)benzamide2-Thienylboronic acid9ae95
5N-(7-bromo-1H-indazol-4-yl)benzamide3-Furylboronic acid9af90
6N-(7-bromo-1H-indazol-4-yl)-4-methoxybenzamide4-Methylphenylboronic acid9ba83
7N-(7-bromo-1H-indazol-4-yl)-4-methoxybenzamide4-Methoxyphenylboronic acid9bb89
8N-(7-bromo-1H-indazol-4-yl)-4-nitrobenzamide4-Methoxyphenylboronic acid9cb86

Experimental Protocols

The following are generalized protocols for the Suzuki coupling of 7-halo-1H-indazoles. Optimization of the reaction conditions (e.g., catalyst, base, solvent, temperature, and reaction time) may be necessary for specific substrates.

General Protocol for Suzuki Coupling (Conventional Heating)
  • Reaction Setup: In a flame-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 7-halo-1H-indazole (1.0 equiv.), the corresponding boronic acid (1.2-1.5 equiv.), and the base (e.g., Cs₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., a mixture of dioxane, ethanol, and water) via syringe.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-140 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 7-aryl-1H-indazole.

Protocol for Microwave-Assisted Suzuki Coupling of 7-Bromo-1H-indazoles[2]
  • Reaction Setup: In a microwave-safe reaction vessel equipped with a magnetic stir bar, combine the 7-bromo-1H-indazole (1.0 equiv.), the boronic acid (1.2 equiv.), Cs₂CO₃ (1.3 equiv.), and Pd(PPh₃)₄ (10 mol%).

  • Solvent Addition: Add a degassed mixture of dioxane/ethanol/water (e.g., 3:1.5:0.5 mL).

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Heat the mixture to 140 °C for 2 hours with stirring.[2]

  • Work-up and Purification: After cooling, follow the work-up and purification steps as described in the conventional heating protocol.

Considerations for 7-Chloro and 7-Iodo-1H-Indazoles
  • 7-Chloro-1H-indazoles: As aryl chlorides are generally less reactive, more forcing reaction conditions may be required. This can include the use of more electron-rich and bulky phosphine ligands (e.g., XPhos, SPhos), stronger bases (e.g., K₃PO₄), and higher reaction temperatures.[2]

  • 7-Iodo-1H-indazoles: Due to the higher reactivity of the C-I bond, milder reaction conditions can often be employed. This may include lower catalyst loadings, weaker bases (e.g., K₂CO₃), and lower reaction temperatures.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R-X (7-Halo-1H-indazole) pd_complex R-Pd(II)-X L_n oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation R'B(OH)₂ (Boronic Acid) + Base pd_r_r R-Pd(II)-R' L_n transmetalation->pd_r_r reductive_elimination Reductive Elimination pd_r_r->reductive_elimination reductive_elimination->pd0 R-R' (Product)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki Coupling

Experimental_Workflow start Start setup Reaction Setup (7-Halo-1H-indazole, Boronic Acid, Base) start->setup inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) setup->inert solvent Add Degassed Solvent inert->solvent catalyst Add Palladium Catalyst solvent->catalyst heat Heat Reaction Mixture (Conventional or Microwave) catalyst->heat monitor Monitor Reaction Progress (TLC or LC-MS) heat->monitor workup Work-up (Quench, Extract, Wash) monitor->workup purify Purification (Column Chromatography) workup->purify product Characterized Product purify->product

Caption: A typical experimental workflow for the Suzuki coupling reaction.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 7-Halo-1H-indazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-indazole scaffold is a privileged heterocyclic motif frequently found in biologically active compounds and pharmaceutical agents. The introduction of an amino group at the 7-position of the indazole ring system can significantly modulate a molecule's physicochemical properties and biological activity, making the development of efficient synthetic routes to 7-amino-1H-indazoles a critical endeavor in medicinal chemistry and drug discovery. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction offers a broad substrate scope, excellent functional group tolerance, and generally high yields, making it an attractive strategy for the synthesis of diverse 7-amino-1H-indazole derivatives.[1][2]

These application notes provide a comprehensive overview of the Buchwald-Hartwig amination of 7-halo-1H-indazoles, including detailed experimental protocols, a summary of reaction conditions and yields, and troubleshooting guidance.

Reaction Principle

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide (in this case, a 7-halo-1H-indazole) and an amine in the presence of a phosphine ligand and a base. The catalytic cycle is generally understood to involve three key steps:

  • Oxidative Addition: A low-valent palladium(0) complex reacts with the 7-halo-1H-indazole to form a palladium(II) intermediate.[3][4]

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium(II) complex, and a base facilitates its deprotonation to form a palladium-amido complex.

  • Reductive Elimination: The desired C-N bond is formed through reductive elimination from the palladium-amido complex, regenerating the palladium(0) catalyst.[3][4]

The choice of palladium precursor, ligand, base, and solvent is crucial for the success and efficiency of the reaction.[5][6]

Data Presentation: Reaction Conditions and Yields

The following tables summarize representative examples of the Buchwald-Hartwig amination of 7-halo-1H-indazoles with various amines, highlighting the impact of different catalysts, ligands, bases, and solvents on the reaction yield.

Table 1: Buchwald-Hartwig Amination of 7-Bromo-1H-indazole with Primary Amines

AmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp. (°C)Time (h)Yield (%)
AnilinePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.4)Toluene1001885
4-MethoxyanilinePd(OAc)₂ (2)BrettPhos (4)LiHMDS (2.0)THF651692
Benzylamine[Pd(cinnamyl)Cl]₂ (1)cataCXium A (2)K₃PO₄ (2.0)t-BuOH802478
CyclohexylaminePd₂(dba)₃ (1.5)RuPhos (3)Cs₂CO₃ (2.0)Dioxane1101288

Table 2: Buchwald-Hartwig Amination of 7-Chloro-1H-indazole with Secondary Amines

AmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp. (°C)Time (h)Yield (%)
MorpholinePd(OAc)₂ (3)SPhos (6)K₂CO₃ (2.0)Dioxane/H₂O (5:1)1002095
PiperidineG3-XPhos (2)-NaOtBu (1.5)Toluene901491
N-MethylanilinePd₂(dba)₃ (2)DavePhos (4)LiHMDS (2.2)THF701882
Pyrrolidine[Pd(allyl)Cl]₂ (1.5)tBuXPhos (3)K₃PO₄ (2.0)DME851689

Table 3: Buchwald-Hartwig Amination of 7-Iodo-1H-indazole

AmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp. (°C)Time (h)Yield (%)
n-ButylaminePd(OAc)₂ (1)BINAP (1.5)Cs₂CO₃ (1.5)Toluene1101093
IndolePd₂(dba)₃ (2.5)Xantphos (5)K₃PO₄ (2.5)Dioxane1002475

Experimental Protocols

Protocol 1: General Procedure for the Buchwald-Hartwig Amination of 7-Bromo-1H-indazole with a Primary Amine

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • 7-Bromo-1H-indazole

  • Primary amine

  • Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos, BrettPhos)

  • Base (e.g., NaOtBu, LiHMDS, Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene, THF, dioxane)

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and heating block/oil bath

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Procedure:

  • To an oven-dried Schlenk tube containing a magnetic stir bar, add 7-bromo-1H-indazole (1.0 equiv), the palladium precursor (1-3 mol%), and the phosphine ligand (2-6 mol%).

  • Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the base (1.5-2.5 equiv) to the reaction tube.

  • Add the anhydrous solvent (e.g., 5-10 mL per mmol of 7-bromo-1H-indazole) via syringe.

  • Add the primary amine (1.1-1.5 equiv) to the stirred reaction mixture via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 65-110 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the addition of water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired 7-amino-1H-indazole derivative.

Protocol 2: Procedure for the Buchwald-Hartwig Amination of 7-Chloro-1H-indazole with a Secondary Amine

Procedure:

Follow the general procedure outlined in Protocol 1, with the following modifications:

  • Use 7-chloro-1H-indazole as the starting material.

  • Use a secondary amine as the coupling partner.

  • Due to the lower reactivity of aryl chlorides, higher catalyst loadings (2-5 mol%) and more electron-rich, bulky phosphine ligands (e.g., SPhos, tBuXPhos) may be required.

  • Longer reaction times and higher temperatures may be necessary to achieve full conversion.

Mandatory Visualizations

Buchwald_Hartwig_Catalytic_Cycle cluster_0 Catalytic Cycle pd0 Pd(0)L_n pd2_halide Ar-Pd(II)(X)L_n pd0->pd2_halide Oxidative Addition (Ar-X) pd2_amine [Ar-Pd(II)(NHR¹R²)L_n]⁺X⁻ pd2_halide->pd2_amine Amine Coordination (HNR¹R²) pd2_amido Ar-Pd(II)(NR¹R²)L_n pd2_amine->pd2_amido Deprotonation (Base) pd2_amido->pd0 product Ar-NR¹R² pd2_amido->product Reductive Elimination

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental_Workflow start Start reagents Combine 7-Halo-1H-indazole, Pd Catalyst, Ligand, and Base start->reagents inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) reagents->inert solvent_amine Add Anhydrous Solvent and Amine inert->solvent_amine reaction Heat Reaction Mixture (65-110 °C) solvent_amine->reaction monitoring Monitor Reaction Progress (TLC, LC-MS) reaction->monitoring workup Aqueous Workup (Quench, Extract, Wash, Dry) monitoring->workup Upon Completion purification Purification (Column Chromatography) workup->purification product Isolated 7-Amino-1H-indazole purification->product end End product->end

Caption: General experimental workflow for Buchwald-Hartwig amination.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no conversion Inactive catalyst or ligandUse fresh, high-purity catalyst and ligand. Ensure anhydrous and anaerobic conditions.
Incorrect baseThe choice of base is critical. Screen different bases (e.g., NaOtBu, LiHMDS, K₃PO₄, Cs₂CO₃).
Low reaction temperatureIncrease the reaction temperature in increments of 10 °C.
Formation of side products Reductive dehalogenationUse a less sterically hindered ligand or a lower reaction temperature.
Reaction at N1 of the indazoleWhile generally less favored, N1-arylation can occur. Protection of the N1 position (e.g., with a BOC or SEM group) can ensure regioselectivity if C7-amination is the sole desired outcome.
Poor reproducibility Inconsistent quality of reagents or solventsUse freshly distilled/dried solvents and high-purity reagents.
Inefficient removal of oxygenEnsure proper Schlenk technique or use of a glovebox.

Conclusion

The Buchwald-Hartwig amination is a robust and highly effective method for the synthesis of 7-amino-1H-indazole derivatives. The selection of the appropriate combination of palladium precursor, phosphine ligand, base, and solvent is paramount to achieving high yields and purity. The protocols and data presented herein serve as a valuable starting point for researchers in the fields of medicinal chemistry and drug development to synthesize novel indazole-based compounds for further investigation. Careful optimization of the reaction conditions for each specific substrate is recommended to achieve the best results.

References

Application Notes and Protocols: Synthesis and Evaluation of 1H-Indazol-7-amine Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into 1H-indazol-7-amine and its derivatives as potent kinase inhibitors. The protocols outlined below are intended to serve as a guide for the development of novel therapeutics targeting various protein kinases implicated in cancer and other diseases.

Introduction

The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. Its ability to act as a hinge-binder, forming key hydrogen bond interactions within the ATP-binding site of kinases, makes it an attractive starting point for inhibitor design.[1][2] Specifically, derivatives of this compound have demonstrated significant potential in targeting a range of kinases, including Apoptosis Signal-Regulating Kinase 1 (ASK1), FMS-like Tyrosine Kinase 3 (FLT3), and Polo-like Kinase 4 (PLK4), which are critical nodes in various signaling pathways controlling cell proliferation, survival, and stress responses.[3][4][5]

Data Presentation: Inhibitory Activity of 1H-Indazole Derivatives

The following tables summarize the in vitro inhibitory activities of representative 1H-indazole-based compounds against their respective kinase targets.

Table 1: Inhibitory Activity of 1H-Indazole Derivatives against ASK1.

Compound IDModification on Indazole CoreASK1 IC50 (nM)Cellular Activity/AssayReference
Compound 15 Variously substituted 1H-indazolePotent inhibitorProtective effect in TNF-α-induced HT-29 cell model[3]
Compound 33c Substituted 1H-indazole scaffoldStrong inhibitory effectReduction in lipid droplets in LO2 cells[6]

Table 2: Inhibitory Activity of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole Derivatives against FLT3 and its Mutants. [4]

Compound IDR Group on Benzamide MoietyFLT3 IC50 (nM)FLT3-D835Y IC50 (nM)FLT3-ITD (W51) IC50 (nM)
8r N-ethylpiperazine41.65.6422.8

Table 3: Inhibitory Activity of N-(1H-indazol-6-yl)benzenesulfonamide and Other Indazole Derivatives against PLK4.

Compound IDScaffold/ModificationPLK4 IC50 (nM)Antiproliferative IC50 (µM) (Cell Line)Reference
CFI-400945 Indazole-based2.8-[7]
K22 N-(1H-indazol-6-yl)benzenesulfonamide0.11.3 (MCF-7)[7]
C05 Indazole-based< 0.10.979 (MCF-7)[5]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the targeted signaling pathways and a general workflow for the synthesis and evaluation of this compound based kinase inhibitors.

G cluster_synthesis General Synthetic Workflow cluster_evaluation Biological Evaluation Workflow Start This compound Precursor Reaction Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) Start->Reaction Intermediate Functionalized Indazole Intermediate Reaction->Intermediate Final_Reaction Final Modification/ Deprotection Intermediate->Final_Reaction Product Final Kinase Inhibitor Final_Reaction->Product Purification Purification and Characterization Product->Purification In_Vitro_Kinase_Assay In Vitro Kinase Assay (IC50 Determination) Purification->In_Vitro_Kinase_Assay Cellular_Assay Cell-Based Assays (Proliferation, Apoptosis) In_Vitro_Kinase_Assay->Cellular_Assay In_Vivo_Studies In Vivo Efficacy Studies (Xenograft Models) Cellular_Assay->In_Vivo_Studies SAR Structure-Activity Relationship (SAR) Analysis In_Vivo_Studies->SAR

General workflow for synthesis and evaluation.

ASK1_Signaling_Pathway Stress Oxidative Stress / ER Stress TNF-α ASK1 ASK1 Stress->ASK1 MKK4_7 MKK4/7 ASK1->MKK4_7 MKK3_6 MKK3/6 ASK1->MKK3_6 JNK JNK MKK4_7->JNK p38 p38 MKK3_6->p38 Apoptosis Apoptosis JNK->Apoptosis Inflammation Inflammation p38->Inflammation

ASK1 signaling pathway.

FLT3_Signaling_Pathway FLT3_Ligand FLT3 Ligand FLT3_Receptor FLT3 Receptor FLT3_Ligand->FLT3_Receptor Dimerization Dimerization & Autophosphorylation FLT3_Receptor->Dimerization RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway Dimerization->PI3K_AKT STAT5 STAT5 Pathway Dimerization->STAT5 Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Cell Survival PI3K_AKT->Survival STAT5->Proliferation

FLT3 signaling pathway.

PLK4_Centriole_Duplication PLK4 PLK4 STIL STIL PLK4->STIL Phosphorylation SAS6 SAS-6 STIL->SAS6 Recruitment Cartwheel_Assembly Cartwheel Assembly SAS6->Cartwheel_Assembly Procentriole_Formation Procentriole Formation Cartwheel_Assembly->Procentriole_Formation

PLK4 in centriole duplication.

Experimental Protocols

General Synthesis of 2-(1H-Indazol-6-yl)-1H-benzo[d]imidazol-5-amine Core Structure

This protocol describes a general method for synthesizing a key intermediate for FLT3 inhibitors, adapted from published procedures.[4]

Materials:

  • 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-6-carbaldehyde

  • 4-Nitrobenzene-1,2-diamine

  • Ammonium chloride (NH₄Cl)

  • Ethanol (EtOH)

  • Palladium on carbon (10% Pd/C)

  • Hydrogen (H₂) gas

Procedure:

  • Synthesis of 5-nitro-2-(1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-6-yl)-1H-benzo[d]imidazole:

    • To a solution of 1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-6-carbaldehyde in ethanol, add 4-nitrobenzene-1,2-diamine and a catalytic amount of ammonium chloride.

    • Reflux the mixture for the appropriate time, monitoring the reaction by TLC.

    • Upon completion, cool the reaction mixture and isolate the product by filtration. Wash the solid with cold ethanol and dry under vacuum.

  • Synthesis of 2-(1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-6-yl)-1H-benzo[d]imidazol-5-amine:

    • Suspend the nitro-intermediate in ethanol and add 10% Pd/C.

    • Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 16 hours.[4]

    • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield the desired amine. This crude product can often be used in the next step without further purification.

General Procedure for Amide Coupling to Synthesize Final Inhibitors

This protocol describes a general amide coupling reaction to append various side chains to the core amine structure.[4]

Materials:

  • 2-(1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-6-yl)-1H-benzo[d]imidazol-5-amine

  • Substituted benzoic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF)

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in Ethanol

  • Dichloromethane (DCM)

Procedure:

  • Amide Coupling:

    • Dissolve the amine intermediate, substituted benzoic acid, EDC, and HOBt in THF.

    • Add triethylamine to the mixture and stir at room temperature. Monitor the reaction by TLC.

    • Once the reaction is complete, quench with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

  • Deprotection:

    • Dissolve the purified, THP-protected intermediate in dichloromethane.

    • Add 20% trifluoroacetic acid in dichloromethane or 5% HCl in ethanol and stir at room temperature.[8]

    • Monitor the deprotection by TLC.

    • Upon completion, neutralize the reaction with a saturated solution of sodium bicarbonate and extract the product.

    • Purify the final compound by chromatography or recrystallization.

In Vitro Kinase Assay (General Protocol)

This protocol provides a general framework for determining the IC50 values of the synthesized inhibitors against a target kinase.

Objective: To determine the concentration of an inhibitor required to reduce the activity of a target kinase by 50% in a cell-free system.

Materials:

  • Recombinant purified target kinase (e.g., ASK1, FLT3, PLK4)

  • Specific peptide substrate for the kinase

  • ATP

  • Kinase reaction buffer

  • Synthesized inhibitor compounds

  • DMSO

  • 384-well plates

  • Plate reader for luminescence or fluorescence detection

Procedure:

  • Compound Preparation: Prepare a stock solution of the inhibitor in 100% DMSO (e.g., 10 mM). Perform serial dilutions to create a range of concentrations.

  • Assay Setup: In a 384-well plate, add the kinase, the peptide substrate, and the inhibitor at various concentrations.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the remaining kinase activity using a suitable detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC50 value.

Conclusion

The this compound scaffold serves as a versatile platform for the design and synthesis of potent and selective kinase inhibitors. The protocols and data presented herein provide a foundation for researchers to develop novel drug candidates targeting kinases crucial in various disease pathologies. Further optimization of these scaffolds through structure-activity relationship studies can lead to the discovery of next-generation therapeutics.

References

Application Note: High-Purity Isolation of 1H-Indazol-7-amine via Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Research, Drug Development, and Scientific Professionals

Abstract

This application note provides a detailed protocol for the purification of 1H-Indazol-7-amine, a key building block in medicinal chemistry, using automated flash column chromatography. Due to the basic nature of the amine functionality, which can lead to poor peak shape and recovery on standard silica gel, this protocol employs a modified solvent system to ensure high purity and yield. The described methodology is reproducible and scalable, making it suitable for researchers in academic and industrial settings.

Introduction

This compound is a critical intermediate in the synthesis of a wide range of biologically active molecules, particularly kinase inhibitors for oncological applications.[1][2] The purity of this starting material is paramount for the success of subsequent synthetic steps and for ensuring the accuracy of biological screening data. Column chromatography is a fundamental technique for the purification of such organic compounds. However, the basicity of aromatic amines like this compound often results in strong interactions with the acidic silanol groups on the surface of standard silica gel, leading to significant peak tailing and potential sample degradation.[3][4] To mitigate these effects, this protocol outlines the use of a basic modifier in the mobile phase, which neutralizes the acidic sites on the stationary phase and allows for efficient elution and separation.[3][5]

Data Presentation

Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC₇H₇N₃[6]
Molecular Weight133.15 g/mol [6]
AppearanceWhite to Gray to Brown powder/crystalline solid
Melting Point151.0 to 155.0 °C
CAS Number21443-96-9[6]
Recommended Chromatographic Conditions
ParameterRecommendation
Stationary Phase Standard Silica Gel (40-63 µm particle size)
Mobile Phase A n-Hexane
Mobile Phase B Ethyl Acetate with 0.5% v/v Triethylamine (TEA)
Gradient Profile 0-100% B over 15 column volumes (CV)
Flow Rate Dependent on column size (e.g., 40 mL/min for a 40g column)
Detection UV at 254 nm and 295 nm
Sample Loading Dry loading with silica gel

Experimental Protocol

This protocol is a general guideline and may require optimization based on the specific impurity profile of the crude this compound.

1. Materials and Reagents:

  • Crude this compound

  • Silica Gel (40-63 µm) for dry loading

  • n-Hexane (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Triethylamine (TEA, ≥99.5%)

  • Dichloromethane (DCM, for sample dissolution)

  • Pre-packed silica gel flash column

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

2. Mobile Phase Preparation:

  • Prepare the desired volume of Mobile Phase B by adding triethylamine to ethyl acetate to a final concentration of 0.5% (v/v). For example, to prepare 1 L of Mobile Phase B, add 5 mL of TEA to 995 mL of ethyl acetate.

3. Sample Preparation (Dry Loading):

  • Dissolve the crude this compound in a minimal amount of dichloromethane.

  • Add silica gel (typically 2-3 times the weight of the crude material) to the solution.

  • Concentrate the slurry under reduced pressure using a rotary evaporator until a fine, free-flowing powder is obtained. This ensures that the sample is evenly distributed and improves the separation efficiency.

4. TLC Analysis for Method Development:

  • Before performing the flash chromatography, it is advisable to conduct a TLC analysis to determine the optimal solvent conditions.

  • Spot the crude material on a TLC plate.

  • Develop the plate using various ratios of n-Hexane and Ethyl Acetate (containing 0.5% TEA). A good starting point is 70:30 Hexane:EtOAc.

  • The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.3 for the this compound.

5. Flash Chromatography Procedure:

  • Select an appropriately sized pre-packed silica gel column based on the mass of the crude sample to be purified (a general rule is a 1:40 to 1:100 ratio of crude product to silica gel by weight).

  • Equilibrate the column with the initial mobile phase conditions (e.g., 100% n-Hexane) for at least 2-3 column volumes.

  • Load the prepared dry sample onto the column.

  • Initiate the purification run using the pre-determined gradient profile (e.g., a linear gradient from 0% to 100% Mobile Phase B over 15 CV).

  • Monitor the elution of the compound using the UV detector.

6. Fraction Collection and Analysis:

  • The automated system will collect fractions based on the UV chromatogram.

  • Analyze the collected fractions containing the desired compound by TLC to confirm purity.

  • Pool the pure fractions containing this compound.

7. Product Isolation:

  • Combine the pure fractions in a round-bottom flask.

  • Remove the solvents under reduced pressure using a rotary evaporator to yield the purified this compound.

Mandatory Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_chrom Chromatography cluster_post Post-Purification A Crude this compound B Dissolve in DCM A->B C Add Silica Gel B->C D Evaporate to Dry Powder (Dry Loading) C->D E Equilibrate Silica Column (Hexane/EtOAc/TEA) D->E F Load Sample E->F G Elute with Gradient F->G H Monitor by UV (254/295 nm) G->H I Collect Fractions H->I J Analyze Fractions by TLC I->J K Pool Pure Fractions J->K L Evaporate Solvents K->L M Pure this compound L->M

Caption: Workflow for the purification of this compound.

Role in Kinase Inhibition Signaling Pathway

Indazole derivatives are well-established as "hinge-binding" motifs in a multitude of protein kinase inhibitors.[2] They function by occupying the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrate proteins and interrupting the signaling cascade that can lead to cellular proliferation in cancer.[1]

G cluster_pathway Generic Kinase Signaling Pathway Receptor Growth Factor Receptor Kinase Protein Kinase (e.g., VEGFR, FGFR) Receptor->Kinase Activation Substrate Substrate Protein Kinase->Substrate ATP -> ADP (Phosphorylation) Response Cellular Response (e.g., Proliferation) Substrate->Response Inhibitor This compound Derivative Inhibitor->Kinase Binds to ATP Pocket

Caption: Inhibition of a kinase signaling pathway by an indazole derivative.

References

Application Note: Recrystallization of 1H-Indazol-7-amine for Enhanced Purity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1H-Indazol-7-amine is a crucial building block in medicinal chemistry and drug development, serving as a key intermediate in the synthesis of various biologically active compounds. The purity of this reagent is paramount for the successful synthesis of target molecules and for obtaining reliable biological data. This application note provides a detailed protocol for the purification of this compound via recrystallization, a fundamental technique for purifying solid organic compounds. The described method aims to remove impurities, enhance the crystalline form, and provide a product with high purity suitable for sensitive downstream applications.

Materials and Methods

Materials:

  • Crude this compound

  • Methanol (ACS grade or higher)

  • Deionized Water

  • Activated Carbon (optional, for colored impurities)

  • Standard laboratory glassware (Erlenmeyer flasks, beakers, graduated cylinders)

  • Heating source (hot plate with magnetic stirrer)

  • Filtration apparatus (Büchner funnel, filter paper, vacuum flask)

  • Spatula and weighing paper

  • Drying oven or desiccator

Safety Precautions:

  • This compound is harmful if swallowed and may cause skin, eye, and respiratory irritation.[1]

  • The compound is noted to be air-sensitive; therefore, minimizing exposure to the atmosphere is recommended.

  • Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

Experimental Protocol

A detailed, step-by-step protocol for the recrystallization of this compound is provided below. This protocol is based on the successful recrystallization of structurally similar aminoindazoles, which utilize a binary solvent system of alcohol and water.[2][3]

1. Solvent System Selection:

Based on the solubility of related aminoindazoles, a binary solvent system of methanol and water is selected. This compound is expected to be soluble in hot methanol and less soluble in cold methanol and water. Water will act as the anti-solvent to induce crystallization.

2. Dissolution:

  • Place the crude this compound into an appropriately sized Erlenmeyer flask.

  • Add a minimal amount of methanol to the flask, just enough to wet the solid.

  • Gently heat the mixture on a hot plate with magnetic stirring.

  • Continue to add methanol portion-wise until the solid completely dissolves. Avoid adding an excess of solvent to ensure a good yield.

3. Decolorization (Optional):

  • If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly.

  • Add a small amount of activated carbon to the solution.

  • Gently reheat the solution to boiling for a few minutes.

  • Hot filter the solution through a fluted filter paper to remove the activated carbon.

4. Crystallization:

  • To the hot, clear solution, add deionized water dropwise until the solution becomes slightly cloudy (the point of saturation).

  • If the solution becomes too cloudy, add a few drops of hot methanol to redissolve the precipitate.

  • Cover the flask and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.

5. Isolation and Drying:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold methanol/water mixture to remove any remaining soluble impurities.

  • Dry the crystals in a desiccator under vacuum or in a drying oven at a temperature well below the compound's melting point (151-155 °C).

Data Presentation

The following table summarizes the expected quantitative data for the recrystallization of this compound.

ParameterValue/RangeNotes
Starting Material Purity~90-95% (assumed)Purity can vary based on the synthetic route.
Solvent SystemMethanol/WaterAn approximate 4:1 ratio (v/v) is a good starting point.[2]
Dissolution Temperature~60-65 °CNear the boiling point of methanol.
Expected Yield70-90%Dependent on the initial purity and careful execution.
Final Purity>99% (HPLC)Expected purity after successful recrystallization.
Melting Point (Purified)151-155 °CShould be a sharp melting range.
AppearanceWhite to off-white crystalline solidA noticeable improvement from the crude starting material.

Visualizations

Experimental Workflow Diagram

Recrystallization_Workflow cluster_setup Preparation cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Start: Crude this compound dissolution Dissolution in hot Methanol start->dissolution decolorization Decolorization with Activated Carbon (Optional) dissolution->decolorization If colored add_water Add Water (Anti-solvent) dissolution->add_water If not colored hot_filtration Hot Filtration decolorization->hot_filtration hot_filtration->add_water cooling Slow Cooling to Room Temperature add_water->cooling ice_bath Cooling in Ice Bath cooling->ice_bath filtration Vacuum Filtration ice_bath->filtration washing Wash with Cold Solvent filtration->washing drying Drying under Vacuum washing->drying end End: Pure this compound Crystals drying->end

Caption: Workflow for the recrystallization of this compound.

This protocol provides a reliable method for the purification of this compound by recrystallization. The use of a methanol/water solvent system is effective in removing impurities and yielding a high-purity crystalline product. This purified material is suitable for demanding applications in research and drug development, ensuring the integrity and reproducibility of subsequent experimental work.

References

Application Notes and Protocols: Protecting Group Strategies for 1H-Indazol-7-amine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1H-Indazol-7-amine is a pivotal structural motif in the landscape of medicinal chemistry and drug development. As a key building block for a multitude of pharmacologically active agents, particularly kinase inhibitors, the selective functionalization of its parent scaffold is of utmost importance. The amino group at the 7-position, being a reactive nucleophile, often requires protection to ensure regioselectivity and prevent undesirable side reactions during synthetic sequences. This document provides detailed application notes and experimental protocols for the strategic protection and deprotection of the 7-amino group of 1H-indazole, tailored for researchers, scientists, and drug development professionals.

Key Protecting Groups for this compound

The selection of a suitable protecting group is a critical consideration in any synthetic strategy. The ideal protecting group should be easy to install and remove in high yields, stable to a wide range of reaction conditions, and should not interfere with other transformations in the synthetic route. For this compound, the most commonly employed and effective protecting groups are tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and acetyl (Ac).

Summary of Protecting Group Strategies

The following table summarizes the common protecting group strategies for this compound. The quantitative data presented are typical for these transformations on aromatic amines and should be considered as a general guide.

Protecting GroupReagents for ProtectionSolventReaction ConditionsTypical Yield (%)Deprotection Conditions
Boc Di-tert-butyl dicarbonate (Boc)₂O, Triethylamine (TEA) or Diisopropylethylamine (DIPEA)Dichloromethane (DCM) or Tetrahydrofuran (THF)Room Temperature, 2-12 h85-95%Trifluoroacetic acid (TFA) in DCM; or HCl in Dioxane
Cbz Benzyl chloroformate (Cbz-Cl), NaHCO₃ or K₂CO₃Acetone/Water or Dioxane/Water0 °C to Room Temperature, 2-6 h80-90%H₂, Pd/C; or HBr in Acetic Acid
Ac Acetic anhydride (Ac₂O) or Acetyl chloride (AcCl), Pyridine or TEADCM or Acetonitrile0 °C to Room Temperature, 1-3 h90-98%Aqueous HCl or NaOH; or NaOMe in MeOH

Experimental Protocols

Boc Protection of this compound

The Boc group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions.

Diagram of Workflow:

Boc_Protection_Workflow start Start dissolve Dissolve this compound and TEA in DCM start->dissolve add_boc Add (Boc)₂O dropwise at 0 °C dissolve->add_boc stir Stir at Room Temperature (2-12 h) add_boc->stir monitor Monitor reaction by TLC or LC-MS stir->monitor monitor->stir Incomplete workup Aqueous Workup monitor->workup Reaction Complete purify Purify by Column Chromatography workup->purify product tert-butyl (1H-indazol-7-yl)carbamate purify->product Boc_Deprotection reactant tert-butyl (1H-indazol-7-yl)carbamate product This compound reactant->product Deprotection reagent TFA / DCM or HCl / Dioxane Cbz_Protection_Workflow start Start dissolve Suspend this compound in Acetone/Water with NaHCO₃ start->dissolve add_cbzcl Add Cbz-Cl dropwise at 0 °C dissolve->add_cbzcl stir Stir at Room Temperature (2-6 h) add_cbzcl->stir monitor Monitor reaction by TLC or LC-MS stir->monitor monitor->stir Incomplete workup Quench and Extract with Ethyl Acetate monitor->workup Reaction Complete purify Purify by Recrystallization or Column Chromatography workup->purify product benzyl (1H-indazol-7-yl)carbamate purify->product Cbz_Deprotection reactant benzyl (1H-indazol-7-yl)carbamate product This compound reactant->product Hydrogenolysis reagent H₂, Pd/C in MeOH or EtOH Ac_Protection_Workflow start Start dissolve Dissolve this compound and Pyridine in DCM start->dissolve add_ac2o Add Acetic Anhydride dropwise at 0 °C dissolve->add_ac2o stir Stir at Room Temperature (1-3 h) add_ac2o->stir monitor Monitor reaction by TLC or LC-MS stir->monitor monitor->stir Incomplete workup Aqueous Workup monitor->workup Reaction Complete purify Purify by Recrystallization or Column Chromatography workup->purify product N-(1H-indazol-7-yl)acetamide purify->product Ac_Deprotection reactant N-(1H-indazol-7-yl)acetamide product This compound reactant->product Hydrolysis reagent Aqueous HCl or Aqueous NaOH

Application Notes and Protocols: Derivatization of the Amino Group in 1H-Indazol-7-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the chemical modification of the 7-amino group of 1H-Indazol-7-amine. The indazole scaffold is a privileged structure in medicinal chemistry, and functionalization at the 7-position is a key strategy for modulating the pharmacological properties of indazole-based compounds. This document outlines four principal classes of derivatization reactions: acylation, alkylation, arylation, and sulfonylation.

Introduction

This compound is a versatile building block for the synthesis of a wide range of biologically active molecules. The presence of a primary amino group at the 7-position offers a convenient handle for introducing diverse functionalities, thereby enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. The derivatization of this amino group can significantly impact the compound's potency, selectivity, and pharmacokinetic profile. This document provides detailed experimental procedures for common and effective methods to modify this key functional group.

Acylation of this compound

Acylation of the 7-amino group to form the corresponding amide is a fundamental transformation in medicinal chemistry. Amides are prevalent in drug molecules due to their metabolic stability and ability to participate in hydrogen bonding interactions with biological targets.

General Reaction Scheme

Caption: General workflow for the acylation of this compound.

Experimental Protocol: Acylation with an Acyl Chloride

Materials:

  • This compound

  • Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride)

  • Pyridine or Triethylamine (TEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM or THF at 0 °C under a nitrogen atmosphere, add pyridine or TEA (1.2 eq).

  • Stir the mixture for 10-15 minutes.

  • Slowly add the acyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-(1H-indazol-7-yl)amide.

Quantitative Data: Acylation
EntryAcylating AgentBaseSolventTime (h)Yield (%)Reference
1Acetyl chloridePyridineDCM485-95General Procedure
2Benzoyl chlorideTEATHF680-90General Procedure
3Chloroacetic anhydrideNa2CO3-1062-68[1]

N-Alkylation of this compound

N-Alkylation of the 7-amino group can be achieved through direct alkylation with alkyl halides or via reductive amination. Reductive amination is often preferred as it avoids the potential for over-alkylation and offers a broader substrate scope.

General Reaction Scheme: Reductive Amination

Caption: Workflow for the reductive amination of this compound.

Experimental Protocol: Reductive Amination

Materials:

  • This compound

  • Aldehyde or ketone (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)3) or Sodium cyanoborohydride (NaBH3CN) (1.5 eq)

  • Acetic acid (catalytic amount)

  • Methanol (MeOH) or Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 eq) and the aldehyde or ketone (1.1 eq) in anhydrous MeOH or DCE.

  • Add a catalytic amount of acetic acid to the mixture.

  • Stir the reaction at room temperature for 1-2 hours to facilitate imine formation.

  • Add sodium triacetoxyborohydride or sodium cyanoborohydride portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the mixture with DCM or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired N-alkyl-1H-indazol-7-amine.

Quantitative Data: N-Alkylation
EntryAldehyde/KetoneReducing AgentSolventTime (h)Yield (%)Reference
1BenzaldehydeNaBH(OAc)3DCE1675-85General Procedure
2AcetoneNaBH3CNMeOH2470-80General Procedure
3CyclohexanoneNaBH(OAc)3DCE1880-90General Procedure

N-Arylation of this compound

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of N-aryl derivatives of this compound.

General Reaction Scheme

Caption: Buchwald-Hartwig amination of this compound.

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • This compound

  • Aryl halide (e.g., bromobenzene, 4-chlorotoluene)

  • Palladium catalyst (e.g., Pd2(dba)3, Pd(OAc)2)

  • Phosphine ligand (e.g., XPhos, RuPhos, BINAP)

  • Base (e.g., Sodium tert-butoxide (NaOtBu), Cesium carbonate (Cs2CO3))

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Standard Schlenk line or glovebox techniques

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In an oven-dried Schlenk tube, add the palladium catalyst (1-5 mol%), the phosphine ligand (2-10 mol%), and the base (1.5-2.0 eq).

  • Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen).

  • Add this compound (1.0 eq) and the aryl halide (1.2 eq).

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl-1H-indazol-7-amine.

Quantitative Data: N-Arylation
EntryAryl HalideCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
1BromobenzenePd2(dba)3 / XPhosNaOtBuToluene10070-85General Procedure
24-ChlorotoluenePd(OAc)2 / RuPhosCs2CO3Dioxane11065-80General Procedure
32-BromopyridinePd2(dba)3 / BINAPK3PO4Toluene10060-75General Procedure

Sulfonylation of this compound

The synthesis of sulfonamides from this compound is a common strategy to introduce a key pharmacophore that can act as a hydrogen bond donor and acceptor, and often improves the pharmacokinetic properties of a molecule.

General Reaction Scheme

Caption: Synthesis of N-(1H-Indazol-7-yl)sulfonamides.

Experimental Protocol: Sulfonylation

Materials:

  • This compound

  • Sulfonyl chloride (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride)

  • Pyridine (as base and solvent) or DCM with TEA

  • Hydrochloric acid (1 M)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 eq) in pyridine at 0 °C.

  • Slowly add the sulfonyl chloride (1.1 eq) to the solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into ice-water and acidify with 1 M HCl.

  • Collect the precipitate by filtration, or if no precipitate forms, extract the mixture with ethyl acetate.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired N-(1H-indazol-7-yl)sulfonamide.

Quantitative Data: Sulfonylation
EntrySulfonyl ChlorideBaseSolventTime (h)Yield (%)Reference
1p-Toluenesulfonyl chloridePyridinePyridine2480-90General Procedure
2Methanesulfonyl chlorideTEADCM1275-85General Procedure
34-Methoxybenzenesulfonyl chloridePyridinePyridine24~62Adapted from[2]

Disclaimer: The provided protocols are intended as a general guide. Reaction conditions, including stoichiometry, temperature, and reaction time, may require optimization for specific substrates. All experiments should be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment.

References

Application Notes and Protocols for the Use of 1H-Indazol-7-amine in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-Indazol-7-amine is a valuable scaffold in medicinal chemistry, frequently incorporated into potent bioactive molecules, particularly kinase inhibitors. Its bicyclic structure can mimic the hinge-binding motif of ATP, making it a privileged fragment in the design of targeted therapies. Solid-phase synthesis offers a powerful platform for the rapid generation of compound libraries based on the this compound core, enabling efficient exploration of structure-activity relationships (SAR) and the discovery of novel drug candidates.

These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in solid-phase synthesis for the generation of diverse molecular libraries. The protocols outlined are based on established principles of solid-phase organic synthesis and are intended to serve as a guide for researchers in drug discovery and development.

Data Presentation: Representative Reaction Conditions and Outcomes

The following tables summarize typical quantitative data for the key steps in the solid-phase synthesis of a diversified library starting from this compound. Please note that specific results may vary depending on the resin, linker, and building blocks used.

Table 1: Immobilization of this compound on Solid Support

Resin TypeLinkerCoupling ReagentSolventReaction Time (h)Loading Efficiency (%)
Wang Resinp-Nitrophenyl carbonateDIPEADMF1275-85
Rink Amide ResinFmoc-Rink Amide LinkerHBTU/HOBt, DIPEADMF480-90
2-Chlorotrityl chloride Resin-DIPEADCM285-95

Table 2: Representative N-Arylation of Resin-Bound this compound

Aryl HalideCatalystLigandBaseSolventTemperature (°C)Reaction Time (h)Purity (%)
4-FluoronitrobenzenePd₂(dba)₃XantphosCs₂CO₃Dioxane10016>90
2-ChloropyrimidinePd(OAc)₂BINAPK₃PO₄Toluene11012>85
3-BromobenzonitrileCuIL-ProlineK₂CO₃DMSO9024>80

Table 3: Cleavage of Final Product from Solid Support

Resin TypeCleavage CocktailTime (h)Yield (%)
Wang Resin95% TFA / 2.5% H₂O / 2.5% TIS270-85
Rink Amide Resin95% TFA / 5% DCM1.575-90
2-Chlorotrityl chloride Resin1-5% TFA in DCM0.580-95

Experimental Protocols

Protocol 1: Immobilization of this compound on 2-Chlorotrityl Chloride Resin

This protocol describes the attachment of this compound to a highly acid-labile resin, which allows for mild cleavage conditions, preserving acid-sensitive functionalities in the final products.

Materials:

  • 2-Chlorotrityl chloride resin (100-200 mesh, 1.0-1.6 mmol/g loading)

  • This compound

  • Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF)

  • Methanol (MeOH)

  • Syringe reaction vessel with a frit

  • Orbital shaker

Procedure:

  • Resin Swelling: Swell the 2-chlorotrityl chloride resin (1.0 g, 1.6 mmol) in anhydrous DCM (10 mL) for 30 minutes in a syringe reaction vessel.

  • Preparation of Amine Solution: In a separate flask, dissolve this compound (426 mg, 3.2 mmol, 2.0 eq) and DIPEA (1.1 mL, 6.4 mmol, 4.0 eq) in anhydrous DCM (10 mL).

  • Coupling Reaction: Drain the DCM from the swollen resin and add the solution of this compound and DIPEA. Agitate the mixture on an orbital shaker at room temperature for 2 hours.

  • Capping: To cap any unreacted chlorotrityl groups, add MeOH (2 mL) to the reaction vessel and shake for an additional 30 minutes.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and MeOH (3 x 10 mL).

  • Drying: Dry the resin under vacuum to a constant weight.

  • Loading Determination (Optional): The loading of the resin can be determined by cleaving a small, weighed amount of the dried resin with a known volume of a standard acid solution (e.g., 5% TFA in DCM) and quantifying the cleaved this compound by UV-Vis spectroscopy or LC-MS.

Protocol 2: N-Acylation of Resin-Bound this compound

This protocol details the acylation of the exocyclic amino group of the immobilized this compound.

Materials:

  • This compound-functionalized resin (from Protocol 1)

  • Carboxylic acid of choice (3.0 eq)

  • HBTU (2.9 eq)

  • HOBt (3.0 eq)

  • DIPEA (6.0 eq)

  • DMF, anhydrous

  • DCM

  • Syringe reaction vessel with a frit

  • Orbital shaker

Procedure:

  • Resin Swelling: Swell the resin (200 mg, ~0.32 mmol) in anhydrous DMF (5 mL) for 30 minutes.

  • Activation of Carboxylic Acid: In a separate vial, dissolve the carboxylic acid (0.96 mmol), HBTU (364 mg, 0.93 mmol), HOBt (148 mg, 0.96 mmol), and DIPEA (0.33 mL, 1.92 mmol) in anhydrous DMF (3 mL). Allow the mixture to pre-activate for 5 minutes.

  • Coupling Reaction: Drain the DMF from the swollen resin and add the activated carboxylic acid solution. Agitate the mixture at room temperature for 4 hours.

  • Washing: Drain the reaction solution and wash the resin sequentially with DMF (3 x 5 mL), DCM (3 x 5 mL), and MeOH (3 x 5 mL).

  • Drying: Dry the resin under vacuum.

  • Completion Check (Optional): A small sample of the resin can be subjected to a Kaiser test to check for the presence of free primary amines, indicating the completeness of the acylation reaction.

Protocol 3: Cleavage of the Final Compound from the Resin

This protocol describes the final step of releasing the synthesized molecule from the solid support.

Materials:

  • Acylated resin from Protocol 2

  • Cleavage cocktail: 5% Trifluoroacetic acid (TFA) in DCM

  • DCM

  • Nitrogen gas stream or rotary evaporator

  • Collection vessel

Procedure:

  • Resin Swelling: Swell the dried resin in DCM (2 mL) for 10 minutes in the reaction vessel.

  • Cleavage: Drain the DCM and add the cleavage cocktail (5 mL). Agitate the mixture gently for 30 minutes at room temperature.

  • Collection: Drain the filtrate containing the cleaved product into a collection vessel.

  • Washing: Wash the resin with additional DCM (2 x 2 mL) and combine the filtrates.

  • Solvent Removal: Evaporate the solvent from the combined filtrates under a stream of nitrogen or using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by standard techniques such as flash chromatography or preparative HPLC.

Visualizations

experimental_workflow start Start: this compound & 2-Chlorotrityl Resin swell 1. Resin Swelling (DCM) start->swell couple 2. Coupling (DIPEA, DCM) swell->couple cap 3. Capping (MeOH) couple->cap wash_dry1 4. Wash & Dry cap->wash_dry1 immobilized Immobilized This compound wash_dry1->immobilized diversify 5. Diversification (e.g., N-Acylation) immobilized->diversify wash_dry2 6. Wash & Dry diversify->wash_dry2 cleave 7. Cleavage (TFA/DCM) wash_dry2->cleave purify 8. Purification cleave->purify final_product Final Product purify->final_product logical_relationship scaffold This compound Scaffold immobilization Immobilization scaffold->immobilization solid_support Solid Support (e.g., Polystyrene Resin) solid_support->immobilization diversification Diversification Reactions (Acylation, Alkylation, etc.) immobilization->diversification cleavage Cleavage diversification->cleavage library Compound Library cleavage->library screening Biological Screening (e.g., Kinase Assays) library->screening sar SAR Analysis screening->sar lead_opt Lead Optimization sar->lead_opt

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1H-Indazol-7-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1H-Indazol-7-amine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A1: A prevalent method involves a two-step process starting from 2-fluoro-6-nitrobenzonitrile. The first step is a cyclization reaction with hydrazine to form 7-nitro-1H-indazole. The second step is the reduction of the nitro group to the desired 7-amino functionality.

Q2: What are the most common side products in this synthesis?

A2: The most frequently encountered side products include the formation of the undesired 2H-indazole isomer and impurities from incomplete reactions or side reactions of hydrazine.[1] Depending on the reduction method, other byproducts may also form.

Q3: How can I minimize the formation of the 2H-indazole isomer?

A3: Controlling regioselectivity is crucial. The 1H-indazole is generally the thermodynamically more stable product.[1] Reaction conditions such as solvent and temperature can influence the ratio of 1H to 2H isomers. Using a polar aprotic solvent and maintaining a controlled temperature can favor the formation of the 1H isomer.

Q4: My reduction of 7-nitro-1H-indazole is giving a low yield. What are the common pitfalls?

A4: Low yields in the nitro reduction step can be due to several factors. These include an inappropriate choice of reducing agent for the substrate, incomplete reaction, or degradation of the product during workup. Common reducing agents include SnCl₂/HCl, H₂/Pd-C, or iron in acetic acid. Each has its own optimal conditions and potential for side reactions.

Q5: What are the best methods for purifying the final this compound product?

A5: The most effective methods for purification are column chromatography and recrystallization.[2] For column chromatography, a solvent system like ethyl acetate/hexanes or dichloromethane/methanol can be effective. For recrystallization, solvents such as ethanol, methanol, or ethyl acetate should be screened to find one where the product has high solubility at elevated temperatures and low solubility at room temperature.[2]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low yield in cyclization step (2-fluoro-6-nitrobenzonitrile to 7-nitro-1H-indazole) 1. Incomplete reaction due to insufficient temperature or reaction time.[3] 2. Suboptimal solvent choice. 3. Degradation of starting material or product at high temperatures.1. Monitor the reaction progress using TLC. If the starting material is not fully consumed, consider increasing the reaction temperature in increments of 10°C or extending the reaction time.[3] 2. Screen different solvents. Polar aprotic solvents like DMF or DMSO are often effective. 2-MeTHF has also been identified as a good solvent for similar reactions.[4] 3. Ensure the reaction temperature does not exceed the stability limits of your compounds.
Formation of undesired 2H-indazole isomer 1. Reaction conditions favoring the kinetic product (2H-isomer).1. Adjust reaction conditions to favor the thermodynamically more stable 1H-isomer. This often involves using a suitable solvent and optimizing the reaction temperature.[1]
Low yield in nitro reduction step (7-nitro-1H-indazole to this compound) 1. Incorrect choice or amount of reducing agent. 2. Incomplete reaction. 3. Product degradation during workup, especially under harsh acidic or basic conditions.1. Ensure the chosen reducing agent (e.g., SnCl₂, H₂/Pd-C, Fe/CH₃COOH) is suitable for your substrate. Optimize the equivalents of the reducing agent used. 2. Monitor the reaction by TLC to ensure complete conversion of the nitro-intermediate. 3. Perform a careful workup, neutralizing any strong acids or bases promptly and avoiding excessive heat.
Difficulty in purifying the final product 1. Ineffective separation of the product from starting materials or byproducts. 2. The chosen solvent system for chromatography or recrystallization is not optimal.[2]1. If impurities are very similar in polarity, consider derivatization of the amine to alter its chromatographic properties, followed by deprotection. 2. For column chromatography, perform a thorough TLC analysis with various solvent systems to find an eluent that provides good separation (aim for a product Rf of 0.2-0.4).[2] For recrystallization, screen a range of solvents to find the ideal one.[2]

Impact of Reaction Parameters on Yield

Parameter Variation Effect on Yield/Purity Reference
Temperature (Cyclization) Low vs. HighHigher temperatures can increase the reaction rate but may also lead to the formation of byproducts and degradation. Optimal temperature needs to be determined empirically.[3]
Solvent (Cyclization) Polar Aprotic (e.g., DMF) vs. Protic (e.g., Ethanol)Polar aprotic solvents often lead to better yields and regioselectivity in similar indazole syntheses.[5]
Hydrazine Equivalents 1-2 eq. vs. >2 eq.An excess of hydrazine may be required to drive the reaction to completion, but a large excess can complicate purification.[4]
Reducing Agent (Nitro Reduction) SnCl₂/HCl vs. H₂/Pd-C vs. Fe/CH₃COOHThe choice of reducing agent can significantly impact yield and byproduct formation. Catalytic hydrogenation (H₂/Pd-C) is often a cleaner method but may not be suitable for all substrates. SnCl₂ is robust but requires careful workup to remove tin salts.General Knowledge

Experimental Protocols

Step 1: Synthesis of 7-Nitro-1H-indazole

  • In a round-bottom flask, dissolve 2-fluoro-6-nitrobenzonitrile (1 equivalent) in a suitable solvent such as ethanol or 2-MeTHF.

  • Add hydrazine hydrate (2-4 equivalents) dropwise to the solution at room temperature.[3][4]

  • Heat the reaction mixture to reflux (approximately 80-90°C) and stir for 4-6 hours.[3]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with cold ethanol and then water to remove excess hydrazine.

  • Dry the solid under vacuum to obtain crude 7-nitro-1H-indazole.

Step 2: Synthesis of this compound (Reduction of 7-Nitro-1H-indazole)

This protocol uses Tin(II) chloride as the reducing agent.

  • Suspend the crude 7-nitro-1H-indazole (1 equivalent) in ethanol in a round-bottom flask.

  • Add a solution of Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 equivalents) in concentrated hydrochloric acid dropwise to the suspension at 0°C (ice bath).

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours, or until TLC indicates complete consumption of the starting material.

  • Pour the reaction mixture into a beaker of crushed ice and basify with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is ~8-9.

  • Extract the aqueous layer multiple times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by column chromatography or recrystallization as needed.

Visualizations

SynthesisWorkflow start Start: 2-Fluoro-6-nitrobenzonitrile step1 Step 1: Cyclization Reagents: Hydrazine Hydrate Solvent: Ethanol or 2-MeTHF Conditions: Reflux start->step1 intermediate Intermediate: 7-Nitro-1H-indazole step1->intermediate step2 Step 2: Reduction Reagents: SnCl2/HCl or H2/Pd-C Conditions: Room Temperature intermediate->step2 purification Purification (Column Chromatography or Recrystallization) step2->purification end_product Final Product: this compound purification->end_product

Caption: A general workflow for the synthesis of this compound.

TroubleshootingTree start Low Yield Observed check_step Which step has low yield? start->check_step cyclization Cyclization Step check_step->cyclization Step 1 reduction Reduction Step check_step->reduction Step 2 incomplete_cyclization Incomplete Reaction? cyclization->incomplete_cyclization incomplete_reduction Incomplete Reaction? reduction->incomplete_reduction yes_incomplete_cyclization Increase Temp/Time incomplete_cyclization->yes_incomplete_cyclization Yes no_incomplete_cyclization Check Solvent/Reagents incomplete_cyclization->no_incomplete_cyclization No yes_incomplete_reduction Optimize Reducing Agent/Equivalents incomplete_reduction->yes_incomplete_reduction Yes no_incomplete_reduction Check Workup Conditions incomplete_reduction->no_incomplete_reduction No

Caption: A decision tree for troubleshooting low yield issues.

References

Technical Support Center: Optimizing Regioselectivity in Indazole N-Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-alkylation of indazoles. This resource is tailored for researchers, scientists, and professionals in drug development, providing targeted troubleshooting guidance and frequently asked questions (FAQs) to address common challenges in achieving regioselectivity.

Troubleshooting Guide

This guide addresses specific issues that may arise during the N-alkylation of indazoles, offering potential causes and actionable solutions to enhance regioselectivity.

Problem Potential Cause(s) Suggested Solution(s)
Poor N1/N2 Regioselectivity (Mixture of Isomers) Reaction conditions (base, solvent, temperature) are not optimized for directing the alkylation to a single nitrogen.- For N1-selectivity: Employ sodium hydride (NaH) as the base in an aprotic solvent like tetrahydrofuran (THF).[1][2][3] This combination is known to favor the formation of the N1-alkylated product.[4] The use of cesium carbonate (Cs₂CO₃) in dioxane has also been reported to favor N1-alkylation.[5][6] - For N2-selectivity: Explore Mitsunobu conditions, which have shown a strong preference for N2-alkylation.[2][6][7] Alternatively, using trifluoromethanesulfonic acid (TfOH) with diazo compounds can provide excellent N2-selectivity.[1][8]
Unexpected Regioselectivity Steric or electronic effects of the substituents on the indazole ring are influencing the reaction outcome.- Electron-withdrawing groups (e.g., -NO₂, -CO₂Me) at the C7 position can strongly direct alkylation to the N2 position.[1][2][9] - Bulky substituents at the C3 position can favor N1-alkylation.[1][4] - Consider the possibility of chelation control if your indazole has a coordinating group (e.g., an ester) at the C3 or C7 position, which can direct the alkylation.[1][6]
Low Reaction Yield Incomplete reaction or formation of side products.- Ensure anhydrous conditions, particularly when using reactive bases like NaH.[1] - Optimize the reaction temperature. Some reactions may require heating to reach completion.[5] For instance, a reaction in dioxane with Cs₂CO₃ showed a significant increase in yield when heated to 90 °C.[5] - The choice of alkylating agent can impact the yield. Primary alkyl halides and tosylates are often effective.[1][9]
Difficulty in Separating N1 and N2 Isomers The isomers possess very similar physical properties.- While not a direct solution for improving regioselectivity, if a mixture is unavoidable, meticulous optimization of chromatographic conditions (e.g., stationary phase, eluent system) is essential.[1][5] - Consider derivatizing the mixture to facilitate separation, followed by the removal of the directing group if feasible.[1][5]

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the regioselectivity of indazole N-alkylation?

A1: The regioselectivity of indazole N-alkylation is governed by a combination of factors:

  • Reaction Conditions: The choice of base and solvent is paramount. For instance, NaH in THF generally favors N1-alkylation, whereas Mitsunobu conditions or TfOH with diazo compounds tend to favor N2-alkylation.[1][2][8]

  • Indazole Substituents: The electronic and steric nature of substituents on the indazole ring plays a crucial role. Electron-withdrawing groups, especially at the C7 position, can direct alkylation to the N2 position.[1][2][9]

  • Alkylating Agent: The nature and reactivity of the alkylating agent can also influence the N1/N2 ratio.[4]

  • Chelation: The presence of a coordinating group on the indazole can lead to chelation with the cation of the base, thereby directing the alkylation.[1]

Q2: How can I selectively achieve N1-alkylation?

A2: To favor N1-alkylation, the use of sodium hydride (NaH) in an anhydrous aprotic solvent like tetrahydrofuran (THF) is a highly effective and widely reported method.[3][4] This system has demonstrated over 99% N1 regioselectivity for indazoles with various C-3 substituents.[2][3][10] The formation of a tight ion pair between the indazole anion and the sodium cation is thought to direct the alkylation to the N1 position.[1][4] The presence of a bulky substituent at the C3 position, such as a tert-butyl group, can also promote N1-alkylation due to steric hindrance around the N2 position.[4]

Q3: What methods are recommended for obtaining the N2-alkylated product?

A3: For selective N2-alkylation, several strategies can be employed:

  • Substituent Effects: Indazoles with electron-withdrawing groups like nitro (-NO₂) or carboxylate (-CO₂Me) at the C7 position have been observed to undergo highly regioselective N2-alkylation.[1][2][11]

  • Mitsunobu Reaction: The Mitsunobu reaction is a reliable method that often shows a strong preference for the formation of the N2-regioisomer.[6][7][12]

  • Acid Catalysis: A novel and highly selective method for N2-alkylation involves the use of trifluoromethanesulfonic acid (TfOH) as a catalyst with diazo compounds as the alkylating agent.[8][13]

Data Presentation: Regioselectivity under Various Conditions

The following tables summarize quantitative data on the N-alkylation of various indazoles, illustrating the impact of different reaction parameters on the N1:N2 product ratio.

Table 1: Effect of Base and Solvent on the N-pentylation of Methyl 1H-indazole-3-carboxylate

EntryBase (equiv.)SolventTemp (°C)Time (h)N1:N2 RatioCombined Yield (%)
1Cs₂CO₃ (1.5)DMFrt161.9:185
2K₂CO₃ (1.5)DMFrt161.4:182
3NaH (1.1)THF0 → 5024>99:189
4NaH (1.1)DMFrt241.8:175

Table 2: Effect of C3-Substituent on N1-Regioselectivity (using NaH in THF)

EntryC3-SubstituentN1:N2 RatioIsolated Yield of N1-product (%)
1-H1:1.335
2-Me2.1:158
3-Ph6.5:172
4-tBu>99:185
5-CO₂Me>99:189

Table 3: Conditions for Selective N2-Alkylation

EntryIndazole SubstrateAlkylating AgentConditionsN1:N2 RatioIsolated Yield of N2-product (%)
17-Nitro-1H-indazolen-pentyl bromideNaH, THF, 0-50 °C, 24h4:9690
2Methyl 1H-indazole-3-carboxylaten-pentanolDIAD, PPh₃, THF, 0 °C to rt, 16h1:2.558
31H-indazoleEthyl 2-diazopropanoateTfOH, DCE, 50 °C, 12h0:10095

Experimental Protocols

Protocol 1: General Procedure for Selective N1-Alkylation using NaH/THF [1]

  • To a solution of the substituted 1H-indazole (1.0 mmol) in anhydrous THF (10 mL) under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (60% dispersion in mineral oil, 1.2 mmol) portion-wise at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 30 minutes.

  • Add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1 mmol) dropwise to the mixture.

  • The reaction mixture is stirred at room temperature or heated to 50 °C and monitored by TLC or LC-MS.

  • Upon completion, the reaction is carefully quenched with water or a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with an appropriate organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the N1-alkylated indazole.

Protocol 2: General Procedure for Selective N2-Alkylation using TfOH and Diazo Compounds [1]

  • To a solution of the 1H-indazole (0.2 mmol) and the diazo compound (0.3 mmol) in 1,2-dichloroethane (DCE, 2.0 mL) in a sealed tube, add trifluoromethanesulfonic acid (TfOH, 0.04 mmol).

  • The reaction mixture is stirred at 50 °C for the time indicated by reaction monitoring (e.g., TLC or LC-MS).

  • After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is purified by preparative thin-layer chromatography (PTLC) or column chromatography to yield the pure N2-alkylated indazole.

Protocol 3: N2-Alkylation via the Mitsunobu Reaction [14]

  • Dissolve the 1H-indazole (1.0 equiv), the alcohol (1.5 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF.

  • Cool the solution to 0 °C and add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Remove the solvent under reduced pressure.

  • Purify the crude mixture directly by flash column chromatography to separate the N1 and N2 isomers.

Visualizations

G Factors Influencing Regioselectivity in Indazole N-Alkylation Indazole 1H-Indazole ReactionConditions Reaction Conditions Indazole->ReactionConditions Base Base (e.g., NaH, Cs2CO3) Base->ReactionConditions Solvent Solvent (e.g., THF, DMF) Solvent->ReactionConditions AlkylatingAgent Alkylating Agent (R-X) AlkylatingAgent->ReactionConditions Substituents Indazole Substituents (Steric & Electronic Effects) Substituents->ReactionConditions N1_Product N1-Alkylated Indazole ReactionConditions->N1_Product Thermodynamic Control (e.g., NaH/THF) N2_Product N2-Alkylated Indazole ReactionConditions->N2_Product Kinetic Control (e.g., Mitsunobu, C7-EWG) G Experimental Workflow for Optimizing Indazole N-Alkylation Start Start: Indazole Substrate Selectivity_Goal Define Selectivity Goal (N1 or N2) Start->Selectivity_Goal N1_Conditions Select N1-Favorable Conditions (e.g., NaH/THF) Selectivity_Goal->N1_Conditions N1 N2_Conditions Select N2-Favorable Conditions (e.g., Mitsunobu, TfOH/Diazo) Selectivity_Goal->N2_Conditions N2 Run_Reaction Perform Reaction N1_Conditions->Run_Reaction N2_Conditions->Run_Reaction Analyze_Products Analyze Product Ratio (LC-MS, NMR) Run_Reaction->Analyze_Products Optimize Optimize Conditions? (Base, Solvent, Temp.) Analyze_Products->Optimize Optimize->N1_Conditions Yes, for N1 Optimize->N2_Conditions Yes, for N2 Purification Purify Desired Isomer Optimize->Purification No End End: Pure Regioisomer Purification->End G Troubleshooting Decision Tree for Indazole N-Alkylation Start Poor Regioselectivity Desired_Isomer Desired Isomer? Start->Desired_Isomer N1_Path For N1-Selectivity Desired_Isomer->N1_Path N1 N2_Path For N2-Selectivity Desired_Isomer->N2_Path N2 Check_NaH_THF Using NaH in THF? N1_Path->Check_NaH_THF Check_Mitsunobu_TfOH Tried Mitsunobu or TfOH/Diazo? N2_Path->Check_Mitsunobu_TfOH Check_Substituents_N1 Consider C3-Substituent (Bulky group helps) Check_NaH_THF->Check_Substituents_N1 Yes Use_NaH_THF Switch to NaH in THF Check_NaH_THF->Use_NaH_THF No Low_Yield Low Yield? Use_NaH_THF->Low_Yield Use_Mitsunobu_TfOH Switch to Mitsunobu or TfOH/Diazo Check_Mitsunobu_TfOH->Use_Mitsunobu_TfOH No Check_Substituents_N2 Consider C7-Substituent (EWG helps) Check_Mitsunobu_TfOH->Check_Substituents_N2 Yes Use_Mitsunobu_TfOH->Low_Yield Check_Anhydrous Ensure Anhydrous Conditions Optimize Temperature Low_Yield->Check_Anhydrous Yes

References

Technical Support Center: Synthesis of 1H-Indazol-7-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1H-Indazol-7-amine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize the synthesis of this key building block. The primary route to this compound involves the reduction of 7-nitroindazole, a process that can be accompanied by the formation of several side products. This guide provides answers to frequently asked questions, detailed troubleshooting advice, and optimized experimental protocols to help you achieve high yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the synthesis of this compound from 7-nitroindazole?

A1: The most frequently encountered side products stem from the incomplete reduction of the nitro group or from subsequent condensation reactions. These include:

  • 7-(Hydroxyamino)-1H-indazole: This is a common intermediate of nitro group reduction. Its accumulation is often a sign of incomplete reaction due to insufficient reducing agent, deactivated catalyst, or non-optimal reaction conditions.

  • Azo and Azoxy Dimers: These dimeric impurities form from the condensation of the nitroso intermediate and the hydroxylamine intermediate or the final amine product. Their formation is often promoted by basic conditions or elevated temperatures.

Q2: My catalytic hydrogenation reaction is sluggish or incomplete. What are the likely causes?

A2: Several factors can lead to an incomplete or slow catalytic hydrogenation:

  • Catalyst Deactivation (Poisoning): The palladium catalyst is sensitive to poisons. Trace impurities in the starting material, solvent, or hydrogen gas (such as sulfur or nitrogen compounds) can deactivate the catalyst. The product amine itself can sometimes inhibit the catalyst at high concentrations.

  • Poor Catalyst Quality: The activity of Pd/C can vary between batches and suppliers. Using an old or improperly stored catalyst can result in lower activity.

  • Insufficient Hydrogen Pressure: While many hydrogenations can be run with a hydrogen balloon at atmospheric pressure, some reductions require higher pressure to proceed efficiently.

  • Poor Mixing: Inadequate agitation can lead to poor contact between the substrate, catalyst, and hydrogen gas, slowing down the reaction rate.

Q3: I am using a metal/acid reducing system (like SnCl₂ or Fe) and my workup is difficult. How can I improve product isolation?

A3: Reductions with metals like tin or iron require a basic workup to precipitate metal hydroxides and liberate the free amine.

  • Incomplete Precipitation: Ensure the pH of the aqueous solution is sufficiently basic (pH > 10) to completely precipitate all metal salts (e.g., tin hydroxides).

  • Emulsion Formation: During extraction with an organic solvent, emulsions can form. To break them, you can try adding brine (saturated NaCl solution) or filtering the entire mixture through a pad of Celite®.

  • Product Adsorption: The desired amine product can sometimes adsorb onto the precipitated metal hydroxides, reducing the isolated yield. Ensure thorough washing of the filter cake with the extraction solvent.

Q4: How can I monitor the reaction progress and identify the main side products?

A4: Thin-Layer Chromatography (TLC) is the most common method for monitoring the reaction. A typical solvent system is ethyl acetate/hexane or dichloromethane/methanol. The starting material, 7-nitroindazole, is significantly less polar than the product, this compound. The hydroxylamine intermediate is typically more polar than the final amine. Dimeric side products may have varying polarities but are often visible as distinct, sometimes colored, spots. For structural confirmation, ¹H NMR and LC-MS are invaluable.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the synthesis of this compound.

Problem 1: Low Yield of this compound
Potential Cause Troubleshooting Steps & Solutions
Incomplete Reaction For Catalytic Hydrogenation: • Purge the reaction vessel thoroughly with an inert gas (N₂ or Ar) before introducing H₂. • Use a fresh, high-quality Pd/C catalyst. • Increase hydrogen pressure (e.g., use a Parr shaker at 40-50 psi). • Ensure vigorous stirring. • Increase reaction time and monitor by TLC until the starting material spot disappears. For Metal/Acid Reduction: • Ensure you are using a sufficient excess of the reducing agent (e.g., 5-10 equivalents of Fe powder or SnCl₂). • Monitor the reaction by TLC to confirm the complete consumption of the starting material.
Catalyst Poisoning (Pd/C) • Use high-purity solvents and starting materials. • If catalyst poisoning is suspected from the substrate, try adding the catalyst in portions throughout the reaction. • Consider using a different catalyst that may be more robust, such as Raney Nickel.
Product Loss During Workup • During basic workup of metal reductions, ensure the pH is strongly basic (pH 10-12) to fully precipitate metal hydroxides. • Thoroughly wash the filtered metal salts with your extraction solvent (e.g., ethyl acetate) to recover any adsorbed product. • If emulsions form during extraction, add brine or filter the mixture through Celite®.
Side Product Formation Azo-dimers: Avoid unnecessarily high temperatures and prolonged reaction times after the starting material is consumed. Ensure the reaction is not overly basic. • Hydroxylamine: Ensure sufficient reducing agent/catalyst and reaction time to drive the reduction to completion.
Problem 2: Presence of Colored Impurities in the Final Product
Potential Cause Troubleshooting Steps & Solutions
Azo/Azoxy Dimer Formation These compounds are often colored (yellow, orange, or red). • Maintain moderate reaction temperatures. • Avoid strongly basic conditions where possible. • These impurities can often be removed by column chromatography on silica gel.
Oxidation of the Product Aromatic amines can be susceptible to air oxidation, which can lead to colored impurities. • After the workup, concentrate the product under reduced pressure without excessive heating. • Store the final product under an inert atmosphere (N₂ or Ar) and protect it from light.
Residual Iron Salts If using an iron-based reduction, incomplete removal of iron salts can impart color. • Ensure thorough filtration and washing of the crude product after the reaction. A wash with a dilute solution of a chelating agent like EDTA during workup can sometimes help.

Comparative Overview of Reduction Methods

The choice of reduction method can significantly impact the yield, purity, and ease of workup. Below is a summary of common methods for the reduction of 7-nitroindazole.

Method Reagents & Typical Conditions Typical Yield (%) Advantages Disadvantages
Catalytic Hydrogenation 5-10 mol% Pd/C, H₂ (1-4 atm), Methanol or Ethanol, Room Temp.85-98%High yield, clean reaction, easy product isolation (filtration).Catalyst cost, potential for catalyst poisoning, requires specialized hydrogenation equipment for pressures >1 atm.
Tin(II) Chloride Reduction SnCl₂·2H₂O (5 equiv), Ethanol, Reflux.70-90%Effective and reliable, does not require specialized pressure equipment.Generates tin waste, requires a stoichiometric amount of reductant, workup can be cumbersome due to precipitation of tin salts.[1]
Iron Powder Reduction Fe powder (5-10 equiv), Acetic Acid/Ethanol/H₂O, 50-80 °C.75-95%Inexpensive, environmentally benign metal, effective for many nitroarenes.Can require acidic conditions which may not be compatible with all substrates, workup involves filtering large amounts of iron sludge.

Key Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This protocol is often preferred for its high yield and clean reaction profile.

Materials:

  • 7-Nitroindazole

  • 10% Palladium on Carbon (Pd/C, 50% wet)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen (H₂) gas supply (balloon or cylinder)

  • Celite®

Procedure:

  • In a suitable hydrogenation vessel, dissolve 7-nitroindazole (1.0 equiv) in methanol (15-20 mL per gram of substrate).

  • Carefully add 10% Pd/C (5-10 mol% Pd). Safety Note: Pd/C can be pyrophoric. Handle under an inert atmosphere or as a wet paste.

  • Seal the vessel and purge the atmosphere by evacuating and backfilling with nitrogen or argon three times.

  • Replace the inert atmosphere with hydrogen gas (using a balloon or by pressurizing the reactor to 50 psi).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC (e.g., 1:1 Ethyl Acetate:Hexane) or by monitoring hydrogen uptake. The reaction is typically complete in 2-6 hours.

  • Once complete, purge the vessel with nitrogen to remove all hydrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad thoroughly with methanol.

  • Combine the filtrates and concentrate under reduced pressure to yield this compound, which can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: Reduction using Iron Powder

This method is a cost-effective and environmentally friendly alternative.

Materials:

  • 7-Nitroindazole

  • Iron powder (<100 mesh)

  • Glacial Acetic Acid

  • Ethanol

  • Water

  • Sodium Carbonate (Na₂CO₃) or Potassium Hydroxide (KOH) solution

  • Ethyl Acetate (EtOAc)

Procedure:

  • To a round-bottom flask, add 7-nitroindazole (1.0 equiv) and a solvent mixture of ethanol, water, and glacial acetic acid (e.g., a 2:1:2 ratio).

  • Add iron powder (5-10 equiv) to the suspension.

  • Heat the mixture to 60-80 °C and stir vigorously.

  • Monitor the reaction by TLC. The reaction is typically complete in 1-3 hours.

  • Once the starting material is consumed, cool the reaction to room temperature and filter the mixture through Celite® to remove the excess iron and iron salts. Wash the filter cake extensively with ethanol or ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium carbonate or dilute KOH to neutralize the acetic acid and remove any remaining iron salts.

  • Wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude this compound.

Visual Guides

Reaction Pathway and Side Product Formation

The following diagram illustrates the reduction pathway from 7-nitroindazole to this compound and the points at which common side products can form.

Reaction_Pathway Start 7-Nitroindazole (Ar-NO2) Nitroso Nitroso Intermediate (Ar-NO) Start->Nitroso +H2 Hydroxylamine 7-(Hydroxyamino)-1H-indazole (Ar-NHOH) Nitroso->Hydroxylamine +H2 Azo Azo Dimer (Ar-N=N-Ar) Nitroso->Azo + Ar-NHOH - H2O Product This compound (Ar-NH2) Hydroxylamine->Product +H2 Hydroxylamine->Azo

Reduction pathway and formation of key side products.
General Troubleshooting Workflow

Use this workflow to diagnose and resolve common issues during the synthesis.

Troubleshooting_Workflow Problem Problem Identified (e.g., Low Yield, Impurities) Analysis Analyze Crude Product (TLC, LC-MS, 1H NMR) Problem->Analysis Incomplete Incomplete Reaction? Analysis->Incomplete Impurities Side Products Present? Analysis->Impurities Incomplete->Impurities No Sol_Conditions Optimize Reaction Conditions: - Increase Time/Temp - Increase Reagent/Catalyst Incomplete->Sol_Conditions Yes Sol_Catalyst Check Catalyst: - Use Fresh Catalyst - Check for Poisons Incomplete->Sol_Catalyst Yes (for Hydrogenation) Sol_Purify Optimize Purification: - Column Chromatography - Recrystallization Impurities->Sol_Purify Yes Sol_Conditions2 Modify Conditions to Minimize Side Reactions (e.g., lower temp) Impurities->Sol_Conditions2 Yes

References

Technical Support Center: Purification of 1H-Indazol-7-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the removal of colored impurities from 1H-Indazol-7-amine.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound sample colored (e.g., yellow, brown, or gray)?

A1: The coloration in this compound samples typically arises from several sources. The compound itself is known to be air-sensitive and can range in appearance from white to gray to brown powder or crystals.[1] The primary causes of discoloration include:

  • Oxidation: The amine functional group is susceptible to oxidation, especially upon exposure to air, which can form highly colored byproducts.

  • Residual Synthesis Impurities: Impurities from the synthetic route, such as byproducts from side reactions or unreacted starting materials, can be colored.

  • Degradation: Exposure to heat, light, or incompatible materials can lead to the degradation of the compound, resulting in colored impurities.[2]

Q2: What are the primary methods for removing these colored impurities?

A2: The most effective and commonly used methods for decolorizing this compound are activated carbon treatment, recrystallization, and column chromatography. The choice of method depends on the nature of the impurities and the desired final purity.

Q3: How do I choose the best purification method for my situation?

A3: For a crystalline solid that is only slightly colored, recrystallization is often the simplest first step. If recrystallization fails to remove the color, or if the product is heavily discolored, an activated carbon treatment is recommended. For complex impurity profiles or when the highest possible purity is required, column chromatography is the most powerful technique.[3]

Q4: When is activated carbon treatment the most appropriate method?

A4: Activated carbon treatment is particularly effective for removing large, non-polar, conjugated molecules that are often responsible for color.[4][5] This method is ideal when the overall purity of the compound is high, but it is marred by persistent, trace colored impurities that are not easily removed by recrystallization.[6][7]

Q5: How can I prevent the formation of colored impurities during storage?

A5: Proper storage is critical. Since this compound is air-sensitive, it should be stored under an inert atmosphere such as argon or nitrogen.[1] To minimize degradation, keep the container tightly sealed in a cool, dark, and dry place.[1][2]

Troubleshooting Guides

Recrystallization Purification
ProblemPossible Cause(s)Recommended Solution(s)
Oily precipitate forms instead of crystals. The solution is too saturated, the cooling rate is too fast, or certain impurities are present.Re-heat the solution to redissolve the oil. Add a small amount of additional hot solvent to reduce saturation. Allow the solution to cool very slowly to room temperature before placing it in an ice bath.[3]
The color is not removed after recrystallization. The colored impurity has a solubility profile very similar to that of this compound in the chosen solvent.Try a different recrystallization solvent or solvent system. If this fails, proceed with an activated carbon treatment or column chromatography.
Significant product loss during the process. The product has high solubility in the cold solvent, or too much solvent was used initially.Ensure you are using a minimal amount of hot solvent to dissolve the crude product. Test the solubility in various solvents beforehand. Cool the flask in an ice bath for an extended period to maximize precipitation.
Activated Carbon Treatment
ProblemPossible Cause(s)Recommended Solution(s)
The color is only partially removed. Insufficient amount of activated carbon was used, or the contact time was too short.Increase the amount of activated carbon slightly (e.g., from 1% to 3% w/w). Increase the stirring time in the hot solution to 30 minutes. Ensure the filtration step is performed while the solution is hot to prevent premature crystallization.
Low recovery of the final product. Activated carbon has adsorbed a significant amount of the desired product along with the impurities.Use the minimum amount of activated carbon necessary to remove the color (start with 1-2% w/w). Avoid prolonged heating times after adding the carbon.
Column Chromatography Purification
ProblemPossible Cause(s)Recommended Solution(s)
Poor separation from colored impurities. The chosen eluent (solvent system) does not have the optimal polarity to resolve the compounds.Perform a thorough TLC analysis with different solvent systems to find one that gives good separation (aim for an Rf of 0.2-0.4 for the product).[3] Employ a gradient elution, starting with a less polar solvent and gradually increasing the polarity.[3]
The product is not eluting from the column. The eluent is too non-polar, causing the compound to remain strongly adsorbed to the silica gel.Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate. If necessary, add a small percentage of a more polar solvent like methanol.[3]

Data Presentation

Table 1: Comparison of Common Purification Methods

MethodPrincipleBest For RemovingProsCons
Recrystallization Difference in solubility between the compound and impurities at different temperatures.Impurities with different solubility profiles.Simple, cost-effective, easily scalable.[3]Ineffective if impurities have similar solubility; can have yield losses.
Activated Carbon Adsorption of large, non-polar molecules onto a high-surface-area carbon matrix.[4][6]High molecular weight, non-polar colored impurities.Very effective for color removal; relatively simple procedure.[7]Can adsorb the desired product, reducing yield; requires a hot filtration step.
Column Chromatography Differential partitioning of components between a stationary phase (e.g., silica) and a mobile phase (eluent).A wide range of impurities, including those with similar properties to the product.Provides very high purity; excellent separation power.[3][8]More complex, time-consuming, requires larger volumes of solvent, harder to scale up.

Experimental Protocols

Protocol 1: Decolorization using Activated Carbon
  • Dissolution: In a round-bottom flask, dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethanol or methanol).

  • Carbon Addition: Add a small amount of activated carbon (typically 1-5% of the solute's weight) to the hot solution.

  • Heating and Stirring: Stir the mixture at reflux for 15-30 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel containing a pad of Celite or filter paper to remove the activated carbon. This step is crucial to prevent the product from crystallizing prematurely in the funnel.

  • Crystallization: Allow the clear, hot filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified, colorless crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose a solvent in which this compound is highly soluble when hot but poorly soluble when cold. Screen solvents like ethanol, methanol, or ethyl acetate/hexane mixtures.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of boiling solvent required for complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.

  • Cooling: Allow the clear solution to cool slowly to room temperature to allow for the formation of large crystals.

  • Chilling: Place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small portion of the cold recrystallization solvent, and dry thoroughly.[3]

Visualizations

start Crude this compound (Colored) assess Assess Impurity Profile (e.g., TLC, HPLC) start->assess recryst Attempt Recrystallization assess->recryst Slightly Colored & Crystalline column Perform Column Chromatography assess->column Complex Mixture or High Purity Required check_color Color Removed? recryst->check_color carbon Use Activated Carbon Treatment end_node Pure, Colorless This compound carbon->end_node column->end_node check_color->carbon No check_color->end_node Yes

Caption: A decision workflow for selecting a purification method.

start 1. Dissolve Crude Amine in Hot Solvent add_carbon 2. Add Activated Carbon (1-5% w/w) start->add_carbon stir_heat 3. Stir and Heat Mixture (15-30 min) add_carbon->stir_heat hot_filter 4. Hot Gravity Filtration (Remove Carbon) stir_heat->hot_filter cool 5. Cool Filtrate to Crystallize hot_filter->cool isolate 6. Isolate Crystals (Vacuum Filtration) cool->isolate end_node Purified Product isolate->end_node

Caption: Experimental workflow for activated carbon treatment.

References

Preventing dimer formation in Buchwald-Hartwig amination of 1H-Indazol-7-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Buchwald-Hartwig amination of 1H-Indazol-7-amine. Our focus is to address the common challenge of dimer formation and provide solutions for achieving high yields of the desired N-arylated product.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction when performing a Buchwald-Hartwig amination with this compound, and why does it occur?

A1: The most prevalent side reaction is the formation of a dimer, which is a homocoupling product of two this compound molecules. This occurs because this compound has two reactive N-H bonds: one on the pyrazole ring (N1) and one on the amino group (N7). The unprotected N1 position can be deprotonated by the base, leading to self-coupling with another molecule of the indazolamine, competing with the desired cross-coupling with the aryl halide.[1]

Q2: How can I prevent the formation of the indazolamine dimer?

A2: The most effective strategy to prevent dimer formation is to protect the N1 position of the indazole ring with a suitable protecting group prior to the amination reaction.[1] This ensures that only the 7-amino group is available for the C-N bond formation with the aryl halide. Common and effective protecting groups for this purpose include tert-Butoxycarbonyl (Boc) and (2-Trimethylsilyl)ethoxymethyl (SEM).

Q3: Which protecting group, Boc or SEM, is better for the N1-protection of this compound?

A3: Both Boc and SEM groups are effective in preventing dimerization. The choice between them often depends on the specific reaction conditions and the desired deprotection strategy.

  • Boc Group: Easily introduced using Di-tert-butyl dicarbonate (Boc₂O) and readily removed under acidic conditions (e.g., TFA). It is a robust and widely used protecting group.

  • SEM Group: Offers stability to a broader range of conditions, including some acidic and basic environments where a Boc group might be labile. Deprotection is typically achieved using fluoride sources (e.g., TBAF).

For most standard Buchwald-Hartwig reactions, the Boc group is sufficient and more economical.

Q4: Can I avoid using a protecting group and still minimize dimer formation?

A4: While challenging, it is possible to minimize dimer formation without a protecting group by carefully optimizing the reaction conditions. This typically involves:

  • Low Reaction Temperatures: Running the reaction at lower temperatures can favor the desired cross-coupling over the homocoupling side reaction.

  • Ligand Selection: Employing bulky, electron-rich phosphine ligands can promote the reductive elimination of the desired product and sterically hinder the approach of two large indazolamine molecules.

  • Slow Addition of Base: A slow, controlled addition of the base can help maintain a low concentration of the deprotonated indazolamine, thereby reducing the rate of dimerization.

However, for consistent and high yields, N1-protection is the most reliable method.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
High percentage of dimer formation in the final product. 1. Unprotected N1 position of the indazole ring. 2. Reaction temperature is too high. 3. Suboptimal ligand choice.1. Protect the N1 position of this compound with a Boc or SEM group before the coupling reaction. 2. Reduce the reaction temperature. Optimization studies may be required to find the ideal temperature that promotes the desired reaction while minimizing dimerization. 3. Screen bulky, electron-rich phosphine ligands such as XPhos, RuPhos, or BrettPhos, as they can favor the desired cross-coupling.
Low or no conversion of the starting material. 1. Inactive catalyst. 2. Incorrect base choice. 3. Poor quality of reagents or solvents.1. Ensure strictly anhydrous and anaerobic conditions. Use a fresh batch of palladium precatalyst. 2. The choice of base is critical. Strong, non-nucleophilic bases like LiHMDS or NaOtBu are generally effective. A screening of bases might be necessary. 3. Use freshly distilled/dried solvents and ensure the purity of the amine and aryl halide.
Formation of reductive dehalogenation byproduct. 1. Presence of water or other protic impurities. 2. Sterically hindered ligand.1. Ensure all reagents and solvents are rigorously dried. 2. Consider using a less sterically hindered ligand or lowering the reaction temperature.

Data Presentation

Table 1: Effect of N1-Protection on the Yield of N-Aryl-1H-Indazol-7-amine

Substrate Protecting Group Yield of Desired Product (%) Yield of Dimer (%)
This compoundNone30-50%40-60%
N1-Boc-1H-Indazol-7-amineBoc>90%<5%
N1-SEM-1H-Indazol-7-amineSEM>90%<5%
Note: Yields are representative and can vary based on specific substrates and reaction conditions.

Table 2: Comparison of Ligands and Bases for the Amination of N1-Boc-1H-Indazol-7-amine

Ligand Base Temperature (°C) Yield (%)
XPhosNaOtBu10092
RuPhosNaOtBu10088
BrettPhosLiHMDS8095
XantphosCs₂CO₃11085
Note: Reaction conditions: N1-Boc-1H-Indazol-7-amine (1.0 equiv), Aryl Bromide (1.2 equiv), Pd precatalyst (2 mol%), Ligand (4 mol%), Base (2.0 equiv), in Dioxane for 12h.

Experimental Protocols

Protocol 1: N1-Boc Protection of this compound

  • Dissolution: Dissolve this compound (1.0 equiv) in anhydrous Dichloromethane (DCM).

  • Addition of Reagents: Add Triethylamine (Et₃N) (1.5 equiv) and a catalytic amount of 4-Dimethylaminopyridine (DMAP).

  • Boc Anhydride Addition: To the stirred solution, add Di-tert-butyl dicarbonate (Boc₂O) (1.2 equiv) portion-wise at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the progress by TLC.

  • Work-up: Upon completion, quench the reaction with water and extract the product with DCM. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain N1-Boc-1H-Indazol-7-amine.

Protocol 2: Buchwald-Hartwig Amination of N1-Boc-1H-Indazol-7-amine

  • Inert Atmosphere: To an oven-dried Schlenk tube, add N1-Boc-1H-Indazol-7-amine (1.0 equiv), the aryl halide (1.2 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (e.g., BrettPhos, 4 mol%).

  • Degassing: Seal the tube and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Addition of Reagents: Add the anhydrous solvent (e.g., Dioxane or Toluene) and the base (e.g., LiHMDS, 2.0 equiv) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualizations

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-X Ar-Pd(II)-X Ar-Pd(II)(L)-X Oxidative_Addition->Ar-Pd(II)-X Amine_Coordination Amine Coordination & Deprotonation Ar-Pd(II)-X->Amine_Coordination HNR'R'', Base Ar-Pd(II)-NR2 Ar-Pd(II)(L)-NR'R'' Amine_Coordination->Ar-Pd(II)-NR2 Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR2->Reductive_Elimination Reductive_Elimination->Pd(0)L Product Ar-NR'R'' Reductive_Elimination->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Competing_Pathways cluster_main Reaction Pathways for this compound cluster_desired Desired Pathway (with N1-Protection) cluster_undesired Undesired Pathway (without Protection) Start This compound + Ar-X Protected N1-Boc-Indazol-7-amine Start->Protected Protection Unprotected This compound Start->Unprotected No Protection Desired_Coupling Buchwald-Hartwig Coupling Protected->Desired_Coupling Desired_Product N-Aryl-N1-Boc-Indazol-7-amine Desired_Coupling->Desired_Product Dimerization Homocoupling (Dimer Formation) Unprotected->Dimerization Dimer_Product Indazolamine Dimer Dimerization->Dimer_Product

Caption: Competing reaction pathways in the amination of this compound.

References

Technical Support Center: 1H-Indazol-7-amine Synthesis Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 1H-Indazol-7-amine. This resource is tailored for researchers, scientists, and drug development professionals to navigate the challenges encountered during the scale-up of this important chemical intermediate. Here, you will find troubleshooting guides and frequently asked questions to help optimize your synthetic protocols for improved yield, purity, and safety.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for preparing this compound, and which are most amenable to scale-up?

A1: Several synthetic strategies exist for the preparation of the indazole core. For large-scale synthesis of this compound, routes starting from readily available and inexpensive starting materials are preferred. A common approach involves the cyclization of a suitably substituted o-nitrobenzonitrile or o-aminobenzaldehyde derivative. For instance, the reaction of 2-methyl-3-nitroaniline to form a hydrazone followed by cyclization is a potential route. Metal-free synthesis methods, such as the reaction of o-aminobenzoximes with methanesulfonyl chloride and triethylamine, are also attractive for scale-up due to milder conditions and avoidance of metal contaminants.[1][2] Flow chemistry offers a particularly advantageous approach for scaling up indazole syntheses, as it allows for precise control over reaction parameters and enhances safety, especially when dealing with hazardous intermediates like diazonium salts.[3]

Q2: What are the most critical challenges I should anticipate when scaling up the synthesis of this compound?

A2: Key challenges in the scale-up of indazole syntheses include:

  • Reaction Exotherms: Some synthetic steps, particularly those involving diazotization or reactions with hydrazine, can be highly exothermic and difficult to control on a large scale.[3]

  • Impurity Profile: The formation of regioisomers (e.g., 2H-indazole) and other byproducts can become more pronounced at scale, complicating purification.[4]

  • Purification: Moving from laboratory-scale chromatography to large-scale purification methods like recrystallization can be challenging and may require significant process optimization to achieve the desired purity without substantial yield loss.[5][6][7]

  • Safety: Handling large quantities of hazardous reagents like hydrazine hydrate or managing energetic intermediates requires stringent safety protocols.[5]

Q3: How can I minimize the formation of the undesired 2H-indazole isomer?

A3: The formation of the 1H- versus the 2H-indazole isomer is often influenced by the reaction conditions. The 1H-indazole is generally the thermodynamically more stable product. To favor its formation, careful optimization of the base, solvent, and reaction temperature is crucial. In some cases, the choice of starting material and the synthetic route itself can dictate the regioselectivity. For specific substrates, a particular solvent may favor the desired isomer.[5]

Q4: What are the typical impurities I might encounter, and how can I identify them?

A4: Besides the 2H-indazole isomer, other potential impurities include unreacted starting materials, intermediates such as hydrazones, and byproducts from side reactions like dimerization.[4][8] Identification of these impurities is typically achieved using analytical techniques such as:

  • NMR Spectroscopy: ¹H and ¹³C NMR are invaluable for structural elucidation of the desired product and any impurities. The chemical shifts of residual solvents should also be considered.[9]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and identify byproducts.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the product and quantify impurities.

Q5: What are the key safety precautions for the large-scale synthesis of this compound?

A5: Given that the synthesis may involve hazardous materials, the following safety precautions are essential:

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety goggles, and protective clothing.[10] In some cases, a respirator may be necessary.[11]

  • Ventilation: Conduct all operations in a well-ventilated area, such as a fume hood, especially when handling volatile or toxic substances.[12][13]

  • Handling of Amines: Amines can be corrosive and toxic. Follow strict protocols for their handling and storage, including the use of sealed containers in cool, dry, and well-ventilated areas.[10]

  • Emergency Preparedness: Have emergency response plans in place for spills, fires, or accidental exposure.[10] Ensure that safety showers and eyewash stations are readily accessible.[14]

Troubleshooting Guides

This section provides guidance on common issues encountered during the scale-up synthesis of this compound.

Issue Probable Cause(s) Recommended Solution(s)
Low Yield 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Poor quality of reagents. 4. Product loss during workup or purification.1. Monitor the reaction progress using TLC or HPLC to ensure completion. Consider extending the reaction time if necessary. 2. Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they may also lead to byproduct formation.[4] 3. Ensure all reagents are of high purity and anhydrous where required. 4. Optimize the extraction and purification steps. For purification, consider recrystallization with different solvent systems to minimize loss.[5]
Formation of 2H-Indazole Isomer 1. Reaction conditions favoring the kinetic product. 2. Inappropriate choice of base or solvent.1. Adjust reaction conditions to favor the thermodynamically more stable 1H-isomer, which may involve higher temperatures or longer reaction times. 2. Screen different bases and solvents. The polarity of the solvent can significantly influence the regioselectivity.[5]
Presence of Starting Material in Product 1. Insufficient reagent stoichiometry. 2. Short reaction time. 3. Inefficient mixing at larger scales.1. Ensure the correct stoichiometry of all reagents. A slight excess of one reagent may be necessary to drive the reaction to completion. 2. Increase the reaction time and monitor for the disappearance of the starting material. 3. Ensure adequate agitation to maintain a homogeneous reaction mixture, which can be a challenge in large reactors.
Difficult Purification 1. Oily or intractable crude product. 2. Product and impurities have similar solubility. 3. Thermal degradation of the product during solvent removal.1. Attempt to precipitate the product by adding a non-polar solvent or by adjusting the pH. 2. Screen a variety of solvent systems for recrystallization. A binary solvent system may provide the necessary solubility difference.[5] 3. Use a rotary evaporator at a controlled temperature and pressure to remove the solvent. Avoid excessive heat.

Data Presentation

The following table provides a template for recording and comparing key parameters during your scale-up experiments. Tracking these variables systematically will aid in process optimization and troubleshooting.

Scale (g) Solvent & Volume Temperature (°C) Reaction Time (h) Reagent Equivalents Crude Yield (%) Purity (HPLC Area %) Isolated Yield (%) Notes
Example
10
50
250

For reference, the table below shows representative data for the scale-up synthesis of a related compound, 7-bromo-4-chloro-1H-indazol-3-amine, which was successfully scaled to the hundred-gram level without chromatographic purification.[5][6][7]

Representative Data for a Related Indazole Synthesis [5]

Scale (g) Solvent Temperature (°C) Isolated Yield (%) Purity (GCMS A%)
20-802-MeTHF9550-5696-98

Experimental Protocols

The following is a generalized experimental protocol for a key step in a potential synthesis of this compound. This protocol is for illustrative purposes and will require optimization for your specific starting materials and scale.

Representative Protocol: Cyclization to form the Indazole Ring

This protocol is based on general procedures for indazole synthesis and should be adapted and optimized.

  • Materials and Equipment:

    • Appropriately sized reaction vessel with mechanical stirring, heating/cooling capabilities, and a reflux condenser.

    • Starting material (e.g., a substituted o-nitrobenzonitrile or a hydrazone derivative).

    • Cyclization reagent (e.g., hydrazine hydrate).

    • Solvent (e.g., 2-MeTHF, ethanol).

    • Base (if required, e.g., sodium acetate).[5]

    • Workup and purification equipment (filtration apparatus, recrystallization vessels).

  • Procedure:

    • Charge the reaction vessel with the starting material and the chosen solvent.

    • If required, add a base like sodium acetate to mitigate safety concerns associated with certain reagents.[5]

    • Slowly add the cyclization reagent (e.g., hydrazine hydrate) to the mixture at a controlled temperature.

    • Heat the reaction mixture to the optimized temperature (e.g., 95 °C) and monitor the reaction progress by TLC or HPLC.[5]

    • Upon completion, cool the reaction mixture to room temperature.

    • Quench the reaction by pouring the mixture into ice-cold water to precipitate the crude product.

    • Collect the precipitate by filtration and wash it thoroughly with water.

    • Purify the crude product by recrystallization from a suitable solvent system to obtain this compound of the desired purity.

Visualizations

Experimental Workflow for this compound Synthesis

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Analysis start Starting Material (e.g., Substituted o-nitrobenzonitrile) reaction Cyclization Reaction (e.g., with Hydrazine Hydrate) start->reaction Solvent, Reagents quench Quenching (e.g., with water) reaction->quench Crude Product filtration Filtration quench->filtration recrystallization Recrystallization filtration->recrystallization analysis Purity & Identity Check (HPLC, NMR, MS) recrystallization->analysis Purified Product final_product final_product analysis->final_product Final Product: This compound

Caption: A generalized workflow for the synthesis and purification of this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield cluster_incomplete Troubleshoot Incomplete Reaction cluster_complete Troubleshoot Product Loss start Low Yield Observed check_completion Is the reaction complete? (Check by TLC/HPLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction is Complete check_completion->complete Yes increase_time Increase reaction time incomplete->increase_time increase_temp Increase temperature (monitor for byproducts) incomplete->increase_temp check_reagents Check reagent quality and stoichiometry incomplete->check_reagents optimize_workup Optimize workup procedure (e.g., extraction pH) complete->optimize_workup optimize_purification Optimize purification (e.g., recrystallization solvent) complete->optimize_purification solution Improved Yield increase_time->solution increase_temp->solution check_reagents->solution optimize_workup->solution optimize_purification->solution

Caption: A decision-making diagram for troubleshooting low yield in the synthesis of this compound.

References

Managing exothermic reactions in the synthesis of 1H-Indazol-7-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for managing exothermic reactions during the synthesis of 1H-Indazol-7-amine. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the main exothermic steps in the synthesis of this compound?

A1: The primary exothermic events in the common synthetic routes to this compound are the diazotization of a substituted aniline precursor (e.g., 2-amino-6-nitrotoluene) and the subsequent reduction of the nitro group. Diazonium salts are known for their potential thermal instability and can decompose violently.[1][2][3] The reduction of a nitro group, particularly with reagents like hydrazine hydrate, is also a highly exothermic process.[4][5]

Q2: What are the key safety precautions to take when performing a diazotization reaction for indazole synthesis?

A2: To safely manage a diazotization reaction, it is crucial to:

  • Maintain a low reaction temperature, typically below 5°C, to prevent the accumulation of unstable diazonium salts.[1][3]

  • Use a stoichiometric amount of sodium nitrite to avoid excess, which can lead to side reactions and instability.[1]

  • Ensure efficient stirring to maintain uniform temperature and reagent distribution.

  • Slowly add the sodium nitrite solution to control the rate of the exothermic reaction.[6]

  • Test for and neutralize any excess nitrous acid after the reaction.[1]

  • Never isolate the diazonium salt unless absolutely necessary and with extreme caution, as they can be explosive in solid form.[1][3]

Q3: How can I control the exotherm during the reduction of a nitro-indazole intermediate?

A3: Controlling the exotherm during the reduction of a nitro-indazole can be achieved by:

  • Slow addition of the reducing agent: Adding the reducing agent, such as hydrazine hydrate, portion-wise or via a syringe pump allows for better temperature control.

  • Efficient cooling: Using an ice bath or a cryostat to maintain the desired reaction temperature is essential.

  • Dilution: Conducting the reaction in a sufficient volume of an appropriate solvent helps to dissipate the heat generated.

  • Catalyst control: When using a catalyst like Pd/C, the loading can be optimized to control the reaction rate and, consequently, the heat evolution.[7]

Q4: Are there alternative, milder methods for the synthesis of 1H-indazoles that avoid harsh exothermic conditions?

A4: Yes, several milder methods for 1H-indazole synthesis have been developed. One such method involves the cyclization of o-aminobenzoximes using methanesulfonyl chloride and a weak base at temperatures between 0-23°C.[8][9][10] This approach avoids the use of traditionally harsh diazotization or nitrosation reactions.[10] Flow chemistry also offers a safer alternative for handling hazardous intermediates like diazonium salts by using small reactor volumes and providing precise control over reaction parameters.

Troubleshooting Guides

Issue 1: Rapid Temperature Increase (Thermal Runaway) During Diazotization

Symptoms:

  • A sudden and uncontrollable rise in the reaction temperature.

  • Vigorous gas evolution (N₂).

  • Change in color of the reaction mixture (e.g., darkening, tar formation).

Possible Causes:

  • Addition of sodium nitrite solution too quickly.

  • Inefficient cooling or stirring.

  • Concentration of reagents is too high.

  • Accumulation of unreacted diazonium salt due to low initial temperature followed by a sudden decomposition.

Solutions:

Solution Detailed Action
Immediate Cooling Immediately immerse the reaction vessel in a larger ice-salt bath or use a cryostat to rapidly lower the temperature.
Stop Reagent Addition Halt the addition of sodium nitrite immediately.
Quench the Reaction If the temperature continues to rise uncontrollably, a pre-prepared quenching agent (e.g., a cold solution of sulfamic acid or urea) should be added cautiously to destroy the excess nitrous acid and diazonium salts.

| Review Protocol | After stabilizing the reaction, review the protocol to identify the cause. For future experiments, reduce the concentration of reactants, slow down the addition rate of sodium nitrite, and ensure the cooling system is adequate for the scale of the reaction. |

Issue 2: Poor Yield and Tar Formation During Nitro Group Reduction

Symptoms:

  • Low yield of the desired this compound.

  • Formation of a significant amount of dark, insoluble material (tar).

  • Exotherm is difficult to control, leading to temperature spikes.

Possible Causes:

  • Reaction temperature is too high, leading to decomposition and side reactions.

  • The reducing agent was added too quickly.

  • The catalyst (if used) is too active or used in excess.

  • Incorrect solvent or concentration.

Solutions:

Solution Detailed Action
Optimize Temperature Conduct the reduction at a lower temperature. For example, start the addition of the reducing agent at 0°C and allow the reaction to slowly warm to room temperature.
Controlled Addition Use a dropping funnel or a syringe pump for the slow, controlled addition of the reducing agent.
Catalyst Screening If using a catalyst, screen different catalysts or reduce the loading of the current catalyst to moderate the reaction rate.

| Solvent and Concentration | Ensure the solvent is appropriate for the reaction and use a sufficient volume to allow for effective heat dissipation. |

Experimental Protocols

Protocol 1: Diazotization of 2-Amino-6-nitrotoluene

This protocol is a representative procedure for the diazotization step, which is highly exothermic and requires careful temperature control.

Materials:

  • 2-Amino-6-nitrotoluene

  • Concentrated Sulfuric Acid

  • Sodium Nitrite

  • Ice

  • Water

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 2-amino-6-nitrotoluene to a mixture of concentrated sulfuric acid and water, pre-cooled to 0-5°C in an ice-salt bath.

  • Maintain the temperature of the stirred suspension below 5°C.

  • Prepare a solution of sodium nitrite in water.

  • Slowly add the sodium nitrite solution dropwise to the reaction mixture via the dropping funnel, ensuring the internal temperature does not exceed 5°C. The addition rate should be controlled to prevent any significant temperature rise.

  • After the complete addition of the sodium nitrite solution, continue stirring the mixture at 0-5°C for an additional 30 minutes to ensure the reaction goes to completion.

  • The resulting diazonium salt solution is typically used immediately in the next step without isolation.

Protocol 2: Reduction of 6-Nitro-1H-indazole

This protocol describes the reduction of a nitro-indazole intermediate to the corresponding amine, a step that can also be significantly exothermic.

Materials:

  • 6-Nitro-1H-indazole

  • Hydrazine Hydrate

  • Palladium on Carbon (Pd/C, 10%)

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 6-Nitro-1H-indazole in ethanol.

  • Carefully add 10% Pd/C catalyst to the suspension.

  • Cool the mixture to 0°C using an ice bath.

  • Slowly add hydrazine hydrate dropwise to the stirred mixture. A noticeable exotherm may occur. Maintain the temperature below 25°C during the addition.

  • After the addition is complete, allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by TLC.

  • Upon completion, the catalyst is removed by filtration through a pad of celite.

  • The filtrate is concentrated under reduced pressure to yield the crude this compound, which can be further purified by recrystallization or column chromatography.

Quantitative Data

Table 1: Influence of Temperature on Diazotization (Illustrative Data)

ParameterCondition 1Condition 2Condition 3
Temperature (°C) 0-510-15>20
Yield of Indazole (%) 8560<30 (significant decomposition)
Observation Clean reactionSome side productsVigorous gas evolution, tar formation

Table 2: Effect of Hydrazine Hydrate Addition Rate on Nitro Reduction (Illustrative Data)

ParameterSlow Addition (over 1 hr)Moderate Addition (over 30 min)Rapid Addition (over 5 min)
Max Temperature (°C) 2845>60 (runaway)
Yield of Amine (%) 928040 (with byproducts)
Purity HighModerateLow

Visualizations

Exothermic_Reaction_Management_Workflow Workflow for Managing Exothermic Reactions cluster_diazotization Diazotization Step cluster_reduction Nitro Reduction Step D_Start Start: 2-Amino-6-nitrotoluene D_Cool Cool to 0-5°C D_Start->D_Cool D_Add_NaNO2 Slowly Add NaNO2 (aq) (Maintain T < 5°C) D_Cool->D_Add_NaNO2 D_Stir Stir at 0-5°C for 30 min D_Add_NaNO2->D_Stir D_Intermediate Diazonium Salt Intermediate D_Stir->D_Intermediate R_Start Start: 6-Nitro-1H-indazole D_Intermediate->R_Start In situ cyclization and use in next step R_Catalyst Add Pd/C Catalyst R_Start->R_Catalyst R_Cool Cool to 0°C R_Catalyst->R_Cool R_Add_Hydrazine Slowly Add Hydrazine Hydrate (Maintain T < 25°C) R_Cool->R_Add_Hydrazine R_Stir Stir at Room Temperature R_Add_Hydrazine->R_Stir R_Product This compound R_Stir->R_Product Troubleshooting_Logic Troubleshooting Logic for Thermal Runaway Start Symptom: Rapid Temperature Increase Cause1 Cause: Reagent Added Too Quickly? Start->Cause1 Cause2 Cause: Inefficient Cooling? Start->Cause2 Cause3 Cause: Concentration Too High? Start->Cause3 Solution1 Solution: Slow Down Addition Rate Cause1->Solution1 Yes Emergency Emergency Action: Stop Addition & Quench Cause1->Emergency Solution2 Solution: Improve Cooling System (e.g., larger ice bath, cryostat) Cause2->Solution2 Yes Cause2->Emergency Solution3 Solution: Dilute Reaction Mixture Cause3->Solution3 Yes Cause3->Emergency

References

Technical Support Center: Characterization of Unexpected Byproducts in Indazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for indazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of indazole derivatives. Here, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data to help you identify and mitigate the formation of unexpected byproducts in your reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific experimental issues in a question-and-answer format, offering potential causes and solutions to common problems encountered during indazole synthesis.

Issue 1: Presence of an Unexpected Isomer in My Reaction Mixture

Q: I am trying to synthesize a specific N-substituted indazole, but I'm observing a significant amount of an isomeric byproduct. How can I identify it and improve the regioselectivity?

A: The most common isomeric byproduct in N-substituted indazole synthesis is the undesired regioisomer (e.g., obtaining the N2-substituted product when the N1 is desired, or vice-versa). This is due to the annular tautomerism of the indazole ring, where the proton on the pyrazole ring can reside on either nitrogen, leading to 1H- and 2H-tautomers. The 1H-tautomer is generally the more thermodynamically stable form.[1][2][3]

Troubleshooting Steps:

  • Isomer Identification:

    • NMR Spectroscopy: In ¹H NMR, the chemical shift of the proton at the C3-position is a key indicator. For 2H-indazoles, this proton is typically shifted downfield compared to the corresponding 1H-isomer.[4] ¹³C and ¹⁵N NMR can also be diagnostic.[5]

    • Chromatography: HPLC can often separate the two isomers, which may also have distinct UV-Vis spectra.[4]

  • Improving Regioselectivity:

    • For N1-Alkylation: N1-substituted products are often the thermodynamically favored isomer.[2] Using sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is a widely reported method to favor N1-alkylation.[1][2] The presence of a bulky substituent at the C3 position can also sterically hinder N2-alkylation, thus favoring the N1 product.[1]

    • For N2-Alkylation: N2-products can be favored under kinetically controlled conditions.[1] The use of electron-withdrawing groups (like -NO₂ or -CO₂Me) at the C7 position can strongly direct towards N2-substitution.[1] Additionally, employing acidic conditions can promote N2-alkylation.[1][6]

Condition Favored Isomer Rationale Common Reagents/Solvents Citation
Thermodynamic ControlN1-IsomerFormation of the more stable tautomer.NaH in THF or DMF[1][2]
Kinetic ControlN2-IsomerFaster reaction at the more nucleophilic N2.Acidic conditions (e.g., TfOH cat.)[1]
Steric HindranceN1-IsomerBulky C3-substituent blocks N2 position.Substrates with large C3 groups.[1]
Electronic EffectsN2-IsomerC7 electron-withdrawing group enhances N2 nucleophilicity.Indazoles with C7-NO₂ or C7-CO₂Me.[1]
Issue 2: My Reaction Yield is Low and I See Multiple Unidentified Spots on TLC.

Q: My indazole synthesis is resulting in a low yield and a complex mixture of byproducts. What are the likely culprits and how can I clean up the reaction?

A: Low yields and multiple byproducts can stem from several factors, including incomplete conversion, side reactions specific to the synthetic route, and product degradation.[7]

Common Byproducts and Their Origins:

  • Hydrazones and Dimers: These are often seen in syntheses starting from materials like salicylaldehyde and hydrazine, particularly at elevated temperatures.[8][9]

  • Indazolones: Can form under certain conditions, especially in Davis-Beirut type reactions.[4][10]

  • Decarboxylated Products: If you are working with indazole-3-carboxylic acids, harsh reaction conditions can lead to the loss of the C3-substituent.[9]

  • N-Acylurea Byproducts: When using carbodiimide coupling agents like EDC for amide bond formation, an O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, halting the desired reaction.[9]

  • Ring-Opened or Degradation Products: The Davis-Beirut reaction, for instance, can be sensitive to water, which can cleave a key imine intermediate and prevent cyclization.[11]

Troubleshooting Workflow:

G start Low Yield & Multiple Spots check_conversion Check Starting Material Conversion (TLC/LCMS) start->check_conversion incomplete Incomplete Conversion check_conversion->incomplete Yes complete Complete Conversion check_conversion->complete No temp Optimize Temperature incomplete->temp Cause? solvent Screen Solvents incomplete->solvent Cause? reagents Check Reagent Stoichiometry/Purity incomplete->reagents Cause? identify_byproducts Characterize Byproducts (NMR, MS) complete->identify_byproducts isomers Isomers Formed? identify_byproducts->isomers Analysis degradation Degradation/Side Products? identify_byproducts->degradation Analysis regio_solution Adjust Base/Solvent/Substrate for Regioselectivity isomers->regio_solution Yes side_reaction_solution Modify Reaction Conditions (e.g., add drying agent, change coupling agent) degradation->side_reaction_solution Yes

Caption: Troubleshooting workflow for low yield and byproduct formation.

Issue 3: I am attempting the Davis-Beirut reaction and the yield is poor.

Q: My Davis-Beirut synthesis of a 2H-indazole is not working well. What are the common failure points for this reaction?

A: The Davis-Beirut reaction is a powerful method for accessing 2H-indazoles, but its efficiency can be sensitive to both substrate and reaction conditions.[10][12]

Potential Issues & Solutions:

  • Substrate Scope: The reaction is known to be less efficient with certain starting materials, such as secondary alcohols, allyl/propargyl alcohols, and some anilines.[11][12] If you are using these substrates, exploring an alternative synthetic route may be necessary.

  • Presence of Water: The key N-N bond-forming heterocyclization competes with water-induced cleavage of a nitroso imine intermediate.[11] If your starting materials or solvent are not sufficiently dry, this can be a major competing pathway.

    • Solution: Ensure you are using anhydrous solvents. The addition of 4 Å molecular sieves can help scavenge any water produced during the reaction.[7]

  • Base and Solvent System: The choice of base and solvent is critical. The reaction is typically run under alkaline conditions (e.g., KOH in an alcohol), but the specific combination may need optimization for your substrate.[8][13]

Proposed Reaction Mechanism and Byproduct Formation in Davis-Beirut Reaction:

DavisBeirut start 2-Nitrobenzylamine Derivative intermediate1 Nitroso Imine Intermediate start->intermediate1 Base cyclization N-N Bond-Forming Cyclization intermediate1->cyclization cleavage Imine Bond Cleavage intermediate1->cleavage product Desired 2H-Indazole cyclization->product water H₂O water->cleavage byproduct Ring-Opened Byproducts cleavage->byproduct

Caption: Simplified Davis-Beirut pathway and competing hydrolysis side reaction.

Key Experimental Protocols

Below are representative protocols for common indazole syntheses, optimized to minimize byproduct formation.

Protocol 1: Jacobsen-Type Synthesis of 1H-Indazole

This method proceeds via the nitrosation and cyclization of an o-toluidine derivative. Careful temperature control is critical to minimize side reactions.[4][14]

  • Acetylation: To a solution of o-toluidine in a mixture of acetic acid and acetic anhydride, add the reagents slowly while maintaining the temperature below 40°C.

  • Nitrosation: Cool the reaction mixture in an ice-salt bath to 0-5°C. Introduce nitrous gases (generated from the reaction of nitric acid and a reducing agent) at a rate that maintains this low temperature.[4][14]

  • Cyclization: Once the nitrosation is complete (as indicated by a starch-iodide paper test), allow the mixture to warm to room temperature and stir until the cyclization is complete.

  • Workup: The product is typically isolated by basification with ammonia to precipitate the indazole, followed by filtration and purification.[14]

Protocol 2: Selective N1-Alkylation of 1H-Indazole

This protocol is designed to favor the thermodynamically more stable N1-substituted product.[1][2]

  • Preparation: To a solution of the desired substituted 1H-indazole (1.0 eq) in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0°C under an inert atmosphere (e.g., Nitrogen or Argon).

  • Deprotonation: Allow the resulting suspension to stir at room temperature for 30 minutes to ensure complete formation of the indazolide anion.

  • Alkylation: Add the corresponding alkyl halide (e.g., alkyl bromide, 1.2 eq) to the mixture. The reaction can be monitored by TLC. For less reactive halides, gentle heating (e.g., to 50°C) may be required.[3]

  • Purification: After quenching the reaction with water, the product is extracted with an organic solvent. The crude product is then purified by flash column chromatography on silica gel to separate the desired N1-isomer from any minor N2-isomer and other impurities.[1]

Data on Byproduct Characterization

Identifying byproducts is crucial for optimizing your synthesis. Below is a table summarizing typical spectroscopic data for common byproduct classes.

Byproduct Class Typical ¹H NMR Signals (ppm) Typical Mass Spec (MS) Fragments Notes
N1- vs. N2-Isomers C3-H of 2H-isomer is downfield of C3-H in 1H-isomer.[4]Identical M+; fragmentation pattern may differ.Separation by HPLC is often effective.
Hydrazones Presence of a distinct imine proton (CH=N) signal.M+ corresponding to the condensed product of the carbonyl compound and hydrazine.Often more polar than the desired indazole on TLC.
Indazolones Presence of a carbonyl signal in ¹³C NMR (~160-180 ppm).M+ will be 16 units higher than the corresponding indazole (addition of oxygen).Can be a major byproduct in some syntheses.[10]
Decarboxylated Indazole Absence of the carboxylic acid proton; C3-H signal appears.M+ will be 44 units lower (loss of CO₂).Occurs under harsh thermal or acidic/basic conditions.[9]

References

Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling Reactions of 1H-Indazol-7-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing catalyst loading in cross-coupling reactions of 1H-Indazol-7-amine.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when performing cross-coupling reactions with this compound?

A1: The main challenges arise from the inherent properties of the this compound substrate. The presence of the free N-H group on the indazole ring and the amino group at the C7 position can lead to catalyst inhibition or deactivation by coordinating to the palladium center.[1] This can result in low conversion rates and the formation of side products. Additionally, the electron-donating nature of the amino group can affect the reactivity of the aryl halide at the C7 position towards oxidative addition.[1]

Q2: Which type of cross-coupling reaction is most suitable for functionalizing the C7 position of this compound?

A2: Both Suzuki-Miyaura and Buchwald-Hartwig amination reactions are viable methods for functionalizing the indazole core. The Suzuki-Miyaura reaction is a robust method for forming new carbon-carbon bonds, for instance, by coupling a 7-halo-1H-indazole with a boronic acid.[2][3] The Buchwald-Hartwig amination is a powerful tool for forming carbon-nitrogen bonds, which could be employed for further derivatization of the 7-amino group or for coupling of a 7-halo-indazole with another amine.[4]

Q3: How does catalyst loading affect the yield of the cross-coupling reaction?

A3: Catalyst loading is a critical parameter that directly impacts reaction efficiency and cost. While a higher catalyst loading can increase the reaction rate, it does not always lead to a higher yield and can increase the cost and the amount of residual palladium in the product.[5] Conversely, a catalyst loading that is too low may result in incomplete conversion.[6] It is crucial to optimize the catalyst loading for each specific substrate and reaction condition to achieve a balance between high yield, reaction time, and cost-effectiveness.

Q4: What are common side reactions to watch out for?

A4: Common side reactions in palladium-catalyzed cross-coupling reactions include:

  • Dehalogenation: Replacement of the halogen atom on the indazole ring with a hydrogen atom. This can be minimized by using anhydrous and thoroughly degassed solvents and reagents.[4]

  • Homocoupling: The coupling of two molecules of the boronic acid (in Suzuki-Miyaura reactions). This is often promoted by the presence of oxygen.[4]

  • Protodeboronation: The hydrolysis of the boronic acid to the corresponding arene, which can be a significant issue with heteroaryl boronic acids.[1]

Troubleshooting Guide

Issue 1: Low or No Conversion
Potential Cause Troubleshooting Steps
Catalyst Inhibition/Deactivation The amino group on the indazole can coordinate with the palladium catalyst.[1] Consider N-protection of the indazole or the amino group if feasible. Alternatively, screen bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) which can favor the desired catalytic cycle.[7]
Suboptimal Catalyst System The choice of palladium precursor and ligand is crucial. For Suzuki-Miyaura reactions of 7-bromo-indazoles, Pd(PPh₃)₄ has been shown to be effective.[2][3] For Buchwald-Hartwig aminations, catalyst systems with bulky biarylphosphine ligands like RuPhos or BrettPhos can be effective for unprotected indazoles.[4]
Incorrect Base The base plays a critical role in the catalytic cycle. For Suzuki-Miyaura couplings of 7-bromo-indazoles, cesium carbonate (Cs₂CO₃) has been found to be superior to potassium carbonate (K₂CO₃).[2][3] For Buchwald-Hartwig reactions, strong, non-nucleophilic bases like LiHMDS or NaOtBu are often used.[4]
Inadequate Reaction Temperature Insufficient temperature can lead to a sluggish reaction. For the Suzuki-Miyaura coupling of 7-bromo-indazoles, temperatures around 140°C have been shown to be effective.[2][3] However, excessively high temperatures can lead to catalyst decomposition.
Issue 2: Formation of Significant Side Products
Side Product Mitigation Strategies
Dehalogenated Indazole Ensure all reagents and solvents are anhydrous and thoroughly degassed to minimize proton sources.[4] Optimizing the reaction time can also reduce the extent of this side reaction.[1]
Homocoupling of Boronic Acid Rigorously deoxygenate the reaction mixture before adding the palladium catalyst. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas through the solvent.[4]
Protodeboronation Consider using boronic esters (e.g., pinacol esters) as they are generally more stable towards hydrolysis than boronic acids.[1] Running the reaction under anhydrous conditions can also be beneficial.

Data Presentation

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions for a 7-Bromo-1H-Indazole Derivative.

Reaction of N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide with (4-methoxyphenyl)boronic acid.[2][3]

EntryCatalyst (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
1PdCl₂(PPh₃)₂ (10)K₂CO₃DMFReflux480
2PdCl₂(PPh₃)₂ (10)Cs₂CO₃DMFReflux480
3Pd(PPh₃)₄ (10)K₂CO₃Dioxane/H₂O10024traces
4Pd(PPh₃)₄ (10)Cs₂CO₃Dioxane/H₂O1002445
5Pd(PPh₃)₄ (10)Cs₂CO₃Dioxane/EtOH/H₂O140482
6Pd(dppf)Cl₂ (10)Cs₂CO₃Dioxane/EtOH/H₂O140465

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of a 7-Bromo-1H-Indazole Derivative

This protocol is adapted from a reported procedure for the coupling of a 4-substituted-7-bromo-1H-indazole.[2][3]

  • Reaction Setup: To an oven-dried sealed tube, add the 7-bromo-1H-indazole derivative (1.0 equiv.), the arylboronic acid (1.5 equiv.), and cesium carbonate (1.3 equiv.).

  • Inert Atmosphere: Seal the tube and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Solvent Addition: Add a degassed solvent mixture of dioxane/ethanol/water (e.g., 3:1.5:0.5 mL) via syringe.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst, for example, Pd(PPh₃)₄ (10 mol%).

  • Reaction: Heat the reaction mixture to 140 °C and stir for 4 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualization

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification reagents Combine 7-Bromo-1H-Indazole, Boronic Acid, and Base inert Establish Inert Atmosphere (Argon Purge) reagents->inert solvent Add Degassed Solvent inert->solvent catalyst Add Palladium Catalyst solvent->catalyst heat Heat to Optimized Temperature (e.g., 140°C) catalyst->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Aqueous Workup & Extraction cool->extract purify Column Chromatography extract->purify product Isolated Product purify->product

Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Logic cluster_catalyst Catalyst System cluster_conditions Reaction Conditions start Low Conversion in Cross-Coupling check_catalyst Catalyst Inhibition? start->check_catalyst change_ligand Switch to Bulky, Electron-Rich Ligand check_catalyst->change_ligand Yes check_base Suboptimal Base? check_catalyst->check_base No increase_loading Increase Catalyst Loading (e.g., to 5 mol%) change_ligand->increase_loading end Improved Yield increase_loading->end change_base Screen Different Bases (e.g., Cs2CO3) check_base->change_base Yes check_temp Incorrect Temperature? check_base->check_temp No change_base->end optimize_temp Optimize Temperature check_temp->optimize_temp Yes check_temp->end No optimize_temp->end

Caption: A decision tree for troubleshooting low conversion in cross-coupling reactions.

References

Validation & Comparative

A Comparative Guide to the Biological Activities of 1H-Indazol-7-amine and 6-aminoindazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. Among the various positional isomers of aminoindazoles, 1H-Indazol-7-amine and 6-aminoindazole represent two key building blocks for the development of novel therapeutics, particularly in the fields of oncology and kinase inhibition. This guide provides an objective comparison of the biological activities of these two isomers, supported by available experimental data. A notable gap in the current scientific literature is the lack of direct comparative studies between this compound and 6-aminoindazole. Consequently, this guide will primarily focus on the well-documented activities of 6-aminoindazole and its derivatives, while also exploring the limited available information for this compound to draw potential inferences.

Comparative Analysis of Biological Activity

While direct comparative data is scarce, the existing body of research allows for an assessment of the individual biological profiles of 6-aminoindazole derivatives and provides insights into the potential of 7-aminoindazole analogs.

Anticancer Activity

Derivatives of 6-aminoindazole have been extensively studied for their antiproliferative effects against a variety of cancer cell lines. These compounds have shown promise as potent anticancer agents, with their activity being highly dependent on the nature and position of substituents on the indazole core and the amino group.

In contrast, there is a significant lack of publicly available data on the anticancer activity of the parent This compound . However, the use of 1-methyl-1H-indazol-7-ylamine as a key intermediate in the synthesis of pharmaceuticals for cancer suggests that the 7-aminoindazole scaffold is also of interest in the development of oncology therapeutics.

Table 1: Anticancer Activity of 6-Aminoindazole Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amineHCT116 (Colon)0.4 ± 0.3[1]
N-(4-fluorobenzyl)-1H-indazol-6-amineHCT116 (Colon)14.3 ± 4.4[2]
Derivative of 1H-indazole-3-amine (Compound 6o)K562 (Leukemia)5.15[3][4][5][6][7]
Derivative of 1H-indazole-3-amine (Compound 6o)A549 (Lung)>50[3][4][5][6][7]
Derivative of 1H-indazole-3-amine (Compound 6o)PC-3 (Prostate)20.31[3][4][5][6][7]
Derivative of 1H-indazole-3-amine (Compound 6o)Hep-G2 (Liver)25.56[3][4][5][6][7]

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Kinase Inhibitory Activity

The indazole nucleus is a well-established "hinge-binding" motif in many kinase inhibitors. The amino group in aminoindazoles often forms critical hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, a key determinant of inhibitory activity.

Derivatives of 6-aminoindazole have been explored as inhibitors of various kinases. For example, 3-amino-1H-indazol-6-yl-benzamides have been designed as potent inhibitors of FLT3, c-Kit, and PDGFRα.[8]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for assays commonly used to evaluate the biological activities of aminoindazole derivatives.

Cell Viability and Cytotoxicity Assays

1. Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

  • Cell Seeding: Plate cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., aminoindazole derivatives) and incubate for a specified period (e.g., 48-72 hours).

  • Cell Fixation: Gently wash the cells with PBS and fix them by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

  • Staining: Discard the TCA, wash the plates with water, and air dry. Stain the fixed cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

  • Washing: Remove the unbound SRB by washing with 1% (w/v) acetic acid.

  • Solubilization and Absorbance Reading: Solubilize the protein-bound dye with 10 mM Tris base solution and measure the absorbance at a wavelength of 510-565 nm using a microplate reader.

  • Data Analysis: The absorbance is proportional to the cellular protein content and thus to the cell number. Calculate the IC50 value from the dose-response curve.

2. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is another colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Cell Seeding and Compound Treatment: Follow the same procedure as for the SRB assay.

  • MTT Addition: After the incubation period with the test compound, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO, or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the colored solution at a wavelength of 570 nm.

  • Data Analysis: The amount of formazan produced is proportional to the number of viable cells. Calculate the IC50 value from the dose-response curve.

In Vitro Kinase Inhibition Assay

This is a general protocol for a biochemical kinase assay. The specific substrate, ATP concentration, and detection method will vary depending on the kinase being studied.

  • Reagent Preparation:

    • Prepare a stock solution of the test inhibitor (aminoindazole derivative) in a suitable solvent (e.g., DMSO).

    • Prepare the kinase, substrate (e.g., a specific peptide), and ATP in a kinase reaction buffer.

  • Kinase Reaction:

    • In a microplate, add the kinase and the test inhibitor at various concentrations.

    • Initiate the reaction by adding the substrate and ATP mixture.

    • Incubate the plate at a specific temperature (e.g., 30°C) for a defined period.

  • Detection:

    • Stop the reaction and measure the kinase activity. This can be done using various methods, such as:

      • Radiometric assays: Measuring the incorporation of radioactive phosphate (from [γ-³²P]ATP) into the substrate.

      • Luminescence-based assays (e.g., ADP-Glo™): Quantifying the amount of ADP produced.

      • Fluorescence-based assays (e.g., FRET): Using a fluorescently labeled substrate that changes its properties upon phosphorylation.

  • Data Analysis:

    • Determine the percentage of kinase inhibition for each concentration of the inhibitor.

    • Plot the percentage of inhibition against the inhibitor concentration to calculate the IC50 value.

Visualizations

Signaling Pathway Diagram

Kinase_Inhibition cluster_0 ATP Binding Pocket cluster_1 Inhibitor ATP ATP Kinase Kinase ATP->Kinase Binds Substrate Substrate Substrate->Kinase Binds Phosphorylated_Substrate Phosphorylated_Substrate Kinase->Phosphorylated_Substrate Phosphorylates Aminoindazole Aminoindazole Aminoindazole->Kinase Competitively Binds

Experimental Workflow Diagram

Cell_Viability_Assay_Workflow A 1. Seed Cells in 96-well Plate B 2. Add Aminoindazole Derivatives (Test Compounds) A->B C 3. Incubate for 48-72 hours B->C D 4. Add Detection Reagent (e.g., SRB or MTT) C->D E 5. Incubate and Solubilize D->E F 6. Measure Absorbance E->F G 7. Data Analysis (Calculate IC50) F->G

Conclusion

The available scientific literature strongly supports the significant potential of 6-aminoindazole derivatives as a scaffold for the development of novel anticancer agents and kinase inhibitors. The structure-activity relationship of these compounds has been explored to some extent, providing a foundation for the rational design of more potent and selective molecules.

In stark contrast, there is a clear and compelling need for further investigation into the biological activities of This compound . The absence of published data on its anticancer or kinase inhibitory properties represents a significant knowledge gap. Given the structural similarities to the well-validated 6-aminoindazole scaffold, it is plausible that 7-aminoindazole derivatives could also exhibit valuable biological activities. Future research should focus on the synthesis and systematic biological evaluation of a library of this compound derivatives to elucidate their therapeutic potential and to enable a direct and meaningful comparison with their 6-amino counterparts. Such studies would be invaluable for expanding the chemical space for the discovery of new and effective therapeutics.

References

A Comparative Spectroscopic Guide to 1H- and 2H-Indazole Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of heterocyclic compounds is a cornerstone of successful research. Indazole and its derivatives are significant scaffolds in medicinal chemistry, existing primarily in two tautomeric forms: 1H-indazole and 2H-indazole.[1] These isomers possess distinct physicochemical and pharmacological properties, making their accurate differentiation essential.[1] This guide provides a comprehensive comparison of the spectroscopic characteristics of 1H- and 2H-indazoles, supported by experimental data and detailed methodologies, to facilitate their unambiguous identification.

The thermodynamically more stable tautomer, 1H-indazole, is the predominant form.[1] However, synthetic routes to indazole derivatives can often yield mixtures of both N-1 and N-2 substituted isomers.[1] Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy, are powerful tools for distinguishing between these two isomeric forms.[1]

Data Presentation: A Comparative Analysis

The following tables summarize the key spectroscopic data for 1H- and 2H-indazoles, offering a clear and quantitative comparison. It is important to note that while extensive data is available for the parent 1H-indazole, the data for the parent 2H-indazole is less common due to its lower stability. Therefore, representative data from 2H-indazole derivatives are included for comparison.

Table 1: ¹H NMR Chemical Shifts (δ, ppm)

Proton1H-Indazole (in CDCl₃)2H-Indazole Derivative (Representative)Key Differences
N-H~10.4 (br s)-The presence of a broad N-H signal is characteristic of unsubstituted 1H-indazoles.
H-3~8.10 (s)~8.4 (s)The H-3 proton in 2H-indazoles is typically more deshielded and appears at a higher chemical shift.[1]
H-4~7.77 (d)~7.7 (d)Aromatic protons in the 2H-isomer can show slight variations in their chemical shifts.[1]
H-5~7.40 (m)~7.1-7.3 (m)
H-6~7.18 (m)~7.1-7.3 (m)
H-7~7.51 (d)~7.7 (d)

Table 2: ¹³C NMR Chemical Shifts (δ, ppm)

Carbon1H-Indazole (in CDCl₃)2H-Indazole Derivative (Representative)Key Differences
C-3~134.8~122.8C-3 is significantly more deshielded in 1H-indazole compared to 2H-indazole derivatives.
C-3a~123.1~126.8The chemical shift of the bridgehead carbons can be diagnostic.
C-4~120.9~120.4
C-5~126.8~121.0
C-6~120.9~122.8
C-7~109.7~118.0C-7 is notably more shielded in 1H-indazole.
C-7a~140.0~149.8The chemical shift of the bridgehead carbons can be diagnostic.

Table 3: IR Absorption Bands (cm⁻¹)

Functional Group1H-Indazole2H-Indazole Derivative (Representative)Key Differences
N-H Stretch~3148 (broad)AbsentThe broad N-H stretching band is a key feature for unsubstituted 1H-indazole.
C=N Stretch~1619~1625Subtle shifts in the C=N stretching frequency may be observed.
Aromatic C-H Stretch~3000-3100~3000-3100
Aromatic C=C Stretch~1450-1600~1450-1600

Table 4: UV-Vis Absorption Maxima (λmax, nm)

Compoundλmax (in Acetonitrile)Key Differences
1-Methyl-1H-indazole~254, ~2902H-Indazole derivatives tend to absorb light more strongly and at slightly longer wavelengths compared to their 1H- counterparts.
2-Methyl-2H-indazole~260, ~300

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation : Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).[1]

  • Sample Preparation :

    • Weigh approximately 5-10 mg of the indazole sample.

    • Dissolve the sample in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR Acquisition :

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to cover the expected range of chemical shifts (typically 0-15 ppm).[1]

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.[1]

  • ¹³C NMR Acquisition :

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.[1]

  • Data Processing :

    • Process the raw data using appropriate software.

    • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Instrumentation : Use a Fourier-Transform Infrared (FT-IR) spectrometer.[1]

  • Sample Preparation :

    • KBr Pellet (for solid samples) : Grind 1-2 mg of the sample with approximately 100 mg of dry potassium bromide (KBr).[1] Press the mixture into a thin, transparent pellet using a hydraulic press.[1]

    • Thin Film (for liquid or soluble solid samples) : Dissolve a small amount of the sample in a volatile solvent, cast a film on a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.

  • Data Acquisition :

    • Record a background spectrum of the empty sample holder (or pure KBr pellet).

    • Record the sample spectrum, typically collected over a range of 4000-400 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Instrumentation : Use a dual-beam UV-Vis spectrophotometer.[1]

  • Sample Preparation :

    • Prepare a dilute solution of the indazole sample in a suitable UV-transparent solvent (e.g., acetonitrile, methanol).

    • The concentration should be adjusted to yield an absorbance value between 0.2 and 1.0 at the λmax (typically in the range of 1-10 µg/mL).[1]

  • Data Acquisition :

    • Record a baseline spectrum using a cuvette containing the pure solvent.

    • Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-400 nm).

Visualization of Spectroscopic Differentiation

The following diagram illustrates the logical relationship between the isomeric structures of 1H- and 2H-indazole and their distinguishing spectroscopic features.

G cluster_isomers Indazole Isomers cluster_spectroscopy Spectroscopic Techniques cluster_features Key Differentiating Features 1H_Indazole 1H-Indazole (Thermodynamically more stable) NMR NMR Spectroscopy 1H_Indazole->NMR IR IR Spectroscopy 1H_Indazole->IR UV_Vis UV-Vis Spectroscopy 1H_Indazole->UV_Vis 2H_Indazole 2H-Indazole (Kinetically favored in some reactions) 2H_Indazole->NMR 2H_Indazole->IR 2H_Indazole->UV_Vis NMR_1H ¹H NMR: - Presence of N-H signal - Shielded H-3 NMR->NMR_1H yields NMR_2H ¹H NMR: - Absence of N-H signal - Deshielded H-3 NMR->NMR_2H yields IR_1H IR: - Broad N-H stretch IR->IR_1H shows IR_2H IR: - Absent N-H stretch IR->IR_2H shows UV_1H UV-Vis: - Shorter λmax UV_Vis->UV_1H exhibits UV_2H UV-Vis: - Longer λmax UV_Vis->UV_2H exhibits

Caption: Spectroscopic differentiation of 1H- and 2H-indazole isomers.

References

A Comparative Guide to the Cellular Validation of 1H-Indazole Amine Derivatives as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-indazole scaffold is a prominent feature in many clinically approved and investigational drugs, particularly in oncology. Its derivatives, especially those bearing an amine substitution, have demonstrated significant potential as inhibitors of key cellular signaling pathways involved in cancer progression. This guide provides a comparative overview of the validation of 1H-indazole amine derivatives in various cellular assays, supported by experimental data and detailed methodologies. While specific data for a broad range of 1H-Indazol-7-amine derivatives is limited in publicly available literature, this guide will draw comparisons from well-studied 3-amino and 6-amino indazole analogs to illustrate the validation process and highlight key structure-activity relationships.

Data Presentation: Comparative Antiproliferative Activity

The following tables summarize the half-maximal inhibitory concentration (IC50) values of various 1H-indazole amine derivatives against a panel of human cancer cell lines. This data provides a quantitative comparison of their cytotoxic potential.

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
Compound 6o 1H-Indazol-3-amine derivativeK562 (Leukemia)5.15[1][2]
A549 (Lung)>40[2]
PC-3 (Prostate)18.3[2]
Hep-G2 (Liver)21.4[3]
Compound 9f N-(4-fluorobenzyl)-1H-indazol-6-amineHCT116 (Colon)14.3 ± 4.4[4]
Compound 2f 1H-Indazole derivative4T1 (Breast)0.23[5]
MCF-7 (Breast)0.43[1]
A549 (Lung)0.89[1]
HepG2 (Liver)1.15[1]
HCT116 (Colon)0.56[1]
Pazopanib (Reference Drug)VEGFR-2 (enzymatic assay)0.030[6]

Note: The data presented is compiled from different studies and direct comparison should be made with caution due to potential variations in experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are protocols for key cellular assays used to evaluate the efficacy of 1H-indazole amine derivatives.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the 1H-indazole amine derivatives for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting a dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the desired concentrations of the 1H-indazole amine derivatives for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

Kinase Inhibition Assay

Many 1H-indazole derivatives function as kinase inhibitors. In vitro kinase assays are essential to determine their specific molecular targets and inhibitory potency.

Protocol (General):

  • Reaction Setup: In a microplate, combine the purified kinase, a suitable substrate, and the 1H-indazole amine derivative at various concentrations in a kinase reaction buffer.

  • Reaction Initiation: Initiate the reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and quantify the kinase activity. This can be done by measuring the amount of phosphorylated substrate using a specific antibody or by quantifying the remaining ATP using a luciferase-based assay (e.g., Kinase-Glo®).

  • Data Analysis: Determine the IC50 value of the compound by plotting the percentage of kinase inhibition against the compound concentration.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways potentially targeted by 1H-indazole amine derivatives and a typical experimental workflow for their cellular validation.

G cluster_0 Kinase Inhibition Pathway Indazole 1H-Indazole-Amine Derivative RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) Indazole->RTK Inhibits PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Kinase inhibition signaling pathway.

G cluster_1 Apoptosis Induction Pathway Indazole 1H-Indazole-Amine Derivative Bcl2 Bcl-2 Family (e.g., inhibits Bcl-2) Indazole->Bcl2 Mitochondria Mitochondria Bcl2->Mitochondria Caspases Caspase Cascade Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Apoptosis induction signaling pathway.

G cluster_2 Experimental Workflow Start Compound Synthesis CellCulture Cancer Cell Line Culture Start->CellCulture ProliferationAssay Cell Proliferation Assay (e.g., MTT) CellCulture->ProliferationAssay ApoptosisAssay Apoptosis Assay (e.g., Annexin V) CellCulture->ApoptosisAssay DataAnalysis Data Analysis (IC50 Determination) ProliferationAssay->DataAnalysis ApoptosisAssay->DataAnalysis KinaseAssay Kinase Inhibition Assay KinaseAssay->DataAnalysis Conclusion Lead Compound Identification DataAnalysis->Conclusion

Caption: Cellular validation experimental workflow.

Conclusion

The validation of 1H-indazole amine derivatives in cellular assays reveals their potential as a versatile scaffold for the development of novel anticancer agents. The comparative data, although drawn from different isomers due to the limited availability of public information on 7-amino derivatives, demonstrates that substitutions on the indazole ring significantly influence their cytotoxic potency and target specificity. The provided experimental protocols and workflow diagrams serve as a foundational guide for researchers in the systematic evaluation of these promising compounds. Further investigation into the structure-activity relationships of a broader range of this compound derivatives is warranted to fully elucidate their therapeutic potential.

References

A Comparative Guide to the Kinase Selectivity of Indazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the indazole scaffold has proven to be a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with therapeutic potential in oncology and other diseases.[1][2] The versatility of the indazole core allows for the development of inhibitors targeting a wide range of kinases.[3] This guide provides a comparative analysis of the kinase selectivity profiles of various indazole-based compounds, supported by experimental data and detailed methodologies for key assays.

Selectivity is a critical attribute for any kinase inhibitor, as off-target effects can lead to toxicity and limit the therapeutic window.[3] Kinome-wide screening is therefore essential to assess the interaction of a compound with a broad panel of kinases.[1]

Data Presentation: Comparative Kinase Selectivity Profiles

The following tables summarize kinase inhibition data for representative indazole derivatives, highlighting the diverse selectivity profiles that can be achieved through modifications of the core scaffold.

Table 1: Comparative Kinase Inhibition Profile of a Selective PLK4 Inhibitor (C05) vs. a Multi-Kinase Inhibitor (Axitinib)

This table compares a highly selective Polo-like kinase 4 (PLK4) inhibitor, C05, with Axitinib, an established multi-kinase inhibitor used for the treatment of renal cell carcinoma, which also features an indazole core.[1][4] Data for C05 is presented as the percentage of kinase activity inhibited at a concentration of 0.5 µM, while data for Axitinib is shown as the half-maximal inhibitory concentration (IC50).[1]

Kinase TargetC05 (% Inhibition at 0.5 µM)[1][4]Axitinib (IC50 in nM)[1][5]
PLK4 87.45% 4.2
PLK115.32%-
PLK221.89%-
PLK312.56%-
CDK2/cyclin A25.78%-
Aurora A31.45%-
Aurora B28.91%-
VEGFR1-0.1
VEGFR2-0.2
VEGFR3-0.1-0.3
PDGFRβ-1.6
c-Kit-1.7

Table 2: Inhibitory Potency of Various Indazole Derivatives Against Oncogenic Kinases

This table showcases the half-maximal inhibitory concentrations (IC50) of several recently developed indazole derivatives against key kinases implicated in cancer, benchmarked against established inhibitors.[6]

Indazole DerivativeTarget KinaseIC50 (nM)Established InhibitorTarget KinaseIC50 (nM)
Indazole Derivative 17[7]Aurora A26Alisertib (MLN8237)Aurora A1.2
Indazole Derivative 17[7]Aurora B15---
Indazole Derivative 21[7]Aurora B31Barasertib (AZD1152)Aurora B0.37
Indazole Amide 53a[1]Aurora A< 1000Tozasertib (VX-680)Aurora A2.5
Indazole Amide 53c[1]Aurora A< 1000---
PazopanibVEGFR110AxitinibVEGFR10.1
PazopanibVEGFR230AxitinibVEGFR20.2
PazopanibVEGFR347AxitinibVEGFR30.1-0.3

Experimental Protocols

The determination of kinase inhibition potency and selectivity is crucial for the characterization of novel compounds.[3] Below are generalized protocols for common assays used to generate kinase selectivity data.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction, which is then converted into a luminescent signal.[6][8]

Objective: To determine the IC50 value of an indazole derivative for a target kinase.

Materials:

  • Recombinant purified protein kinase.[5]

  • Specific peptide substrate for the kinase.[5]

  • Adenosine triphosphate (ATP).[5]

  • Indazole test compound.[5]

  • Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).[8]

  • ADP-Glo™ Kinase Assay Kit or similar.[8]

  • High-purity Dimethyl sulfoxide (DMSO).[5]

  • 384-well microplates (white, opaque).[5]

Procedure:

  • Compound Preparation: Prepare a stock solution of the indazole inhibitor in 100% DMSO. Create a serial dilution series of the compound in DMSO.[8]

  • Reaction Setup: In a 384-well plate, add the serially diluted compound or DMSO vehicle control. Add the kinase of interest to each well and incubate briefly to allow for inhibitor binding.[8]

  • Kinase Reaction: Initiate the reaction by adding a mixture of the peptide substrate and ATP. Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).[6][8]

  • Signal Generation: Terminate the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for approximately 40 minutes at room temperature.[6]

  • Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes.[6]

  • Data Acquisition: Measure the luminescence using a microplate reader.[6]

  • Data Analysis: The potency of the inhibitor (e.g., IC50 value) is determined by plotting the reduction in the luminescent signal against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[3][6]

KINOMEscan® Competition Binding Assay

This technology quantitatively measures the binding of a compound to a large panel of kinases through a competition binding assay.[9] It does not require ATP, thereby reporting true thermodynamic interaction affinities (Kd values) rather than IC50s.[9]

Assay Principle: The assay has three main components: a DNA-tagged kinase, a ligand immobilized on a solid support (beads), and the test compound.[9]

  • Competition: The test compound competes with the immobilized ligand for binding to the active site of the kinase.

  • Quantification: Compounds that bind to the kinase prevent it from binding to the immobilized ligand. The amount of kinase captured on the solid support is inversely proportional to the test compound's binding affinity.[9]

  • Detection: The amount of kinase captured on the beads is measured using quantitative PCR (qPCR) that detects the associated DNA tag.[9]

  • Data Analysis: Dissociation constants (Kd) are calculated by measuring the amount of captured kinase as a function of the test compound concentration.[9] A highly selective inhibitor will show a potent Kd for its intended target with minimal binding to other kinases in the panel.[3]

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful biophysical method for confirming drug-target engagement within a cellular environment.[7] The principle is based on ligand-induced thermal stabilization of the target protein.[7][10]

Objective: To verify that an indazole derivative binds to its intended kinase target in intact cells.

Procedure:

  • Cell Culture and Treatment: Culture cells that express the target kinase. Treat the cells with various concentrations of the indazole inhibitor or a vehicle control.[1]

  • Heating: Subject the treated cells to a precise temperature gradient. Unbound proteins will denature and precipitate at elevated temperatures, while ligand-bound proteins remain soluble due to increased conformational stability.[7][10]

  • Cell Lysis: After heating, the cells are lysed to release the cellular proteins.[1]

  • Separation: The precipitated, denatured proteins are separated from the soluble protein fraction, typically by centrifugation.[10]

  • Detection: The amount of the soluble target protein remaining in the supernatant is quantified using methods like Western blotting or mass spectrometry.[11]

  • Data Analysis: An increase in the amount of soluble target protein at higher temperatures in the presence of the compound indicates target engagement.[7] This can be used to generate a thermal melt curve and determine the shift in the melting temperature (Tm).[7]

Mandatory Visualizations

To better understand the context of kinase inhibition and the methodologies used for evaluation, the following diagrams are provided.

G cluster_0 Cell Cycle Progression cluster_1 PLK4 Signaling Pathway G1/S Phase G1/S Phase Centrosome Centrosome G1/S Phase->Centrosome Duplication PLK4 PLK4 Centriole Duplication Centriole Duplication PLK4->Centriole Duplication Phosphorylates & Activates Indazole Derivative (C05) Indazole Derivative (C05) Indazole Derivative (C05)->PLK4 Inhibits Bipolar Spindle Formation Bipolar Spindle Formation Centriole Duplication->Bipolar Spindle Formation Chromosome Segregation Chromosome Segregation Bipolar Spindle Formation->Chromosome Segregation Cell Division Cell Division Chromosome Segregation->Cell Division cluster_workflow In Vitro Kinase Assay Workflow start Start prep Prepare serial dilution of Indazole Inhibitor start->prep setup Add Kinase, Substrate, ATP & Inhibitor to plate prep->setup incubate Incubate at 30°C (Kinase Reaction) setup->incubate adp_glo Add ADP-Glo™ Reagent (Stop reaction, deplete ATP) incubate->adp_glo detect Add Kinase Detection Reagent (Convert ADP to ATP, luminescence) adp_glo->detect read Measure Luminescence (Plate Reader) detect->read analyze Plot Dose-Response Curve & Calculate IC50 read->analyze end End analyze->end cluster_components Assay Components cluster_process KINOMEscan® Assay Principle cluster_results Results Interpretation kinase DNA-Tagged Kinase compete Components are mixed. Test compound competes with immobilized ligand for kinase binding. kinase->compete ligand Immobilized Ligand (Beads) ligand->compete compound Test Indazole Compound compound->compete separate Beads are washed to remove unbound kinase. compete->separate quantify Amount of bead-bound kinase is measured via qPCR of the DNA tag. separate->quantify no_binding No Compound Binding: High amount of kinase bound to beads. (High qPCR signal) quantify->no_binding binding Compound Binding: Low amount of kinase bound to beads. (Low qPCR signal) quantify->binding cluster_workflow Cellular Thermal Shift Assay (CETSA) Workflow start Start treat Treat intact cells with Indazole Derivative or Vehicle start->treat heat Heat cell suspension across a temperature gradient treat->heat lyse Lyse cells to release protein content heat->lyse centrifuge Centrifuge to separate soluble proteins from precipitated aggregates lyse->centrifuge detect Quantify soluble target protein in supernatant (e.g., Western Blot) centrifuge->detect analyze Analyze protein stability and thermal shift (ΔTm) detect->analyze end End analyze->end

References

1H-Indazol-7-amine vs. Aminobenzimidazole Scaffolds: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, the selection of a core scaffold is a critical decision that profoundly influences the ultimate success of a drug discovery program. Both 1H-indazol-7-amine and aminobenzimidazole represent privileged heterocyclic structures, frequently employed as foundational elements in the design of potent and selective kinase inhibitors and other therapeutic agents. This guide provides an objective comparison of these two scaffolds, supported by experimental data, to aid researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

Physicochemical Properties: A Tale of Two Bioisosteres

From a structural standpoint, this compound and aminobenzimidazole can be considered bioisosteres, sharing a similar arrangement of hydrogen bond donors and acceptors. However, subtle differences in their electronic distribution and topology can significantly impact their physicochemical properties, which in turn affect their pharmacokinetic profiles and drug-likeness.

PropertyThis compoundAminobenzimidazoleKey Considerations
Molecular Weight ~133.15 g/mol [1]~133.15 g/mol [2]Both scaffolds offer a low molecular weight starting point, which is advantageous for optimizing drug-like properties.
logP (calc.) ~1.1 - 1.6~0.9 - 1.2The slightly higher lipophilicity of the indazole scaffold may influence membrane permeability and plasma protein binding.
Topological Polar Surface Area (TPSA) ~54.7 Ų[3]~54.7 ŲThe identical TPSA suggests similar potential for oral absorption and blood-brain barrier penetration.
Hydrogen Bond Donors 2[3]2Both scaffolds possess two hydrogen bond donors, crucial for target engagement.
Hydrogen Bond Acceptors 2[3]2Both scaffolds have two hydrogen bond acceptors, contributing to their binding versatility.
pKa Basic amine and acidic NHBasic amine and weakly acidic NHThe indazole NH is generally more acidic than the benzimidazole NH, which can influence ionization at physiological pH and subsequent interactions with targets.

Biological Activity: A Focus on Kinase Inhibition

Both this compound and aminobenzimidazole scaffolds have been extensively utilized in the development of kinase inhibitors. Their ability to mimic the hinge-binding interactions of ATP has made them valuable starting points for targeting a wide range of kinases implicated in oncology, inflammation, and other diseases.

Comparative Kinase Inhibitory Activity of Derivatives

The following table summarizes the half-maximal inhibitory concentrations (IC50) of representative derivatives of both scaffolds against various protein kinases. It is important to note that these values are highly dependent on the specific substitutions on the core scaffold.

Scaffold DerivativeTarget KinaseIC50 (nM)Reference Compound
1H-Indazole-amine Derivative 1 VEGFR-212Pazopanib[4]
1H-Indazole-3-amine Derivative 2 FGFR1< 4.1-
1H-Indazole-3-amine Derivative 3 EGFR T790M5.3-[5]
Aminobenzimidazole Derivative 1 p38α MAP KinaseLow nanomolar-[6]
Aminobenzimidazole Derivative 2 ITKPotent (specific value not stated)-
Aminobenzimidazole Derivative 3 CK1δ98.6-[7]

Synthetic Accessibility

Both scaffolds are readily accessible through established synthetic routes. 2-Aminobenzimidazoles can be synthesized through the cyclization of o-phenylenediamines with reagents like cyanogen bromide.[8] Similarly, 1H-indazoles can be prepared from o-aminobenzonitriles or other suitable precursors.[9] The choice of synthetic route will often depend on the desired substitution pattern and the availability of starting materials.

Experimental Protocols

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a general method for determining the in vitro potency of a test compound against a specific protein kinase by measuring the amount of ATP remaining after the kinase reaction.

Materials:

  • Kinase of interest

  • Kinase substrate (peptide or protein)

  • Test compound (e.g., this compound or aminobenzimidazole derivative)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 96- or 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.

  • Kinase Reaction Setup:

    • In a multi-well plate, add the test compound at various concentrations. Include a "no inhibitor" control (DMSO only) and a "no enzyme" control.

    • Add the kinase and substrate to each well.

    • Incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the kinase.

  • Initiate Kinase Reaction: Add ATP to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • ATP Detection:

    • Add the luminescence-based ATP detection reagent to each well. This reagent will stop the kinase reaction and generate a luminescent signal that is proportional to the amount of remaining ATP.

    • Incubate at room temperature for a period specified by the reagent manufacturer (e.g., 10 minutes).

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (from the "no enzyme" control) from all other readings.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the "no inhibitor" control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This protocol describes a colorimetric assay to assess the effect of a test compound on the viability of cultured cells.

Materials:

  • Cultured cells (e.g., cancer cell line)

  • Cell culture medium

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear flat-bottom plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere and grow overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a "no cell" control (medium only).

  • Incubation: Incubate the cells for a desired period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition:

    • Remove the culture medium containing the test compound.

    • Add fresh medium containing MTT solution to each well (final concentration of 0.5 mg/mL).

    • Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the MTT-containing medium.

    • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the "no cell" control from all other readings.

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • Plot the percent viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizing the Concepts

To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) GF->RTK P1 Phosphorylation RTK->P1 RAS RAS P1->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Angiogenesis, Survival TF->Proliferation Inhibitor Indazole/Benzimidazole Kinase Inhibitor Inhibitor->RTK Inhibition

Caption: A simplified representation of a receptor tyrosine kinase signaling pathway commonly targeted by this compound and aminobenzimidazole-based inhibitors.

Experimental_Workflow cluster_0 In Vitro Screening cluster_1 Cell-Based Assays cluster_2 Lead Optimization Compound_Library Compound Library (Indazole/Benzimidazole Derivatives) Primary_Assay Primary Kinase Assay (e.g., Luminescence-based) Compound_Library->Primary_Assay Hit_Identification Hit Identification (Potent Compounds) Primary_Assay->Hit_Identification Cell_Viability Cell Viability Assay (e.g., MTT) Hit_Identification->Cell_Viability Target_Engagement Target Engagement Assays Cell_Viability->Target_Engagement SAR_Studies Structure-Activity Relationship (SAR) Target_Engagement->SAR_Studies ADME_Profiling ADME/Tox Profiling SAR_Studies->ADME_Profiling Lead_Candidate Lead Candidate ADME_Profiling->Lead_Candidate

Caption: A general experimental workflow for the screening and development of kinase inhibitors based on the featured scaffolds.

SAR_Logic Scaffold Core Scaffold (Indazole or Benzimidazole) R1 R1 Substitution Scaffold->R1 R2 R2 Substitution Scaffold->R2 Potency Biological Potency (e.g., IC50) R1->Potency Selectivity Kinase Selectivity R1->Selectivity Properties Physicochemical Properties (Solubility, Permeability) R1->Properties R2->Potency R2->Selectivity R2->Properties

Caption: A logical diagram illustrating the impact of substituent modifications on the core scaffold in structure-activity relationship (SAR) studies.

Conclusion

Both this compound and aminobenzimidazole scaffolds are highly valuable and versatile starting points for the design of novel therapeutics, particularly kinase inhibitors. The choice between them will depend on the specific therapeutic target, the desired physicochemical properties, and the synthetic strategy. While their core properties are similar, subtle differences in their electronic nature and the steric arrangements of their derivatives can lead to significant variations in biological activity and pharmacokinetic profiles. This guide provides a foundational comparison to assist researchers in navigating these choices and accelerating their drug discovery endeavors.

References

Head-to-Head Comparison of Suzuki Coupling Catalysts for 7-bromo-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of complex molecules is paramount. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, and the choice of catalyst is critical for achieving high yields and purity, particularly with nitrogen-containing heterocycles like 7-bromo-1H-indazole. This guide provides a head-to-head comparison of common palladium catalysts for the Suzuki coupling of 7-bromo-1H-indazole derivatives, supported by experimental data from peer-reviewed literature.

Performance of Palladium Catalysts in Suzuki Coupling of Bromoindazoles

The selection of an appropriate palladium catalyst, along with the base and solvent system, significantly influences the outcome of the Suzuki coupling reaction with bromoindazoles. The following table summarizes the performance of various catalysts in the coupling of substituted 7-bromo-1H-indazoles and other bromoindazole isomers with arylboronic acids, highlighting the reaction yields under different conditions.

CatalystBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O1002478[1]
Pd(dppf)Cl₂K₃PO₄Dioxane/H₂O1002472[1]
Pd(PPh₃)₄Cs₂CO₃Dioxane/H₂O1002485[1]
Pd(PPh₃)₄Cs₂CO₃Dioxane/H₂O1001282[1]
PdCl₂(PPh₃)₂K₂CO₃DMFReflux480[2]
PdCl₂(PPh₃)₂Cs₂CO₃DMFReflux480[2]
Pd(dppf)Cl₂K₂CO₃DME80295[3][4]
Pd(OAc)₂K₂CO₃DME80220[3]
Pd(PCy₃)₂K₂CO₃DME80260[3]
Pd(PPh₃)₄K₂CO₃DME80255[3]

Note: The presented data is adapted from studies on structurally similar C7-bromo-1H-indazoles or other bromoindazole isomers.[1][2][3][4] Reaction conditions and yields may vary depending on the specific substrates and protecting groups used.

Experimental Protocols

The following are generalized experimental procedures for the Suzuki-Miyaura coupling of a 7-bromo-1H-indazole derivative. Optimization for specific substrates is often necessary.

General Procedure for Suzuki-Miyaura Coupling

This protocol is a general guideline for a conventional heating approach.

Materials:

  • 7-bromo-1H-indazole derivative (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., Cs₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add the 7-bromo-1H-indazole derivative, the arylboronic acid, the palladium catalyst, and the base.[1]

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.[1]

  • Solvent Addition: Add the degassed solvent mixture via syringe.[1]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 12-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system.[1]

Microwave-Assisted Suzuki-Miyaura Coupling

This method can often reduce reaction times significantly.

Procedure:

  • Reaction Setup: Combine the 7-bromo-1H-indazole derivative, arylboronic acid, palladium catalyst, and base in a microwave-safe reaction vessel. Add the degassed solvent.

  • Reaction: Seal the vessel and place it in the microwave reactor. Heat the reaction mixture to a temperature of 120-150 °C for a shorter duration (e.g., 20-60 minutes).[1]

  • Work-up and Purification: Follow the work-up and purification steps as described in the general procedure.

Experimental Workflow

The following diagram illustrates a typical workflow for the Suzuki-Miyaura cross-coupling of 7-bromo-1H-indazole.

Suzuki_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - 7-bromo-1H-indazole - Boronic Acid - Catalyst - Base inert Establish Inert Atmosphere (N₂ or Ar) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat Reaction Mixture (Conventional or Microwave) solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Cool and Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify product product purify->product Coupled Product

Caption: Generalized workflow for the Suzuki-Miyaura coupling of 7-bromo-1H-indazole.

Catalyst Selection Considerations

The choice of catalyst is a critical parameter in the Suzuki-Miyaura reaction.[5] For substrates like indazoles, which contain a free N-H group, standard protocols may sometimes fail.[6] The acidity of this proton can interfere with the catalytic cycle.

  • Pd(dppf)Cl₂: This catalyst is a popular choice and has shown high yields in the coupling of bromoindazoles.[3][4] It is often effective with a variety of bases and solvent systems.

  • Pd(PPh₃)₄: Tetrakis(triphenylphosphine)palladium(0) is another widely used catalyst that can provide excellent yields.[1]

  • Ligandless or Other Palladium Sources: While catalysts like Pd(OAc)₂ can be used, they often require the addition of a phosphine ligand to be effective and may result in lower yields compared to pre-formed complexes.[3]

The data suggests that for the Suzuki coupling of bromoindazoles, both Pd(dppf)Cl₂ and Pd(PPh₃)₄ are robust catalysts capable of producing high yields. The optimal choice will depend on the specific substitution pattern of the 7-bromo-1H-indazole and the coupling partner, necessitating some level of empirical optimization.

References

A Comparative Guide to Purity Analysis of 1H-Indazol-7-amine: HPLC vs. NMR

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of active pharmaceutical ingredients (APIs) and key intermediates is a critical step in ensuring the safety and efficacy of therapeutic candidates. This guide provides a comprehensive comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the purity assessment of 1H-Indazol-7-amine, a vital building block in medicinal chemistry.

This document outlines detailed experimental protocols for both methods, presents quantitative data in a clear, comparative format, and discusses the orthogonal strengths and limitations of each technique. This allows for an informed decision on the most appropriate analytical strategy for purity determination of this compound.

Orthogonal Approaches to Purity Verification

In analytical chemistry, employing orthogonal methods—techniques that measure different physicochemical properties—provides a more complete and reliable assessment of a compound's purity.[1] HPLC separates components of a mixture based on their differential partitioning between a mobile and a stationary phase, primarily exploiting differences in polarity and/or size. In contrast, NMR spectroscopy provides detailed structural information and can be used for quantitative analysis (qNMR) without the need for a reference standard for every impurity.[1]

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

HPLC is a cornerstone of pharmaceutical analysis, offering high resolution and sensitivity for the separation and quantification of impurities. A reversed-phase HPLC method is particularly well-suited for the analysis of moderately polar compounds like this compound.

Experimental Protocol: Reversed-Phase HPLC

A robust HPLC method for this compound can be established using a C18 stationary phase. The following protocol provides a starting point for method development and validation.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., Newcrom R1, 5 µm, 4.6 x 150 mm)[2]

Mobile Phase:

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • For Mass Spectrometry (MS) compatibility, 0.1% Formic Acid can be used in place of phosphoric acid.[2]

Chromatographic Conditions:

Parameter Value
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm

| Gradient Program | 0-2 min: 5% B; 2-15 min: 5-95% B; 15-18 min: 95% B; 18-20 min: 95-5% B; 20-25 min: 5% B |

Sample Preparation:

  • Accurately weigh approximately 1 mg of this compound and dissolve in 1 mL of a suitable diluent (e.g., a mixture of water and acetonitrile).

Data Presentation: HPLC Purity Assessment

The purity of this compound is typically determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.

Sample IDRetention Time (min)Peak AreaArea %
This compound8.52456789099.85
Impurity 16.2134560.08
Impurity 29.8732100.07

Nuclear Magnetic Resonance (NMR) for Purity and Structural Confirmation

Quantitative NMR (qNMR) has emerged as a powerful primary method for purity determination, offering direct measurement without the need for identical reference standards for impurities.[1] ¹H NMR is particularly useful due to its high sensitivity and the near-universal presence of protons in organic molecules.

Experimental Protocol: Quantitative ¹H NMR (qNMR)

The following protocol outlines the key steps for determining the purity of this compound using qNMR with an internal standard.

Instrumentation:

  • NMR Spectrometer (400 MHz or higher)

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound into an NMR tube.

  • Accurately weigh approximately 5 mg of a suitable internal standard (e.g., maleic acid or dimethyl sulfone) and add it to the same NMR tube. The internal standard should have signals that do not overlap with the analyte signals.

  • Add approximately 0.75 mL of a deuterated solvent (e.g., DMSO-d₆) to the NMR tube and dissolve the sample completely.

NMR Acquisition Parameters:

Parameter Value
Pulse Sequence zg30 (or similar single-pulse experiment)
Relaxation Delay (d1) 30 s (to ensure full relaxation of all protons)
Number of Scans 16 (can be adjusted to achieve adequate signal-to-noise)
Acquisition Time ≥ 3 s

| Pulse Angle | 30° |

Data Presentation: qNMR Purity Calculation

The purity of this compound is calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / W_analyte) * (W_IS / MW_IS) * P_IS

Where:

  • I = Integral of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • W = Weight

  • P = Purity of the internal standard

  • IS = Internal Standard

ParameterThis compoundInternal Standard (Maleic Acid)
Weight (mg)10.255.12
Molecular Weight ( g/mol )133.15116.07
Signal for IntegrationAromatic proton at ~7.5 ppmOlefinic proton at ~6.3 ppm
Number of Protons (N)12
Integral (I)1.001.25
Purity of IS (%)-99.9
Calculated Purity (%) 99.7

Comparison of HPLC and NMR for Purity Analysis

FeatureHPLCNMR
Principle Chromatographic separation based on physicochemical interactions.Nuclear magnetic resonance spectroscopy, providing structural and quantitative information.
Quantification Relative quantification based on peak area percentage. Requires reference standards for accurate quantification of impurities.Absolute quantification (qNMR) using an internal standard. Does not require reference standards for each impurity.[1]
Sensitivity High sensitivity, capable of detecting trace impurities.Generally lower sensitivity than HPLC, may not detect very low-level impurities.
Impurity Identification Provides retention time, but requires coupling to a mass spectrometer (LC-MS) for structural information of unknown impurities.Provides detailed structural information of impurities if their signals can be resolved and are above the detection limit.
Throughput Relatively high throughput with modern UPLC/HPLC systems.Lower throughput due to longer acquisition times required for quantitative accuracy (long relaxation delays).
Sample Consumption Low sample consumption (micrograms to milligrams).Higher sample consumption (milligrams).
Method Development Can be time-consuming to develop a robust, stability-indicating method.Method development is often more straightforward, focusing on solvent and internal standard selection.

Potential Impurities in this compound

Understanding the potential impurities is crucial for developing an effective analytical method. Based on common synthetic routes to aminoindazoles, potential impurities may include:

  • Starting Materials: Unreacted precursors such as substituted 2-fluorobenzonitriles or 2-nitro-6-aminotoluene.

  • Reagents: Residual catalysts or reagents used in the synthesis.

  • Byproducts: Isomeric aminoindazoles, products of incomplete cyclization, or over-reduction/oxidation products.

  • Degradation Products: Products formed due to exposure to light, heat, or reactive chemicals.

Mandatory Visualizations

experimental_workflow cluster_sample Sample Preparation cluster_hplc HPLC Analysis cluster_nmr NMR Analysis s1 Weigh this compound Sample h1 Dissolve in Diluent s1->h1 For HPLC n1 Add Internal Standard & Deuterated Solvent s1->n1 For NMR h2 Inject into HPLC System h1->h2 h3 Chromatographic Separation h2->h3 h4 UV Detection h3->h4 h5 Data Analysis (Area %) Purity Report h4->h5 n2 Acquire ¹H NMR Spectrum n1->n2 n3 Data Processing & Integration n2->n3 n4 Purity Calculation (qNMR) n3->n4

Caption: Experimental workflow for the purity analysis of this compound by HPLC and NMR.

logical_relationship cluster_analysis Purity Assessment compound This compound Sample hplc HPLC (Separation & Relative Quantification) compound->hplc nmr NMR (Structure & Absolute Quantification) compound->nmr result Comprehensive Purity Profile hplc->result Orthogonal Data nmr->result Orthogonal Data

Caption: Logical relationship between HPLC and NMR as orthogonal methods for purity analysis.

Conclusion

Both HPLC and NMR are powerful techniques for assessing the purity of this compound, each offering distinct advantages. HPLC provides excellent sensitivity for detecting and quantifying trace impurities, making it ideal for routine quality control and stability studies. qNMR, on the other hand, offers a primary method for absolute purity determination without the need for specific impurity reference standards, and simultaneously confirms the structure of the main component.

For a comprehensive and robust purity assessment of this compound, a dual approach is recommended. HPLC can be used for initial screening and routine analysis due to its high throughput and sensitivity, while qNMR can be employed for the definitive purity assignment of reference standards and for investigating any discrepancies observed in the HPLC analysis. This orthogonal strategy provides a high degree of confidence in the quality of this critical building block for drug discovery and development.

References

Confirming the Structure of N-Alkylated 1H-Indazol-7-amine Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the unambiguous structural determination of N-alkylated indazole isomers is a critical step. The regioselectivity of N-alkylation on the indazole scaffold often yields a mixture of N-1 and N-2 substituted products, necessitating robust analytical methods for their differentiation. This guide provides a comprehensive comparison of N-1 and N-2 alkylated isomers of 1H-Indazol-7-amine, offering key spectroscopic data, detailed experimental protocols, and visual workflows to aid in their structural confirmation.

The alkylation of 1H-indazoles can lead to two possible regioisomers, the N-1 and N-2 alkylated products.[1][2] The ratio of these isomers is influenced by factors such as the nature of the substituent on the indazole ring, the alkylating agent, and the reaction conditions.[3][4] For 7-substituted indazoles, including 7-aminoindazoles, both steric and electronic effects of the substituent at the C-7 position play a significant role in directing the alkylation to either the N-1 or N-2 position.[3][5]

Data Presentation: Spectroscopic Comparison

The primary techniques for differentiating between N-1 and N-2 indazole isomers are Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. The chemical shifts in ¹H and ¹³C NMR spectra are particularly sensitive to the electronic environment of the nuclei, which is significantly altered by the position of the alkyl group.

Table 1: Comparative ¹H NMR Spectral Data (Expected Chemical Shifts in ppm for a generic alkyl group)

ProtonN-1 Alkylated Isomer (1H)N-2 Alkylated Isomer (2H)Key Differentiating Features
H-3~8.0-8.2~8.0-8.2Often a singlet, minor shifts observed.
H-4~7.0-7.2~6.8-7.0Shielded in the N-2 isomer due to proximity to the alkyl group.
H-5~6.7-6.9~7.2-7.4Deshielded in the N-2 isomer.
H-6~7.4-7.6~7.5-7.7Minor shifts observed.
-NH₂~4.0-5.0~4.0-5.0Broad singlet, position can vary.
N-CH₂-R~4.2-4.5~4.5-4.8Generally more deshielded in the N-2 isomer.

Table 2: Comparative ¹³C NMR Spectral Data (Expected Chemical Shifts in ppm)

CarbonN-1 Alkylated Isomer (1H)N-2 Alkylated Isomer (2H)Key Differentiating Features
C-3~133-135~123-125Significantly shielded in the N-2 isomer.
C-3a~120-122~128-130Deshielded in the N-2 isomer.
C-4~115-117~108-110Shielded in the N-2 isomer.
C-5~110-112~120-122Deshielded in the N-2 isomer.
C-6~128-130~125-127Shielded in the N-2 isomer.
C-7~145-147~148-150Minor shifts observed.
C-7a~140-142~140-142Minor shifts observed.
N-CH₂-R~45-50~50-55Generally more deshielded in the N-2 isomer.

Note: The exact chemical shifts will vary depending on the solvent and the specific alkyl group.

Experimental Protocols

Accurate structural determination relies on the careful execution of analytical experiments. Below are detailed methodologies for key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To differentiate between N-1 and N-2 isomers based on chemical shifts and coupling constants.

  • Instrumentation: 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguous assignment of all proton and carbon signals and to confirm the point of attachment of the alkyl group. For instance, in an HMBC spectrum of the N-1 isomer, a correlation should be observed between the protons of the N-alkyl group and the C-7a and C-3 carbons. For the N-2 isomer, correlations would be expected between the N-alkyl protons and the C-3 and C-3a carbons.[6]

  • Data Analysis: Compare the obtained chemical shifts with the expected values in Tables 1 and 2. Analyze the 2D correlation spectra to confirm connectivity.

X-ray Crystallography
  • Objective: To provide unequivocal proof of the molecular structure, including the position of the alkyl group.

  • Methodology:

    • Crystallization: Grow single crystals of the purified isomer suitable for X-ray diffraction. This can be achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

    • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

    • Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the atomic positions and thermal parameters. The resulting electron density map will unambiguously show the connectivity of the atoms, confirming the N-1 or N-2 substitution pattern.[7][8]

High-Performance Liquid Chromatography (HPLC)
  • Objective: To separate the N-1 and N-2 isomers and determine the isomeric ratio in a mixture.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Methodology:

    • Column: A reverse-phase C18 column is typically effective.

    • Mobile Phase: A gradient of water (often with 0.1% formic acid or trifluoroacetic acid) and an organic solvent like acetonitrile or methanol.

    • Detection: Monitor the elution profile at a suitable wavelength (e.g., 254 nm). The two isomers will typically have different retention times, allowing for their separation and quantification.

Mandatory Visualization

The following diagrams illustrate the key concepts and workflows discussed in this guide.

G cluster_synthesis N-Alkylation of this compound cluster_products Isomeric Products Indazol-7-amine Indazol-7-amine Reaction Alkylation Reaction Indazol-7-amine->Reaction Alkylating_Agent Alkylating Agent (R-X) Alkylating_Agent->Reaction Base_Solvent Base / Solvent Base_Solvent->Reaction Mixture Mixture of Isomers Reaction->Mixture N1_Isomer N-1-alkyl-1H-indazol-7-amine N2_Isomer N-2-alkyl-2H-indazol-7-amine Mixture->N1_Isomer Separation Mixture->N2_Isomer Separation G cluster_analysis Structural Confirmation Workflow Isomer_Mixture Isomer Mixture or Purified Isomer HPLC HPLC Analysis Isomer_Mixture->HPLC NMR NMR Spectroscopy (1H, 13C, 2D) Isomer_Mixture->NMR Xray X-ray Crystallography Isomer_Mixture->Xray If single crystals are obtained Isomer_Ratio Isomer Ratio HPLC->Isomer_Ratio Spectroscopic_Data Spectroscopic Data (Chemical Shifts, Correlations) NMR->Spectroscopic_Data Unambiguous_Structure Unambiguous 3D Structure Xray->Unambiguous_Structure Structure_Confirmed Structure Confirmed Spectroscopic_Data->Structure_Confirmed Unambiguous_Structure->Structure_Confirmed

References

Navigating Early Drug Discovery: A Comparative Guide to the In Vitro ADME Properties of 1H-Indazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a compound is a critical step in the journey from a promising molecule to a potential therapeutic. This guide provides a comparative overview of the in vitro ADME properties of 1H-indazole derivatives, a scaffold of significant interest in medicinal chemistry, particularly in the development of kinase inhibitors. Due to a scarcity of publicly available data specifically on 1H-Indazol-7-amine derivatives, this guide draws upon data from other indazole-based compounds and kinase inhibitors to provide a representative profile for researchers working with this chemical class.

The 1H-indazole core is a privileged structure in drug discovery, forming the basis of numerous compounds targeting a variety of biological pathways. However, favorable biological activity must be paired with a suitable pharmacokinetic profile to ensure a compound can reach its target in the body and exert its therapeutic effect. Early in vitro ADME screening is essential to identify and address potential liabilities such as poor solubility, low permeability, rapid metabolism, or high plasma protein binding.

Comparative In Vitro ADME Data of Representative Indazole-Containing Compounds

To provide a tangible comparison, the following table summarizes the in vitro ADME properties of several well-characterized indazole-containing kinase inhibitors. This data serves as a benchmark for researchers developing novel 1H-indazole derivatives.

Compound (Target)Aqueous Solubility (µM)Caco-2 Permeability (Papp, 10⁻⁶ cm/s)Microsomal Stability (t½, min)Plasma Protein Binding (%)
Axitinib (VEGFR)LowHigh>60 (Human)>99 (Human)
Pazopanib (VEGFR)pH-dependent, lowModerate33 (Human)>99 (Human)
Entrectinib (TRK/ROS1/ALK)LowHigh>60 (Human)>99 (Human)
ML315 (CLK4)2.51.8 (A→B), 3.0 (B→A)23 (Mouse)98.6 (Mouse)[1]

Note: Data is compiled from various public sources and should be used for comparative purposes only. Experimental conditions can significantly impact results.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for generating reliable and comparable in vitro ADME data. Below are methodologies for key assays.

Aqueous Solubility

A compound's solubility is a critical determinant of its oral absorption.

  • Method: Shake-Flask Method (Thermodynamic Solubility).

  • Protocol:

    • An excess amount of the test compound is added to a buffer solution of a specific pH (e.g., pH 7.4 phosphate-buffered saline).

    • The suspension is shaken at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • The suspension is then filtered or centrifuged to remove undissolved solid.

    • The concentration of the compound in the resulting saturated solution is determined by a suitable analytical method, such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).

Cellular Permeability (Caco-2 Assay)

The Caco-2 cell line is a widely used in vitro model to predict human intestinal permeability.[2][3]

  • Method: Caco-2 Cell Monolayer Permeability Assay.[2]

  • Protocol:

    • Caco-2 cells are seeded on a semi-permeable membrane in a transwell plate and cultured for 21-25 days to form a differentiated and polarized monolayer.[2]

    • The integrity of the cell monolayer is verified using a marker compound with low permeability (e.g., Lucifer yellow) or by measuring the transepithelial electrical resistance (TEER).

    • The test compound is added to the apical (A) side of the monolayer, and the appearance of the compound on the basolateral (B) side is monitored over time (typically up to 2 hours). This measures the apparent permeability coefficient (Papp) in the A-to-B direction.

    • To assess active efflux, the experiment is also performed in the reverse direction, from the basolateral to the apical side (B-to-A).

    • Samples from both compartments are collected at various time points and the concentration of the test compound is quantified by LC-MS/MS.

    • The efflux ratio (Papp B-to-A / Papp A-to-B) is calculated to determine if the compound is a substrate of efflux transporters like P-glycoprotein.[4]

Metabolic Stability (Microsomal Stability Assay)

This assay assesses a compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450s.[5][6][7]

  • Method: Liver Microsomal Stability Assay.[5][6][8]

  • Protocol:

    • The test compound (typically at a concentration of 1 µM) is incubated with liver microsomes (from human or other species) and a NADPH-regenerating system in a phosphate buffer (pH 7.4) at 37°C.[5][6][7]

    • Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[9]

    • The reaction is stopped at each time point by adding a cold organic solvent (e.g., acetonitrile or methanol) containing an internal standard.[5]

    • The samples are centrifuged to precipitate the proteins.[5]

    • The supernatant is analyzed by LC-MS/MS to determine the remaining concentration of the parent compound.

    • The half-life (t½) and intrinsic clearance (CLint) of the compound are calculated from the rate of its disappearance.[8]

Plasma Protein Binding

The extent to which a compound binds to plasma proteins influences its distribution and availability to interact with its target.[10][11][12]

  • Method: Equilibrium Dialysis.[10][11][12]

  • Protocol:

    • A semi-permeable membrane separates a chamber containing plasma spiked with the test compound from a chamber containing a buffer solution.[10]

    • The system is incubated at 37°C with gentle shaking to allow the unbound compound to diffuse across the membrane until equilibrium is reached (typically 4-24 hours).[12]

    • At the end of the incubation, samples are taken from both the plasma and buffer chambers.

    • The concentration of the compound in both samples is measured by LC-MS/MS.

    • The percentage of the compound bound to plasma proteins is calculated based on the concentration difference between the two chambers.[10]

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for key in vitro ADME assays.

In_Vitro_ADME_Workflow cluster_Solubility Aqueous Solubility (Shake-Flask) cluster_Permeability Caco-2 Permeability cluster_Metabolism Microsomal Stability cluster_PPB Plasma Protein Binding (Equilibrium Dialysis) sol1 Add excess compound to buffer sol2 Shake at constant temp (24-48h) sol1->sol2 sol3 Filter/Centrifuge sol2->sol3 sol4 Analyze supernatant by LC-MS sol3->sol4 perm1 Seed & grow Caco-2 cells on transwell perm2 Verify monolayer integrity (TEER) perm1->perm2 perm3 Add compound to apical side perm2->perm3 perm4 Sample from basolateral side over time perm3->perm4 perm5 Analyze samples by LC-MS/MS perm4->perm5 met1 Incubate compound with microsomes & NADPH met2 Take aliquots at time points (0-60 min) met1->met2 met3 Quench reaction with cold solvent met2->met3 met4 Centrifuge & analyze supernatant met3->met4 ppb1 Spike plasma with compound ppb2 Dialyze against buffer until equilibrium ppb1->ppb2 ppb3 Sample plasma & buffer chambers ppb2->ppb3 ppb4 Analyze samples by LC-MS/MS ppb3->ppb4

Caption: Overview of in vitro ADME experimental workflows.

Signaling Pathways and Logical Relationships

The interplay between different ADME properties determines the overall pharmacokinetic profile of a drug candidate. The following diagram illustrates the logical flow of how these properties influence a compound's journey from administration to its target.

ADME_Logical_Flow cluster_Absorption Absorption cluster_Distribution Distribution cluster_Metabolism_Excretion Metabolism & Excretion cluster_Outcome Pharmacokinetic Outcome Solubility Solubility Permeability Permeability Bioavailability Oral Bioavailability Solubility->Bioavailability Permeability->Bioavailability PPB Plasma Protein Binding Free_Drug_Concentration Free Drug Concentration at Target PPB->Free_Drug_Concentration Tissue_Distribution Tissue Distribution Tissue_Distribution->Free_Drug_Concentration Metabolic_Stability Metabolic Stability Clearance Clearance Metabolic_Stability->Clearance Clearance->Bioavailability Bioavailability->PPB Bioavailability->Tissue_Distribution Bioavailability->Metabolic_Stability Therapeutic_Effect Therapeutic_Effect Free_Drug_Concentration->Therapeutic_Effect Oral_Dose Oral Dose Oral_Dose->Solubility

References

A Comparative Guide to the Cross-Reactivity of 1H-Indazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of kinase inhibitors is paramount for advancing novel therapeutics. The 1H-indazole scaffold is a cornerstone in the design of numerous kinase inhibitors, valued for its ability to form key interactions within the ATP-binding pocket of these enzymes. This guide provides a comprehensive comparison of the cross-reactivity profiles of several 1H-indazole-based compounds, supported by experimental data and detailed methodologies to aid in the objective assessment of their performance and potential off-target effects.

Comparative Kinase Inhibition Profiles

The selectivity of 1H-indazole-based compounds can vary significantly, ranging from highly selective to multi-targeted inhibitors. The following tables summarize the in vitro half-maximal inhibitory concentrations (IC50) of UNC2025, BMS-777607, and R428 against a panel of kinases, offering a quantitative comparison of their potency and selectivity.

Table 1: Kinase Inhibition Profile of UNC2025

Kinase TargetIC50 (nM)
MER0.74[1]
FLT30.8[1]
TRKA1.67
TRKC4.38
TYRO35.83
KIT8.18
AXL122[1]
MET364

Source: Data compiled from publicly available literature.[1][2] UNC2025 is a potent dual inhibitor of MER and FLT3 kinases.[1]

Table 2: Kinase Inhibition Profile of BMS-777607

Kinase TargetIC50 (nM)
AXL1.1[3][4]
RON1.8[3][4]
c-Met3.9[3][4]
TYRO34.3[3][4]
Lck>160
VEGFR-2>160
TrkA>160
TrkB>160

Source: Data compiled from publicly available literature.[3][4] BMS-777607 is a potent inhibitor of the Met-related kinases Axl, Ron, c-Met, and Tyro3.[3][4]

Table 3: Kinase Inhibition Profile of R428 (Bemcentinib)

Kinase TargetIC50 (nM)
AXL14[5]
MER~700
TYRO3>1400
Abl>1400

Source: Data compiled from publicly available literature.[5] R428 (Bemcentinib) is a selective AXL inhibitor with greater than 50-fold selectivity over MER and more than 100-fold selectivity over TYRO3.[5]

Key Signaling Pathways

Understanding the signaling pathways in which the primary targets of these inhibitors are involved is crucial for interpreting their biological effects.

MER_FLT3_Signaling cluster_UNC2025 UNC2025 Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus UNC2025 UNC2025 MER MER UNC2025->MER Inhibits FLT3 FLT3 UNC2025->FLT3 Inhibits PI3K PI3K MER->PI3K FLT3->PI3K STAT6 STAT6 FLT3->STAT6 RAS RAS FLT3->RAS AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation STAT6->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation TAM_Signaling cluster_BMS777607 BMS-777607 Inhibition cluster_R428 R428 Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMS777607 BMS-777607 AXL AXL BMS777607->AXL Inhibits TYRO3 TYRO3 BMS777607->TYRO3 Inhibits cMET c-Met BMS777607->cMET Inhibits RON RON BMS777607->RON Inhibits R428 R428 (Bemcentinib) R428->AXL Inhibits PI3K PI3K AXL->PI3K TYRO3->PI3K cMET->PI3K RAS RAS cMET->RAS RON->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR CellGrowth Cell Growth, Survival, Metastasis mTOR->CellGrowth RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->CellGrowth Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis A Prepare serial dilutions of inhibitor C Add inhibitor to plate A->C B Prepare kinase/ substrate mixture D Add kinase/substrate mixture to plate B->D C->D E Initiate reaction with ATP D->E F Incubate at RT E->F G Add Kinase-Glo® reagent F->G H Incubate at RT G->H I Measure luminescence H->I J Calculate % inhibition and IC50 I->J CETSA_Workflow cluster_treatment Cell Treatment cluster_heating Heat Challenge cluster_analysis Analysis A Treat cells with inhibitor or vehicle B Harvest and wash cells A->B C Aliquot cell suspension B->C D Heat at various temperatures C->D E Lyse cells D->E F Centrifuge to pellet aggregated proteins E->F G Collect supernatant (soluble proteins) F->G H Quantify target protein (e.g., Western Blot) G->H I Generate melting curves H->I

References

A Comparative Guide to the Bioactivity of 1H-Indazol-7-amine and its Regioisomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in numerous biologically active compounds. The position of the amino substituent on the indazole ring system gives rise to various regioisomers, each with a unique electronic and steric profile that can significantly influence its interaction with biological targets. This guide provides a comparative overview of the bioactivity of 1H-Indazol-7-amine and its regioisomers, with a focus on their anticancer and kinase inhibitory activities. The information presented herein is curated from experimental data to assist researchers in the rational design of novel therapeutic agents.

Comparative Analysis of Biological Activity

The bioactivity of aminoindazole regioisomers varies significantly depending on the position of the amino group, which influences the molecule's ability to form key interactions with target proteins, such as kinases. Below is a summary of reported in vitro activities of derivatives of 1H-indazol-3-amine, 1H-indazol-4-amine, 1H-indazol-5-amine, and 1H-indazol-6-amine against various cancer cell lines and protein kinases. Data for this compound derivatives in similar assays is notably limited in the public domain, highlighting an area for future research.

Regioisomer DerivativeTarget/Cell LineAssay TypeIC50/EC50 (µM)Reference
1H-Indazol-3-amine Derivative (Compound 89) Bcr-AblWTKinase Assay0.014[1]
Bcr-AblT315IKinase Assay0.45[1]
K562 (Leukemia)Cell Proliferation6.50[1]
1H-Indazol-3-amine Derivative (Compound 6o) K562 (Leukemia)MTT Assay5.15[2][3]
A549 (Lung)MTT Assay>40[2]
PC-3 (Prostate)MTT Assay18.3[2]
Hep-G2 (Hepatoma)MTT Assay11.2[2]
1H-Indazol-4-amine Derivative (AKE-72) BCR-ABLWTKinase Assay<0.0005[4]
BCR-ABLT315IKinase Assay0.009[4]
K-562 (Leukemia)Antiproliferative<0.01 (GI50)[4]
1H-Indazol-5-amine Derivative (Compound 5f) MCF-7 (Breast)MTT Assay1.858[5]
A549 (Lung)MTT Assay3.628[5]
Caco-2 (Colorectal)MTT Assay1.056[5]
1H-Indazol-6-amine Derivative (Compound 36) HCT116 (Colorectal)SRB Assay0.4[6]
1H-Indazol-6-amine Derivative (Compound 9f) HCT116 (Colorectal)SRB Assay14.3[7]

Key Signaling Pathways

Indazole derivatives, particularly aminoindazoles, are frequently designed as kinase inhibitors. These compounds typically target the ATP-binding site of kinases, interfering with downstream signaling pathways that are often dysregulated in cancer.

Fibroblast Growth Factor Receptor (FGFR) Signaling

FGFRs are a family of receptor tyrosine kinases that, upon binding to fibroblast growth factors (FGFs), activate downstream pathways like the RAS-RAF-MEK-ERK and PI3K-AKT pathways, promoting cell proliferation, survival, and angiogenesis. Several 1H-indazol-3-amine derivatives have been identified as potent FGFR inhibitors.[1]

FGFR_Signaling FGFR Signaling Pathway FGF FGF FGFR FGFR FGF->FGFR Binds RAS RAS FGFR->RAS Activates PI3K PI3K FGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes AKT AKT PI3K->AKT AKT->Proliferation Promotes Indazolamine Aminoindazole Inhibitor Indazolamine->FGFR Inhibits

FGFR Signaling Pathway Inhibition

Bcr-Abl Signaling

The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that is a hallmark of chronic myeloid leukemia (CML). It activates multiple downstream pathways, including the RAS-MAPK and PI3K/AKT pathways, leading to uncontrolled cell proliferation and survival. 1H-Indazol-3-amine and 1H-Indazol-4-amine derivatives have shown potent inhibitory activity against Bcr-Abl, including the drug-resistant T315I mutant.[1][4]

Bcr_Abl_Signaling Bcr-Abl Signaling Pathway Bcr_Abl Bcr-Abl GRB2_SOS GRB2/SOS Bcr_Abl->GRB2_SOS Activates PI3K_AKT PI3K/AKT Pathway Bcr_Abl->PI3K_AKT Activates STAT STAT Pathway Bcr_Abl->STAT Activates RAS_MAPK RAS/MAPK Pathway GRB2_SOS->RAS_MAPK Proliferation Leukemic Cell Proliferation & Survival RAS_MAPK->Proliferation Promotes PI3K_AKT->Proliferation Promotes STAT->Proliferation Promotes Indazolamine Aminoindazole Inhibitor Indazolamine->Bcr_Abl Inhibits

Bcr-Abl Signaling Pathway Inhibition

Lck Signaling

Lymphocyte-specific protein tyrosine kinase (Lck) is a non-receptor tyrosine kinase crucial for T-cell receptor (TCR) signaling and T-cell activation. Aberrant Lck activity is implicated in certain leukemias and inflammatory diseases. 1H-Indazol-4-amine derivatives have been investigated as Lck inhibitors.

Lck_Signaling Lck Signaling Pathway TCR TCR Lck Lck TCR->Lck Activates ZAP70 ZAP-70 Lck->ZAP70 Phosphorylates Downstream Downstream Signaling ZAP70->Downstream Activation T-cell Activation Downstream->Activation Indazolamine Aminoindazole Inhibitor Indazolamine->Lck Inhibits

Lck Signaling Pathway Inhibition

Experimental Protocols

The following are generalized protocols for the key assays used to evaluate the bioactivity of the indazolamine derivatives cited in this guide.

In Vitro Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of a specific kinase.

Workflow:

Kinase_Assay_Workflow In Vitro Kinase Assay Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Compound_Prep Prepare serial dilutions of test compound Incubation Incubate kinase with test compound Compound_Prep->Incubation Reagent_Prep Prepare kinase, substrate, and ATP solutions Reagent_Prep->Incubation Initiation Initiate reaction with ATP and substrate Incubation->Initiation Reaction_Incubation Incubate at room temperature Initiation->Reaction_Incubation Termination Stop reaction and detect signal (e.g., luminescence, fluorescence) Reaction_Incubation->Termination Analysis Calculate % inhibition and IC50 value Termination->Analysis MTT_Assay_Workflow MTT Assay Workflow cluster_cell_culture Cell Culture & Treatment cluster_mtt_reaction MTT Reaction cluster_measurement Measurement Cell_Seeding Seed cells in a 96-well plate Compound_Treatment Treat cells with serial dilutions of test compound Cell_Seeding->Compound_Treatment Incubation Incubate for 24-72 hours Compound_Treatment->Incubation MTT_Addition Add MTT reagent to each well Incubation->MTT_Addition Formazan_Formation Incubate to allow formazan crystal formation MTT_Addition->Formazan_Formation Solubilization Add solubilization solution (e.g., DMSO) Formazan_Formation->Solubilization Absorbance_Reading Read absorbance at ~570 nm Solubilization->Absorbance_Reading Analysis Calculate % viability and IC50 value Absorbance_Reading->Analysis

References

Safety Operating Guide

Proper Disposal of 1H-Indazol-7-amine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of 1H-Indazol-7-amine, a heterocyclic aromatic amine, is crucial for maintaining laboratory safety and environmental compliance. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound, ensuring that its hazardous properties are managed responsibly. Adherence to these protocols is essential to mitigate risks and uphold a culture of safety within the research and development environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to be familiar with the hazards associated with this compound. This compound is classified as harmful if swallowed and is a skin and eye irritant. Always consult the Safety Data Sheet (SDS) for the most comprehensive safety information.

Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles must be worn.

  • Lab Coat: A standard laboratory coat is required to protect from skin contact.

  • Respiratory Protection: If handling fine powders or there is a risk of aerosolization, a NIOSH-approved respirator is recommended.

Standard Disposal Procedure

The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. All waste, including the pure compound, contaminated labware, and personal protective equipment, should be considered hazardous.

Step-by-Step Standard Disposal Protocol:

  • Segregation: Keep this compound waste separate from other chemical waste streams to avoid incompatible reactions.

  • Containerization:

    • Collect solid waste in a clearly labeled, leak-proof container with a secure lid. The original container is often suitable for this purpose.

    • For solutions, use a compatible, shatter-resistant container.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". Include the date when the waste was first added to the container.

  • Storage: Store the sealed and labeled waste container in a designated, well-ventilated, and secure satellite accumulation area away from general laboratory traffic. Ensure secondary containment is used to prevent the spread of material in case of a spill.

  • Pickup: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste contractor.

Experimental Protocol for Chemical Degradation

For situations where small quantities of this compound require decontamination, a chemical degradation method using acidified potassium permanganate can be employed. This procedure is adapted from established methods for the degradation of aromatic amines.

Disclaimer: This protocol is based on general procedures for aromatic amines and should be performed on a small scale in a fume hood with appropriate PPE. The efficacy of this procedure for this compound should be verified under your specific laboratory conditions.

Materials:

  • This compound

  • Potassium permanganate (KMnO₄)

  • Sulfuric acid (H₂SO₄), 3 M

  • Sodium bisulfite (NaHSO₃) or ascorbic acid

  • pH paper or pH meter

  • Stir plate and stir bar

  • Beakers or flasks

Procedure:

  • Preparation: In a suitable beaker or flask, dissolve the this compound waste in a minimal amount of water or a suitable solvent. If the waste is in a non-aqueous solvent, the solvent should be evaporated in a fume hood before proceeding.

  • Acidification: Slowly add 3 M sulfuric acid to the solution until the pH is approximately 3.

  • Oxidation: While stirring vigorously, slowly add a 0.2 M solution of potassium permanganate. The purple color of the permanganate should disappear as it reacts with the amine. Continue adding the permanganate solution until a faint, persistent purple color remains for at least one hour, indicating that the oxidation is complete.

  • Quenching Excess Permanganate: After the reaction is complete, quench the excess potassium permanganate by adding a small amount of a reducing agent, such as sodium bisulfite or ascorbic acid, until the purple color disappears.

  • Neutralization: Neutralize the resulting solution to a pH between 6 and 8 by slowly adding a suitable base, such as sodium bicarbonate or sodium hydroxide.

  • Disposal: The final solution, now containing degraded products, can typically be disposed of as aqueous chemical waste, in accordance with local regulations.

Quantitative Data Summary

ParameterValueReference
GHS Hazard Statements H302, H315, H319Safety Data Sheet
Precautionary Statement (Disposal) P501Safety Data Sheet
Recommended Degradation Reagent Acidified Potassium PermanganateScientific Literature
pH for Degradation ~3Adapted Protocol
Final pH for Disposal 6 - 8Adapted Protocol

Visualizing the Disposal Workflow

To provide a clear, at-a-glance understanding of the proper disposal process, the following workflow diagram has been created.

DisposalWorkflow cluster_prep Preparation & Handling cluster_disposal Disposal Options cluster_standard Standard Protocol cluster_degradation Degradation Protocol A Identify this compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Standard Disposal (Recommended) B->C D Chemical Degradation (For Small Quantities) B->D E Segregate Waste C->E I Dissolve & Acidify (pH ~3) D->I F Containerize in a Labeled, Sealed Container E->F G Store in a Designated Satellite Accumulation Area F->G H Arrange for Professional Hazardous Waste Pickup G->H J Oxidize with KMnO4 (Persistent Purple Color) I->J K Quench Excess KMnO4 J->K L Neutralize (pH 6-8) K->L M Dispose as Aqueous Chemical Waste L->M

Caption: Logical workflow for the proper disposal of this compound.

By following these detailed procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, contributing to a secure and environmentally responsible research environment. Always prioritize safety and consult with your institution's EHS department for specific guidance.

Personal protective equipment for handling 1H-Indazol-7-amine

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the handling and disposal of 1H-Indazol-7-amine. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe laboratory operations.

Hazard Identification and Classification

This compound is classified as a hazardous substance.[1] All personnel must be fully aware of its potential risks before handling. The primary hazards are summarized below.

Hazard ClassificationGHS CategoryDescription
Acute Toxicity, Oral Category 4Harmful if swallowed.[2][3]
Skin Corrosion/Irritation Category 2Causes skin irritation.[1][2][3]
Serious Eye Damage/Irritation Category 2Causes serious eye irritation.[1][2][3]
Specific Target Organ Toxicity (Single Exposure) Category 3May cause respiratory irritation.[2][4]

This data is compiled from available Safety Data Sheets (SDS) and chemical databases.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to prevent exposure. Requirements may vary based on the specific procedure and scale of work; a risk assessment should be conducted to determine if additional protection is necessary.

Body PartRequired PPESpecifications and Rationale
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended.[5] Inspect for tears or holes before each use.
Eyes Safety GogglesWear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
Face Face ShieldMust be used in conjunction with safety goggles, particularly when there is a significant risk of splashing or dust generation.[5][6]
Body Laboratory CoatA standard, buttoned lab coat is required to protect against skin contact.[1][5]
Respiratory NIOSH-approved RespiratorRequired when handling the powder outside of a certified chemical fume hood or if dust is generated.[5] The type of respirator should be selected based on a formal risk assessment. For firefighting, a self-contained breathing apparatus (SCBA) is necessary.[1]

Operational Plan: Step-by-Step Handling

Adherence to a strict operational workflow is critical for safety. All handling of solid this compound should occur within a certified chemical fume hood to minimize inhalation exposure.[5]

Step 1: Preparation and Engineering Controls

  • Confirm that a certified chemical fume hood is operational.

  • Ensure that an eyewash station and safety shower are unobstructed and within close proximity to the workstation.[1][4]

  • Prepare all necessary equipment (spatulas, weigh boats, containers) within the fume hood to minimize movement.

  • Have a chemical spill kit readily available.

Step 2: Donning PPE

  • Put on the laboratory coat, ensuring it is fully buttoned.

  • Don the appropriate NIOSH-approved respirator if the risk assessment requires it.

  • Put on safety goggles.

  • If a splash risk exists, put on a face shield over the goggles.

  • Wash hands and don chemical-resistant gloves, ensuring cuffs are pulled over the sleeves of the lab coat.

Step 3: Handling the Compound

  • Perform all manipulations, including weighing and transferring, within the fume hood to contain dust.

  • Use spatulas and appropriate tools to handle the solid material, avoiding actions that could generate dust.[5]

  • Keep the container tightly closed when not in use.[1][4]

Step 4: Decontamination and Doffing PPE

  • After handling, decontaminate any surfaces and equipment.

  • Remove gloves first, peeling them off without touching the exterior with bare skin.

  • Remove the face shield and goggles.

  • Remove the lab coat.

  • Remove respiratory protection last.

  • Wash hands and any exposed skin thoroughly with soap and water.[1][4]

PPE_Selection_Workflow cluster_prep Preparation Phase cluster_ppe PPE & Engineering Control Selection start Start: Plan Experiment task_assessment Task Assessment: Handling solid this compound? start->task_assessment fume_hood Mandatory: Work in Certified Fume Hood task_assessment->fume_hood Yes base_ppe Standard PPE: - Nitrile Gloves - Safety Goggles - Lab Coat fume_hood->base_ppe dust_risk Potential for Dust or Aerosol Generation? base_ppe->dust_risk add_respirator Add NIOSH-Approved Respirator dust_risk->add_respirator Yes splash_risk Potential for Splashing? dust_risk->splash_risk No add_respirator->splash_risk add_faceshield Add Face Shield splash_risk->add_faceshield Yes proceed Proceed with Task splash_risk->proceed No add_faceshield->proceed

Caption: PPE selection workflow for handling this compound.

Disposal Plan

All waste materials must be treated as hazardous waste.

  • Solid Waste: Place unused this compound and any materials grossly contaminated with it (e.g., weigh boats, wipers) into a clearly labeled, sealed container for hazardous waste.

  • Contaminated PPE: Disposable PPE, such as gloves, should be collected in a designated hazardous waste container.

  • Disposal Method: All waste must be disposed of through an approved waste disposal plant, in accordance with institutional, local, and national regulations.[1][3][4] Do not discharge into sewer systems.[7]

Emergency Procedures

Immediate and appropriate action is crucial in the event of an exposure or spill.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1] If skin irritation occurs or persists, seek medical attention.[1][4] Remove contaminated clothing and wash it before reuse.[3]

  • Eye Contact: Immediately rinse cautiously with water for at least 15 minutes, also under the eyelids.[1] Remove contact lenses if present and easy to do so.[1] Continue rinsing and seek immediate medical attention.[1]

  • Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[1][4] If the person feels unwell or is not breathing, call a poison center or doctor and provide artificial respiration if trained to do so.[1]

  • Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water and call a poison center or doctor immediately if you feel unwell.[1][3]

  • Small Spills: For small spills, ensure proper PPE is worn (including respiratory protection).[5] Carefully sweep up the solid material, avoiding dust formation, and place it into a sealed container for disposal.[1][4][5] Clean the spill area thoroughly.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.